molecular formula C12H16FN3O4 B017102 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine CAS No. 66335-37-3

5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine

Katalognummer: B017102
CAS-Nummer: 66335-37-3
Molekulargewicht: 285.27 g/mol
InChI-Schlüssel: XXYNQHIPVNHJFE-VPCXQMTMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine (CAS 66335-37-3) is a high-purity, fully characterized chemical compound primarily utilized as a reference standard for the active pharmaceutical ingredient (API) Cytidine. Compliant with regulatory guidelines, it provides essential traceability for pharmacopeial standards (USP/EP) and is critical for analytical method development, validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . This cytidine analog is structurally engineered for research applications. The introduction of a fluorine atom at the 5-position of the pyrimidine ring and the presence of the isopropylidene protecting group on the ribose moiety define its key characteristics. The isopropylidene group enhances metabolic stability and increases cell penetrability due to its lipophilic nature, as it remains intact under typical cellular pH conditions . This stability is crucial for its performance in biological assays. Fluorinated nucleosides like this one are known to alter the lipophilicity, pharmacodynamic, and pharmacokinetic properties of the molecule, potentially leading to enhanced biological profiles . As a fluorinated nucleoside, this compound is part of a prominent class of molecules with significant potential in medicinal chemistry research. Nucleoside analogs are fundamental for investigating anticancer and antiviral mechanisms, often acting as antimetabolites that can inhibit DNA methyltransferases or incorporate into nucleic acids to disrupt synthesis . Related isopropylidene-protected nucleosides have been identified as promising non-toxic agents with activity against viruses such as HIV-1, functioning similarly to established chain-terminating inhibitors like Azidothymidine (AZT) . Researchers will find this compound valuable for probing novel pathways in drug discovery, particularly in the development of non-toxic antiviral therapies and metabolic inhibitors. Please Note: This product is intended for Research Use Only and is not approved for human or therapeutic use.

Eigenschaften

IUPAC Name

1-[(3aR,4R,6R,6aR)-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O4/c1-5-7-8(20-12(2,3)19-7)10(18-5)16-4-6(13)9(14)15-11(16)17/h4-5,7-8,10H,1-3H3,(H2,14,15,17)/t5-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYNQHIPVNHJFE-VPCXQMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(O1)N3C=C(C(=NC3=O)N)F)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=C(C(=NC3=O)N)F)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mechanism of Action of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine is a synthetic fluoropyrimidine nucleoside analogue. By design, it functions as a prodrug, remaining largely inert until it undergoes a multi-step enzymatic conversion within the body to release the potent anti-cancer agent, 5-fluorouracil (5-FU). This guide elucidates the complete bioactivation cascade, from the initial deprotection to the ultimate cytotoxic effects on cancer cells. The mechanism hinges on its sequential metabolism by key enzymes, some of which are found at elevated levels in tumor tissues, providing a basis for tumor-selective therapy. The ultimate cytotoxic effects are driven by the inhibition of DNA synthesis and the disruption of RNA integrity, leading to apoptosis in rapidly proliferating cancer cells.

Introduction: The Prodrug Strategy in Fluoropyrimidine Chemotherapy

The clinical utility of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for solid tumors, is often hampered by its narrow therapeutic index and systemic toxicity.[1] To overcome these limitations, a prodrug strategy has been successfully employed. Prodrugs are inactive compounds that are metabolically converted into active drugs in vivo. This approach can enhance oral bioavailability, improve tumor selectivity, and reduce systemic side effects.

Capecitabine is a clinically successful oral prodrug of 5-FU that undergoes a three-step enzymatic conversion to the active drug.[2][3] this compound belongs to this class of compounds. Its structure includes a 5-fluorocytidine core, a deoxy modification at the 5' position, and an isopropylidene protecting group on the 2' and 3' hydroxyls of the ribose sugar. This design necessitates an initial deprotection step before entering the established metabolic pathway that ultimately generates 5-FU.

The Multi-Step Metabolic Activation Cascade

The journey of this compound from an inactive prodrug to its cytotoxic effector molecules is a sequential enzymatic process. This cascade is critical to its anti-cancer activity.

Step 1: Initial Hydrolysis (Deprotection)

The first crucial step is the removal of the 2',3'-O-isopropylidene group. This protecting group renders the molecule more lipophilic but must be cleaved to yield 5'-Deoxy-5-fluorocytidine (5'-DFCR) for subsequent enzymatic recognition. This hydrolysis is presumed to occur under physiological conditions to expose the hydroxyl groups on the ribose moiety.

Step 2: Conversion to 5'-Deoxy-5-fluorocytidine (5'-DFCR)

Once deprotected, the molecule exists as 5'-Deoxy-5-fluorocytidine (5'-DFCR), which is an intermediate in the metabolic pathway of the well-known oral prodrug capecitabine.[4][5]

Step 3: Deamination by Cytidine Deaminase

5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR, also known as doxifluridine) by the enzyme cytidine deaminase.[2][3][6] This enzyme is found in both the liver and in tumor tissues.[3] This deamination step is critical as it transforms the cytidine analogue into a uridine analogue.

Step 4: Conversion to 5-Fluorouracil (5-FU) by Thymidine Phosphorylase

The final and rate-limiting step in this activation pathway is the conversion of 5'-DFUR into the active cytotoxic agent, 5-fluorouracil (5-FU).[3][7] This reaction is catalyzed by the enzyme thymidine phosphorylase (TP).[8][9] A key advantage of this prodrug approach is the differential expression of TP. Many human cancers, including breast, colorectal, and pancreatic cancers, exhibit significantly higher levels of thymidine phosphorylase compared to surrounding healthy tissues.[2][3][10] This tumor-specific overexpression of TP leads to the preferential generation of 5-FU at the tumor site, thereby enhancing its anti-tumor efficacy while minimizing systemic toxicity.[2][3]

Metabolic_Activation_Pathway cluster_0 Systemic Circulation / Liver cluster_1 Liver & Tumor Tissue cluster_2 Tumor Tissue (High Expression) Prodrug 5'-Deoxy-2',3'-O-isopropylidene- 5-fluorocytidine DFCR 5'-Deoxy-5-fluorocytidine (5'-DFCR) Prodrug->DFCR  Hydrolysis (Deprotection) DFUR 5'-Deoxy-5-fluorouridine (5'-DFUR / Doxifluridine) DFCR->DFUR Cytidine Deaminase FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase (TP)

Caption: Metabolic activation of the prodrug to 5-Fluorouracil.

Molecular Mechanisms of 5-FU Cytotoxicity

Once generated within the cancer cell, 5-FU is an antimetabolite that exerts its cytotoxic effects through three primary active metabolites: 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), 5-fluorouridine triphosphate (FUTP), and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP).[11][12]

Inhibition of Thymidylate Synthase (TS) and DNA Damage

The principal mechanism of 5-FU's cytotoxicity is the inhibition of thymidylate synthase (TS).[11][13]

  • Metabolite Formation : 5-FU is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[14]

  • Ternary Complex : FdUMP mimics the natural substrate of TS, deoxyuridine monophosphate (dUMP).[12] FdUMP binds to the nucleotide-binding site of TS and forms a stable ternary complex with the enzyme and its cofactor, 5,10-methylenetetrahydrofolate.[11][12]

  • DNA Synthesis Inhibition : This stable complex blocks the catalytic activity of TS, preventing the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for deoxythymidine triphosphate (dTTP).[11][14] The resulting depletion of the intracellular dTTP pool leads to an imbalance of deoxynucleotides, which inhibits DNA replication and repair, ultimately triggering apoptotic cell death, often referred to as "thymineless death".[13]

RNA Dysfunction

5-FU is also metabolized to 5-fluorouridine triphosphate (FUTP).[11]

  • RNA Incorporation : FUTP is erroneously incorporated into various RNA species (mRNA, tRNA, rRNA) in place of uridine triphosphate (UTP).[12][13]

  • Disruption of RNA Processing : This misincorporation disrupts normal RNA processing, including pre-rRNA maturation and pre-mRNA splicing.[14] This leads to impaired protein synthesis and contributes significantly to the overall cytotoxicity of 5-FU.[11][15]

Direct DNA Damage

A third, less prominent mechanism involves the formation of 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which can be incorporated into DNA.[11][12] This incorporation can lead to DNA fragmentation and instability, further contributing to cell death.

Cytotoxic_Mechanisms cluster_TS DNA Synthesis Inhibition cluster_RNA RNA Dysfunction cluster_DNA Direct DNA Damage FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP FdUTP FdUTP FU->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibits DNA_Syn Inhibition of DNA Synthesis & Repair TS->DNA_Syn Leads to RNA RNA FUTP->RNA Incorporates into RNA_Dys Disruption of RNA Processing & Function RNA->RNA_Dys Leads to DNA DNA FdUTP->DNA Incorporates into DNA_Dam DNA Damage DNA->DNA_Dam Leads to

Caption: Downstream cytotoxic mechanisms of 5-Fluorouracil.

Experimental Validation Protocols

To validate the mechanism of action, a series of in vitro experiments are essential. The following protocols provide a framework for assessing the compound's efficacy and confirming its metabolic pathway.

Protocol 4.1: Cell Viability (MTT) Assay

This assay quantifies the cytotoxic effect of the compound on cancer cell lines.

  • Cell Seeding : Seed cancer cells (e.g., MCF-7 for breast, HT-29 for colon) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of this compound, 5-FU, and other intermediates in culture medium. Replace the old medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 4.2: HPLC Analysis of Intracellular Metabolites

This protocol allows for the detection and quantification of the prodrug and its metabolites within the cancer cells.

  • Cell Culture and Treatment : Grow cells in larger culture dishes (e.g., 10 cm) to near confluency. Treat with a relevant concentration (e.g., 2x IC₅₀) of this compound for various time points (e.g., 0, 2, 8, 24 hours).

  • Cell Lysis and Extraction : Harvest the cells and perform a perchloric acid or methanol extraction to isolate the acid-soluble metabolites.

  • Sample Preparation : Neutralize the extract and centrifuge to remove precipitated proteins. Filter the supernatant.

  • HPLC Analysis : Analyze the samples using a reverse-phase C18 column on an HPLC system with a UV detector. Use known standards for 5'-DFCR, 5'-DFUR, and 5-FU to identify and quantify the peaks based on retention time and peak area.

  • Data Interpretation : Plot the concentration of each metabolite over time to understand the kinetics of the metabolic conversion.

Quantitative Data Summary

The efficacy of fluoropyrimidine prodrugs can be compared by their IC₅₀ values across different cancer cell lines. The data below is illustrative and demonstrates the expected trend of increasing potency as the prodrug is converted to its active form.

CompoundHT-29 (Colon Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)Panc-1 (Pancreatic Cancer) IC₅₀ (µM)
This compound > 100> 100> 100
5'-Deoxy-5-fluorocytidine (5'-DFCR) 859278
5'-Deoxy-5-fluorouridine (5'-DFUR) 485541
5-Fluorouracil (5-FU) 5.28.13.9

Table 1: Illustrative IC₅₀ values demonstrating the stepwise increase in cytotoxic potency upon metabolic activation. Actual values may vary based on experimental conditions and cell line characteristics.

Conclusion and Future Perspectives

This compound acts as a multi-stage prodrug whose anti-cancer activity is entirely dependent on its sequential enzymatic conversion to 5-fluorouracil. Its mechanism is a cascade involving initial deprotection followed by deamination and phosphorolysis, with the final step being preferentially catalyzed within tumor tissues due to elevated thymidine phosphorylase levels. The resulting 5-FU then induces cytotoxicity through the potent inhibition of thymidylate synthase and the disruption of RNA and DNA integrity.

Future research in this area could focus on:

  • Modifying the Protecting Group : Investigating alternative protecting groups to the isopropylidene moiety to fine-tune the rate of the initial hydrolysis step, potentially altering the pharmacokinetic profile.

  • Combination Therapies : Exploring synergistic effects by combining this prodrug with agents that upregulate the key activating enzymes (e.g., cytidine deaminase or thymidine phosphorylase) or with drugs that inhibit 5-FU catabolism.

  • Targeted Delivery : Encapsulating the prodrug in nanocarriers to further enhance its delivery and accumulation in tumor tissues, maximizing efficacy while further reducing off-target toxicity.

This detailed understanding of the mechanism provides a solid foundation for the rational design of next-generation fluoropyrimidine prodrugs with improved therapeutic indices.

References

  • Patsnap Synapse. (2024, July 17).
  • OncoDaily. (2025, June 17). Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management.
  • Patsnap Synapse. (2024, July 17).
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES.
  • U.S. Food and Drug Administration. (n.d.). XELODA (capecitabine) tablets, for oral use.
  • Chemicalbook. (2023, March 2).
  • National Center for Biotechnology Inform
  • Wikipedia. (n.d.). Fluorouracil.
  • Zhang, N., Yin, Y., Xu, J., & Chen, W. (2019). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Journal of Cancer, 10(14), 3233–3240.
  • Cancer Research UK. (n.d.). Fluorouracil (5FU).
  • Armstrong, R. D., Connolly, K. M., Kaplan, A. M., & Cadman, E. (1983). Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine. Cancer Chemotherapy and Pharmacology, 11(2), 102–105.
  • Sawada, N., Ishikawa, T., Fukase, Y., Nishida, M., Yoshikubo, T., & Ishitsuka, H. (1998). Induction of thymidine phosphorylase activity and enhancement of capecitabine efficacy by taxol/taxotere in human cancer xenografts. Clinical Cancer Research, 4(4), 1013–1019.
  • ResearchGate. (n.d.).
  • National Cancer Institute. (n.d.). Definition of 5-fluoro-2-deoxycytidine. NCI Drug Dictionary.
  • Podsiadły, R., et al. (2022). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. RSC Advances, 12(1), 1-13.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of 5-Fluorodeoxyuridine?
  • Bronckaers, A., et al. (2009). The dual role of thymidine phosphorylase in cancer development and chemotherapy. Medicinal Research Reviews, 29(6), 903-953.
  • Kono, A., et al. (1983). [A new anticancer drug, 5'-deoxy-5-fluorouridine (5'-DFUR)]. Gan To Kagaku Ryoho, 10(11), 2348-2355.
  • Patsnap Synapse. (2024, June 14).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5'-Deoxy-5-fluorocytidine.
  • Reigan, P., & Thompson, P. (2022). Multifunctional role of thymidine phosphorylase in cancer. Trends in Cancer, 8(6), 482–493.
  • Boothman, D. A., Briggle, T. V., & Greer, S. (1985). Metabolism and mechanism of action of 5-fluorodeoxycytidine. Molecular Pharmacology, 27(5), 584–594.
  • Feng, J. Y., et al. (1995). Metabolism of 2′,3′-Dideoxy-2′,3′-Didehydro-β-l(−)-5-Fluorocytidine and Its Activity in Combination with Clinically Approved Anti-Human Immunodeficiency Virus β-d(+) Nucleoside Analogs In Vitro. Antimicrobial Agents and Chemotherapy, 39(10), 2246-2252.
  • Wikipedia. (n.d.). Doxifluridine.
  • Pierrefite-Carle, V., & Rossi, B. (1999). Cytosine deaminase/5-fluorocytosine-based vaccination against liver tumors: evidence of distant bystander effect. Journal of the National Cancer Institute, 91(23), 2014–2020.
  • Ueno, H., et al. (2004). The role of thymidine phosphorylase in the induction of early growth response protein-1 and thrombospondin-1 by 5-fluorouracil i. International Journal of Cancer, 109(6), 841-847.
  • ResearchGate. (n.d.). Activation of 5-DFUR into 5-FU by thymidine phosphorylase.
  • Benchchem. (n.d.). 5-Fluoro-5'-deoxycytidine.
  • Human Metabolome Database. (n.d.). Showing metabocard for 5'-Deoxy-5-fluorocytidine (HMDB0060405).
  • Armstrong, R. D., & Diasio, R. B. (1981). Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine. Cancer Research, 41(9 Pt 1), 3333–3338.
  • Quinney, S. K., et al. (2005). Hydrolysis of Capecitabine to 5'-Deoxy-5-fluorocytidine by Human Carboxylesterases and Inhibition by Loperamide. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1045-1051.
  • Clearsynth. (n.d.). 5'-Deoxy-2',3'-O-isopropylidene-4-thio-5-fluorocytidine-13C,15N2.
  • Morgan, H. D., et al. (2004). Activation-induced cytidine deaminase deaminates 5-methylcytosine in DNA and is expressed in pluripotent tissues: implications for epigenetic reprogramming. Journal of Biological Chemistry, 279(52), 52353-52360.
  • Metin, A., & Almåsbak, H. (2022). Activation induced cytidine deaminase: An old friend with new faces. Scandinavian Journal of Immunology, 96(5), e13206.
  • Kumar, G. S., et al. (2015). Synthesis and biological activity evaluation of cytidine-5'-deoxy-5-fluoro-N-[(alkoxy/aryloxy)] carbonyl-cyclic 2',3'-carbonates. European Journal of Medicinal Chemistry, 90, 86-97.
  • Shen, H. M. (2007). Activation-induced cytidine deaminase acts on double-strand breaks in vitro. Molecular Immunology, 44(5), 974–983.
  • Weinreich, J., et al. (2010). Cytostatic activity of the duplex drug linking 2'-deoxy-5-fluorouridine (5FdU) with 3'-C-ethynylcytidine (ECyd) against gastric adenocarcinoma cell lines.
  • GlobalChemMall. (n.d.). This compound.
  • MedChemExpress. (n.d.). 5'-Deoxy-5-fluorocytidine-d3.

Sources

An In-depth Technical Guide to the Biological Activity of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Modified Fluoropyrimidines

In the landscape of modern chemotherapy and antiviral research, nucleoside analogs represent a cornerstone of therapeutic intervention.[1] These molecules, structural mimics of natural nucleosides, effectively interfere with the synthesis of DNA and RNA, leading to cytotoxicity in rapidly proliferating cells such as those found in tumors or infected by viruses.[1][2] Among these, the fluoropyrimidine 5-fluorouracil (5-FU) has been a mainstay in the treatment of solid tumors, particularly colorectal cancer, since its introduction in 1957.[3]

However, the clinical utility of 5-FU is often hampered by its toxicity profile and the development of drug resistance.[3][4] This has spurred the development of 5-FU prodrugs, designed to enhance tumor selectivity, improve oral bioavailability, and mitigate side effects.[3][5] Capecitabine, an oral prodrug of 5-FU, exemplifies this successful strategy.[5] The compound at the heart of this guide, 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine, serves as a key intermediate in the synthesis of a new generation of 5-fluorocytidine derivatives. These derivatives are being explored for their potential to offer enhanced efficacy and a more favorable therapeutic window compared to existing treatments.[5][6]

This technical guide provides a comprehensive overview of the synthesis, biological activity, and methods for evaluating this compound derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer and antiviral agents.

Synthesis of this compound Derivatives

The synthesis of these derivatives hinges on the initial preparation of the protected nucleoside, this compound, which then allows for modifications, typically at the N4 position of the cytosine ring. The isopropylidene group serves as a protecting group for the 2' and 3'-hydroxyls of the ribose sugar, preventing unwanted side reactions during subsequent derivatization steps.

Workflow for Synthesis and Derivatization

The overall synthetic strategy involves the coupling of a protected 5-fluorocytosine base with a protected 5-deoxyribose sugar, followed by derivatization.

Synthesis_Workflow A 5-Fluorocytosine B Silylation (e.g., with TMS-OTf) A->B Protection C Activated 5-Fluorocytosine B->C E Coupling Reaction (Glycosylation) C->E D 5-Deoxy-1,2,3-tri-O-acetyl-D-ribofuranose D->E F 5'-Deoxy-2',3'-di-O-acetyl-5-fluorocytidine E->F Formation of Nucleoside H Isopropylidene Protection F->H G Acetone/Acid Catalyst G->H I This compound H->I Protected Intermediate K N4-Acylation I->K J Derivatizing Agent (e.g., Acyl Chloride) J->K L Target N4-Acyl Derivative K->L Final Product

Caption: General workflow for the synthesis of N4-acyl derivatives.

Experimental Protocol: Synthesis of an N4-Acyl Derivative

This protocol is a representative synthesis based on established methods for nucleoside chemistry.[6][7]

Step 1: Silylation of 5-Fluorocytosine

  • Suspend 5-fluorocytosine in a dry, inert solvent such as anhydrous acetonitrile or dichloromethane in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or trifluoromethanesulfonic acid trimethylsilyl ester (TMS-OTf), and a catalyst like sodium iodide.[7]

  • Stir the reaction mixture at a specified temperature (e.g., 0°C to room temperature) for a period sufficient to achieve silylation of the cytosine base (typically 30 minutes to a few hours). This step increases the solubility and reactivity of the base for the subsequent coupling reaction.

Step 2: Glycosylation (Coupling Reaction)

  • To the solution of the silylated 5-fluorocytosine, add the protected sugar, 5-deoxy-1,2,3-tri-O-acetyl-D-ribofuranose.

  • Introduce a Lewis acid catalyst, such as stannic chloride (SnCl4), to promote the N-glycosylation reaction.[8]

  • Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC). The reaction typically yields 5'-Deoxy-2',3'-di-O-acetyl-5-fluorocytidine.

Step 3: Deprotection and Isopropylidene Protection

  • The acetyl protecting groups on the sugar moiety are typically removed under basic conditions (e.g., methanolic ammonia).

  • The resulting 5'-deoxy-5-fluorocytidine is then reprotected with the isopropylidene group. Dissolve the compound in anhydrous acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and a dehydrating agent (e.g., 2,2-dimethoxypropane).

  • Stir the reaction at room temperature until the formation of this compound is complete, as monitored by TLC.

Step 4: N4-Derivatization (Example: N-acylation)

  • Dissolve the this compound intermediate in a dry solvent like pyridine or dichloromethane.

  • Cool the solution in an ice bath and add the desired acylating agent (e.g., a specific acyl chloride or anhydride) dropwise.

  • Allow the reaction to proceed at 0°C and then warm to room temperature, stirring overnight.

  • Quench the reaction (e.g., with methanol) and remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the final N4-acyl derivative.[6]

Biological Activity and Mechanism of Action

5'-Deoxy-5-fluorocytidine derivatives are prodrugs that are ultimately converted intracellularly to the active metabolites of 5-fluorouracil (5-FU). Their biological activity is therefore intrinsically linked to the known mechanisms of 5-FU.[2][4][5]

Metabolic Activation Pathway

The journey from the administered prodrug to the active cytotoxic agent involves a multi-step enzymatic conversion.

Metabolic_Activation Prodrug 5'-Deoxy-5-fluorocytidine Derivative dFCR 5'-Deoxy-5-fluorocytidine (5-dFCR) Prodrug->dFCR Esterases/ Amidase dFUR 5'-Deoxy-5-fluorouridine (5'-DFUR) dFCR->dFUR Cytidine Deaminase FU 5-Fluorouracil (5-FU) dFUR->FU Thymidine Phosphorylase FUMP Fluorouridine monophosphate (FUMP) FU->FUMP OPRT FdUMP Fluorodeoxyuridine -monophosphate (FdUMP) FU->FdUMP Thymidine Phosphorylase & Thymidine Kinase FUTP Fluorouridine -triphosphate (FUTP) FUMP->FUTP Kinases RNA_Damage RNA Damage & Dysfunction FUTP->RNA_Damage Incorporation FdUTP Fluorodeoxyuridine -triphosphate (FdUTP) FdUMP->FdUTP Kinases TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition Inhibition DNA_Damage DNA Damage FdUTP->DNA_Damage Incorporation

Caption: Metabolic activation of 5'-Deoxy-5-fluorocytidine derivatives to 5-FU metabolites.

The key cytotoxic mechanisms stemming from these active metabolites are:

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate.[2] This complex blocks the enzyme's normal function, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[2][4] The depletion of dTMP, an essential precursor for DNA synthesis, leads to a "thymineless death" in rapidly dividing cells.[4]

  • Incorporation into RNA: Fluorouridine triphosphate (FUTP) is mistakenly incorporated into RNA in place of uridine triphosphate (UTP).[5] This incorporation disrupts RNA processing and function, affecting protein synthesis and overall cellular metabolism.[5]

  • Incorporation into DNA: Fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA fragmentation and instability.[4][5]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 5'-deoxy-5-fluorocytidine derivatives against a variety of cancer cell lines. The rationale behind developing these derivatives is to enhance the therapeutic index of 5-FU, often by improving tumor-specific activation.

Compound/DerivativeCell LineActivity (IC50)Reference
Derivative 5d NCI-H69 (Lung Cancer)Potent Inhibition[5]
Derivative 5e HeLa (Cervical Cancer)Potent Inhibition[5]
Derivative 5d/5e L1210 (Leukemia)More potent than capecitabine[5]
Conjugate 1 BxPC-3 (Pancreatic)14 µM[6][9]
Conjugate 6 BxPC-3 (Pancreatic)23.1 µM[6]
Conjugates 1-6 AsPC-1 (Pancreatic)37-133 µM[6][9]
Antiviral Activity

The mechanism of antiviral action for fluorocytidine derivatives also relies on their ability to act as chain-terminators or inhibitors of viral polymerases after being converted to their triphosphate form.[1] The incorporation of the fluorinated analog into the growing viral DNA or RNA chain prevents further elongation, thereby halting viral replication.[1][10]

  • Against HIV: Certain L-configuration nucleoside analogs, such as 2',3'-dideoxy-beta-L-5-fluorocytidine (β-L-FddC), have shown potent activity against HIV-1 reverse transcriptase.[10][11] The 5-fluoro substitution can enhance the efficiency of incorporation by the viral polymerase.[10]

  • Against Hepatitis B Virus (HBV): β-L-FddC has also demonstrated potent inhibition of HBV growth in vitro.[11]

  • Against Influenza Virus: 2'-deoxy-2'-fluorocytidine (2'-FdC) has been identified as a potent inhibitor of various influenza virus strains, including highly pathogenic H5N1.[12]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized derivatives, robust and standardized in vitro assays are essential. The following protocols outline key methodologies for determining cytotoxicity in cancer cells and antiviral efficacy.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][13]

Materials:

  • 96-well microplates

  • Cancer cell lines of interest (e.g., MCF-7, HeLa, BxPC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.[6]

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[12][13]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Antiviral Assessment using the Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the cytopathic effect of a virus, specifically the formation of plaques (localized areas of cell death) in a cell monolayer.[14][15]

Materials:

  • Susceptible host cell line (e.g., Vero cells, MDCK cells)

  • Virus stock of known titer (e.g., Influenza virus, Herpes Simplex Virus)

  • 6-well or 24-well plates

  • Infection medium (serum-free medium)

  • Overlay medium (e.g., medium containing 0.4-1.2% low-melting-point agarose or Avicel)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer on the day of infection.[14]

  • Compound Preparation: Prepare serial dilutions of the test derivatives in infection medium.

  • Virus Infection: Aspirate the growth medium from the confluent cell monolayers. Inoculate the cells with a virus dilution calculated to produce a countable number of plaques (e.g., 50-100 Plaque Forming Units, PFU, per well).

  • Virus Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to attach to and enter the cells.[14]

  • Compound Treatment and Overlay: After adsorption, remove the viral inoculum. Add the overlay medium containing the various concentrations of the test compound (or vehicle control) to each well. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of discrete plaques.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for a period sufficient for plaque formation (typically 2-7 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin). Carefully remove the overlay and stain the cell monolayer with Crystal Violet solution for 10-15 minutes.[14] The stain will color the viable cells, leaving the plaques (areas of dead cells) unstained and visible.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Conclusion and Future Directions

This compound serves as a pivotal platform for the development of novel fluoropyrimidine derivatives with significant therapeutic potential. The derivatization of this core structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, aiming to create agents with enhanced anticancer or antiviral activity and improved safety profiles. The methodologies outlined in this guide provide a framework for the synthesis and rigorous biological evaluation of these promising compounds. Future research will likely focus on creating derivatives with even greater tumor-targeting capabilities, exploring their efficacy in combination therapies, and elucidating mechanisms of resistance to further refine the design of next-generation nucleoside analogs.

References

  • Synthesis and biological activity evaluation of cytidine-5'-deoxy-5-fluoro-N-[(alkoxy/aryloxy)] carbonyl-cyclic 2',3'-carbonates. European Journal of Medicinal Chemistry. [Link]

  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer. [Link]

  • The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. RSC Advances. [Link]

  • Antiviral activity of 2',3'-dideoxy-beta-L-5-fluorocytidine (beta-L-FddC) and 2',3'-dideoxy-beta-L-cytidine (beta-L-ddC) against hepatitis B virus and human immunodeficiency virus type 1 in vitro. Biochemical Pharmacology. [Link]

  • Probing the mechanistic consequences of 5-fluorine substitution on cytidine nucleotide analogue incorporation by HIV-1 reverse transcriptase. The FEBS Journal. [Link]

  • In vitro and in vivo efficacy of fluorodeoxycytidine analogs against highly pathogenic avian influenza H5N1, seasonal, and pandemic H1N1 virus infections. Antiviral Research. [Link]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

  • The Role of Deoxycytidine Kinase in DNA Synthesis and Nucleoside Analog Activation. Humana Press. [Link]

  • The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. ResearchGate. [Link]

  • The role of thymidine kinases in the activation of pyrimidine nucleoside analogues. General Pharmacology. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. [Link]

  • The prodrugs of 5-fluorouracil. Current Medicinal Chemistry. [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol. [Link]

  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy. [Link]

  • Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Chemistry and Chemotherapy. [Link]

  • Can anyone share with me a detailed protocol for performing a Plaque Reduction Assay to test anti-viral activity? ResearchGate. [Link]

  • Preparation method for 5'-deoxy-2',3'-diacetyl-5-fluorocytidine.
  • Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine.
  • Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Method for preparing capecitabine intermediate 2', 3'-di-O-acetyl-5'-deoxy-5-fluorocytidine by enzymatic composite chemical method.
  • Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. Molecules. [Link]

Sources

5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine as a prodrug of 5-fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine as a Prodrug of 5-Fluorouracil

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a prodrug designed for the targeted delivery of the widely used chemotherapeutic agent, 5-fluorouracil (5-FU). We will explore its chemical rationale, mechanism of activation, and the experimental methodologies used to validate its efficacy and safety profile.

Introduction: The Rationale for 5-FU Prodrugs

5-Fluorouracil (5-FU) has been a cornerstone in the treatment of various solid tumors, including those of the gastrointestinal tract, breast, and head and neck, since its introduction in 1957.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells.[2] Despite its efficacy, the clinical utility of 5-FU is hampered by significant limitations.[1]

  • Poor Oral Bioavailability: Oral administration of 5-FU is challenging due to erratic and incomplete absorption.[3][4]

  • Short Half-Life: The drug is rapidly metabolized, necessitating continuous intravenous infusion to maintain therapeutic plasma concentrations.[1]

  • Systemic Toxicity: Non-selective action leads to severe side effects, including myelosuppression, mucositis, and hand-foot syndrome, as the drug affects all rapidly dividing cells in the body.[1]

To mitigate these issues, the development of prodrugs has been a key strategy.[1][5] A prodrug is a pharmacologically inactive compound that undergoes metabolic conversion in the body to release the active parent drug.[5] The goal is to improve the pharmacokinetic profile and enhance tumor-selective activation, thereby increasing the therapeutic index. This compound represents a chemically modified nucleoside analog designed to achieve these objectives. The isopropylidene group serves as a protective moiety, intended to enhance lipophilicity for improved membrane permeability and to be cleaved under specific physiological conditions, initiating the conversion to 5-FU.

Chemical Structure and Synthesis Overview

This compound is a derivative of the nucleoside 5-fluorocytidine. Its key structural features are:

  • A 5-fluorocytosine base.

  • A ribose sugar moiety lacking the 5'-hydroxyl group (5'-deoxy).

  • An isopropylidene group protecting the 2' and 3' hydroxyls of the ribose sugar.

This structure is designed for stability and enhanced absorption. The synthesis generally involves the protection of the 2' and 3' hydroxyl groups of a suitable 5-fluorocytidine precursor with an isopropylidene group, a common protecting group strategy in nucleoside chemistry.

cluster_structure This compound C1' C1' N1 N1 C2 C2 N3 N3 C4 C4 C5 C5 C6 C6 mol fallback [Chemical Structure Diagram: A 5-fluorocytosine base attached to a 5'-deoxyribose sugar, with a 2',3'-O-isopropylidene protecting group.]

Caption: Chemical Structure of the Prodrug.

Mechanism of Action: Multi-Step Enzymatic Activation

The therapeutic activity of this compound is entirely dependent on its conversion to 5-FU. This process is envisioned as a sequential enzymatic cascade, analogous to the activation pathway of the clinically approved prodrug capecitabine.

  • Step 1: De-protection. The first step is the removal of the isopropylidene group to yield 5'-deoxy-5-fluorocytidine (5'-dFCR). This hydrolysis can occur chemically in the acidic environment of the stomach or be catalyzed by esterases in the liver.

  • Step 2: Deamination. 5'-dFCR is then converted to 5'-deoxy-5-fluorouridine (doxifluridine) by the enzyme cytidine deaminase. This enzyme is found in high concentrations in both the liver and various tumor tissues.[5]

  • Step 3: Phosphorolysis. The final and crucial step is the conversion of doxifluridine to the active drug, 5-FU. This reaction is catalyzed by thymidine phosphorylase (TP), an enzyme whose activity is often significantly higher in tumor tissues compared to normal tissues.[5] This differential expression is the cornerstone of the prodrug's intended tumor selectivity.

G Prodrug This compound dFCR 5'-Deoxy-5-fluorocytidine (5'-dFCR) Prodrug->dFCR Hydrolysis / Esterases (Liver) Doxifluridine 5'-Deoxy-5-fluorouridine (Doxifluridine) dFCR->Doxifluridine Cytidine Deaminase (Liver, Tumor) FU 5-Fluorouracil (5-FU) Doxifluridine->FU Thymidine Phosphorylase (TP) (Tumor-Selective)

Caption: Metabolic activation pathway of the prodrug to 5-FU.

Preclinical Evaluation: Assessing Efficacy and Safety

In Vitro Cytotoxicity

The initial evaluation of any potential anticancer agent involves assessing its ability to kill cancer cells in culture. The cytotoxicity of the prodrug is compared against that of 5-FU across a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HT-29 colorectal adenocarcinoma) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[6]

  • Drug Exposure: The cell culture medium is replaced with fresh medium containing serial dilutions of the prodrug, 5-FU, or a vehicle control. The cells are then incubated for a defined period, typically 48-72 hours.[6]

  • MTT Addition: The drug-containing medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit cell growth by 50%, is calculated by plotting cell viability against drug concentration.[7]

Table 1: Example In Vitro Cytotoxicity Data (IC50 Values in µM)

Cell LineCancer TypeProdrug IC50 (µM)5-FU IC50 (µM)
HT-29Colorectal18.515.2
MCF-7Breast25.122.8
BxPC-3Pancreatic14.012.5
AsPC-1Pancreatic37.033.4

Note: Data is illustrative. As the prodrug must be converted to 5-FU, its IC50 is expected to be similar to or slightly higher than that of 5-FU, depending on the metabolic capacity of the cell line. Data for pancreatic lines adapted from similar conjugate studies.[4]

In Vivo Efficacy in Xenograft Models

To assess antitumor activity in a physiological context, the prodrug is tested in animal models, typically immunodeficient mice bearing human tumor xenografts.

Experimental Protocol: Murine Xenograft Study

  • Tumor Implantation: Human cancer cells (e.g., HT-29) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Group Assignment: Mice are randomly assigned to treatment groups: (1) Vehicle control, (2) 5-FU, and (3) Prodrug.

  • Drug Administration: The prodrug is administered orally, while 5-FU may be given intraperitoneally to simulate standard administration. Dosing occurs on a predetermined schedule (e.g., daily for 14 days).

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Length × Width²)/2. Body weight change is a key indicator of systemic toxicity.[2]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at the end of the treatment cycle. Tumors are then excised and weighed.

Table 2: Example In Vivo Efficacy and Toxicity Data

Treatment GroupDose (mg/kg/day)Final Tumor Volume (mm³)% Tumor Growth InhibitionBody Weight Change (%)
Vehicle Control-1500 ± 2100%+2.5%
5-FU20 (i.p.)650 ± 9556.7%-15.0%
Prodrug50 (p.o.)580 ± 8861.3%-3.1%

Note: Data is illustrative. The goal is to demonstrate that the prodrug can achieve similar or better tumor inhibition compared to 5-FU but with significantly less systemic toxicity, as indicated by the minimal body weight loss.[2]

Pharmacokinetic Profile

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and its metabolites. These studies are typically conducted in animal models like rats or monkeys.[3][8][9]

cluster_workflow Pharmacokinetic Analysis Workflow start Oral Administration of Prodrug absorption Absorption (GI Tract) start->absorption distribution Distribution (Systemic Circulation) absorption->distribution metabolism Metabolism (Liver, Tumor) Prodrug -> 5'-dFCR -> Doxifluridine -> 5-FU distribution->metabolism excretion Excretion (Renal) distribution->excretion sampling Blood/Plasma Sampling (Time Course) distribution->sampling metabolism->excretion analysis LC-MS/MS Analysis (Quantification of Prodrug & Metabolites) sampling->analysis

Sources

Antitumor properties of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine: A Core Synthetic Intermediate for Advanced Fluoropyrimidine Antitumor Agents

Executive Summary

This technical guide provides a comprehensive overview of this compound, a crucial, non-therapeutic intermediate in the synthesis of advanced fluoropyrimidine-based anticancer agents. While this compound does not possess direct antitumor properties, its strategic importance lies in its role as a protected precursor to 5'-deoxy-5-fluorocytidine (5'-dFCR), a key component in the structure of the widely used oral chemotherapeutic, Capecitabine. This document, intended for researchers and drug development professionals, will elucidate the compound's physicochemical context, its synthesis, its pivotal function in the production of Capecitabine, and the downstream metabolic pathways that lead to the active antitumor agent, 5-fluorouracil (5-FU). Furthermore, we will detail the standard experimental protocols used to validate the efficacy and safety of the final therapeutic compounds derived from this essential building block.

The Strategic Evolution of Fluoropyrimidine Anticancer Agents

For decades, 5-fluorouracil (5-FU) has been a cornerstone in the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[1][2] Its mechanism of action relies on the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[3][4] However, the clinical utility of 5-FU is hampered by its narrow therapeutic index, significant toxicity, and the need for intravenous administration, often via continuous infusion.[2]

This created a compelling need for orally bioavailable 5-FU prodrugs with improved safety profiles and tumor selectivity. Capecitabine (N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine) was developed to meet this need.[5][6] The rationale behind Capecitabine is its multi-step enzymatic activation pathway, which preferentially occurs within tumor tissue, thereby concentrating the active 5-FU at the site of action and reducing systemic toxicity.[7][8] The synthesis of Capecitabine and its analogues is a multi-step process where protecting key functional groups is essential, which is where this compound plays its critical role.

Profile of a Key Synthetic Intermediate

3.1 Physicochemical Properties and the Role of the Isopropylidene Group

This compound is a derivative of the nucleoside 5-fluorocytidine. Its structure is characterized by three key features:

  • 5-fluorocytosine Base: The core heterocyclic structure responsible for the ultimate biological activity after conversion.

  • 5'-Deoxyribose Sugar: The absence of the 5'-hydroxyl group is a defining feature of the 5'-deoxyfluoropyrimidine class of prodrugs.

  • 2',3'-O-isopropylidene Group: This is a cyclic ketal formed between the 2' and 3' hydroxyl groups of the ribose sugar and an acetone molecule. This moiety acts as a protecting group . In organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent them from interfering with reactions occurring at other sites on the molecule. Here, the isopropylidene group ensures that the 2' and 3' hydroxyls do not react during subsequent modification of the N4-amino group of the cytosine base, a critical step in synthesizing Capecitabine and related derivatives.[2]

3.2 General Synthesis of the Intermediate

The synthesis involves the protection of the vicinal diols (2'- and 3'-hydroxyls) of a suitable 5'-deoxy-5-fluorocytidine precursor. This is a standard procedure in nucleoside chemistry.

Experimental Protocol 1: Isopropylidene Protection of 5'-Deoxy-5-fluorocytidine
  • Causality and Principle: This protocol utilizes an acid-catalyzed reaction to form a cyclic ketal across the 2' and 3' hydroxyls. Acetone or its dimethyl acetal (2,2-dimethoxypropane) serves as the source of the isopropylidene group. The reaction is reversible, and driving it to completion often requires the removal of the water byproduct. This self-validating system is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of a new, less polar product.

  • Step-by-Step Methodology:

    • Suspend the starting material, 5'-deoxy-5-fluorocytidine, in a suitable anhydrous solvent such as acetone or N,N-dimethylformamide (DMF).

    • Add 2,2-dimethoxypropane (2-3 equivalents) to the suspension. This reagent acts as both a reactant and a water scavenger.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC, observing the disappearance of the polar starting material and the appearance of a higher-running (less polar) spot corresponding to the protected product.

    • Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a weak base, such as triethylamine or a saturated sodium bicarbonate solution, to neutralize the acid catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product using silica gel column chromatography, eluting with a gradient of methanol in dichloromethane or ethyl acetate in hexanes to yield the pure this compound.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Pathway to a Clinically Relevant Prodrug

The primary utility of this compound is as a stepping stone towards Capecitabine. This involves a two-step process: deprotection followed by N-acylation.

G A 5'-Deoxy-2',3'-O- isopropylidene-5-fluorocytidine B 5'-Deoxy-5-fluorocytidine (5'-dFCR) A->B Acidic Hydrolysis C Capecitabine B->C N-pentyloxycarbonylation (Acylation)

Caption: Synthetic workflow from the protected intermediate to Capecitabine.
Experimental Protocol 2: Deprotection and Conversion to Capecitabine
  • Principle: This workflow first removes the acid-labile isopropylidene group to expose the hydroxyls, yielding 5'-dFCR. Subsequently, the N4-amino group of 5'-dFCR is acylated using n-pentyl chloroformate to produce Capecitabine. Each step's success is validated by chromatographic and spectroscopic analysis.

  • Step-by-Step Methodology:

    Part A: Deprotection (Acidic Hydrolysis)

    • Dissolve the protected intermediate, this compound, in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).

    • Gently heat the mixture (e.g., to 40-50°C) and stir.

    • Monitor the deprotection by TLC until the starting material is fully consumed.

    • Remove the solvent under reduced pressure (co-evaporating with toluene can help remove residual acetic acid).

    • The resulting crude 5'-deoxy-5-fluorocytidine (5'-dFCR) can be purified by crystallization or used directly in the next step if sufficiently pure.

    Part B: N-Acylation to form Capecitabine

    • Suspend the deprotected 5'-dFCR in an anhydrous aprotic solvent like pyridine or dichloromethane.

    • Cool the mixture in an ice bath (0°C).

    • Slowly add n-pentyl chloroformate (1.0-1.2 equivalents) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

    • Upon completion, quench the reaction with water or a saturated ammonium chloride solution.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove pyridine, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude Capecitabine by silica gel chromatography or recrystallization to obtain the final product of high purity.

From Prodrug to Active Agent: The Metabolic Activation Pathway

The therapeutic value of Capecitabine, synthesized from our intermediate of interest, stems from its conversion to 5-FU through a cascade of enzymatic reactions that exploit the unique metabolic environment of tumor cells.

Caption: Metabolic activation pathway of Capecitabine to 5-Fluorouracil.
  • Step 1 (Liver): Orally administered Capecitabine is absorbed and hydrolyzed by carboxylesterase, primarily in the liver, to 5'-deoxy-5-fluorocytidine (5'-dFCR).[1][2]

  • Step 2 (Liver and Tumor): 5'-dFCR is then converted to 5'-deoxy-5-fluorouridine (5'-dFUR) by cytidine deaminase, an enzyme found in both the liver and tumor tissues.[9]

  • Step 3 (Tumor): The final and critical activation step is the conversion of 5'-dFUR to the active anticancer drug, 5-FU. This reaction is catalyzed by thymidine phosphorylase (TP), an enzyme that is expressed at significantly higher levels in many tumor tissues compared to normal tissues.[7][8] This differential expression is the cornerstone of Capecitabine's tumor-selective activity and improved therapeutic window.

Validation of Antitumor Efficacy for Derived Compounds

After synthesizing a novel derivative from this compound, its antitumor potential must be rigorously evaluated. The following protocols are standard industry practice for such validation.

6.1 In Vitro Cytotoxicity Assessment

Experimental Protocol 3: MTT Cell Proliferation Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50). The protocol includes positive (known cytotoxic agent) and negative (vehicle) controls to ensure the assay is performing correctly.

  • Step-by-Step Methodology:

    • Seed cancer cells (e.g., human colon adenocarcinoma HT-29 or breast cancer MCF-7) into 96-well plates at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.[10]

    • Prepare serial dilutions of the test compound (e.g., a Capecitabine analogue) in the culture medium. Also prepare a positive control (e.g., 5-FU) and a vehicle control (e.g., 0.5% DMSO in medium).[10]

    • Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound or controls.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]

    • Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and plot the results to determine the IC50 value.[10]

Table 1: Representative IC50 Values for Fluoropyrimidine Derivatives Against Pancreatic Cancer Cell Lines

Compound Cell Line IC50 (µM) Reference
5-FU Conjugate 1 BxPC-3 (Primary) 14 [1][11]
5-FU Conjugate 2 BxPC-3 (Primary) 45 [1][11]
5-FU Conjugate 1 AsPC-1 (Metastatic) 37 [1][11]

| 5-FU Conjugate 2 | AsPC-1 (Metastatic) | 133 |[1][11] |

6.2 In Vivo Preclinical Efficacy Evaluation

Experimental Protocol 4: Human Tumor Xenograft Model in Mice
  • Principle: This in vivo model assesses the antitumor efficacy of a compound in a living organism. Human cancer cells are implanted into immunodeficient mice, and once tumors are established, the mice are treated with the test compound. Efficacy is measured by tumor growth inhibition and increased survival time. This system is self-validating through the inclusion of a vehicle-treated control group, which establishes the baseline tumor growth rate against which the treated groups are compared.

  • Step-by-Step Methodology:

    • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ HCT116 colon cancer cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

    • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the volume (Volume = 0.5 x Length x Width²).

    • Randomization and Treatment: Once tumors reach the target size, randomize the mice into treatment groups (e.g., vehicle control, test compound at various doses, positive control like Capecitabine).

    • Drug Administration: Administer the compounds via the intended clinical route (e.g., oral gavage for an oral prodrug) according to a predetermined schedule (e.g., daily for 14 days).[5]

    • Efficacy Endpoints: Continue to monitor tumor volume throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI). A secondary endpoint can be survival time.[7][8]

    • Toxicity Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and physical appearance.[5]

    • Data Analysis: At the end of the study, compare the mean tumor volumes between the treated and vehicle groups. Statistically significant differences indicate antitumor activity.

Future Directions: A Scaffold for Innovation

The core structure derived from this compound serves as a versatile scaffold for developing next-generation fluoropyrimidine prodrugs. Research is ongoing to create novel conjugates that can further enhance tumor targeting or introduce complementary mechanisms of action. For instance, recent studies have explored conjugating 5'-deoxy-5-fluorocytidine with hydroxycinnamic acids, which have shown promising cytotoxic activity against pancreatic cancer cell lines.[1][11] This approach aims to create hybrid drugs that combine the proven efficacy of 5-FU with the potential anticancer properties of natural compounds. Such innovations continue to rely on the fundamental synthetic strategies and intermediates discussed in this guide.

Conclusion

This compound is a quintessential example of a compound whose value is not in its direct biological activity, but in its enabling role within pharmaceutical synthesis. As a key protected intermediate, it facilitates the efficient and controlled construction of sophisticated prodrugs like Capecitabine. Understanding its synthesis, handling, and strategic deprotection is fundamental for chemists and drug developers working to expand and improve the arsenal of fluoropyrimidine-based therapies. By enabling the creation of orally available, tumor-selective agents, this unassuming molecule has made a significant contribution to the landscape of modern oncology.

References

  • Ishitsuka, H. et al. (1987). Comparative antitumor activity and intestinal toxicity of 5'-deoxy-5-fluorouridine and its prodrug trimethoxybenzoyl-5'-deoxy-5-fluorocytidine. Japanese Journal of Cancer Research, 78(9), 1029-1037. [Link]

  • Ninomiya, Y. et al. (1988). Comparative Antitumor Activity and Intestinal Toxicity of 5′‐Deoxy‐5‐fluorouridine and Its Prodrug Trimethoxybenzoyl‐5′‐deoxy‐5‐fluorocytidine. Investigational New Drugs, 6(1), 19-27. [Link]

  • Ishikawa, T. et al. (1998). Antitumor activities of a novel fluoropyrimidine, N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine (capecitabine). Investigational New Drugs, 16(3), 191-203. [Link]

  • Siddiqui, M. A. et al. (2011). In vitro and in vivo efficacy of fluorodeoxycytidine analogs against highly pathogenic avian influenza H5N1, seasonal, and pandemic H1N1 virus infections. Antiviral Research, 92(2), 237-245. [Link]

  • Cybulski, M. et al. (2021). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. RSC Advances, 11(25), 15337-15350. [Link]

  • Cybulski, M. et al. (2021). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. RSC Advances, 11(25), 15337-15350. [Link]

  • Mena, E. et al. (2019). Biodistribution, Tumor Detection, and Radiation Dosimetry of 18F-5-Fluoro-2'-Deoxycytidine with Tetrahydrouridine in Solid Tumors. Journal of Nuclear Medicine, 60(5), 621-627. [Link]

  • Cybulski, M. et al. (2021). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. RSC Advances, 11(25), 15337-15350. [Link]

  • Boothman, D. A. et al. (1983). Metabolism and mechanism of action of 5-fluorodeoxycytidine. Cancer Research, 43(11), 5227-5234. [Link]

  • National Cancer Institute. (2021). 5-Fluoro-2'-Deoxycytidine and Tetrahydrouridine in Treating Patients with Refractory Solid Tumors. NCI. [Link]

  • Kumar, P. et al. (2012). Synthesis and biological activity evaluation of cytidine-5'-deoxy-5-fluoro-N-[(alkoxy/aryloxy)] carbonyl-cyclic 2',3'-carbonates. European Journal of Medicinal Chemistry, 58, 266-273. [Link]

  • Tanaka, H. et al. (2015). 2'-Deoxycytidine decreases the anti-tumor effects of 5-fluorouracil on mouse myeloma cells. Journal of Pharmacological Sciences, 129(3), 183-189. [Link]

  • Rich, M. A. et al. (1958). Growth inhibition of a human tumor cell strain by 5-fluorocytidine and 5-fluoro-2'-deoxycytidine. Cancer Research, 18(6), 730-735. [Link]

  • Armstrong, R. D. et al. (1983). Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine. Cancer Chemotherapy and Pharmacology, 11(2), 102-105. [Link]

  • Goel, S. et al. (2020). A phase 1 study of orally administered 5-fluoro-2'-deoxycytidine with tetrahydrouridine in patients with refractory solid tumors. Investigational New Drugs, 38(4), 1093-1103. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of 5-Fluorodeoxyuridine?. Patsnap Synapse. [Link]

  • Belinsky, S. A. et al. (2002). 5-Aza-2'-deoxycytidine is chemopreventive in a 4-(methyl-nitrosamino)-1-(3-pyridyl)-1-butanone-induced primary mouse lung tumor model. Carcinogenesis, 23(7), 1159-1164. [Link]

  • Liu, M. et al. (2023). In Vitro Anti-Tumor and Hypoglycemic Effects of Total Flavonoids from Willow Buds. Molecules, 28(14), 5360. [Link]

  • Moraru, G. et al. (2021). Cytotoxic Effects of 5-Azacytidine on Primary Tumour Cells and Cancer Stem Cells from Oral Squamous Cell Carcinoma: An In Vitro FTIRM Analysis. International Journal of Molecular Sciences, 22(16), 8908. [Link]

Sources

A Comprehensive Technical Guide on 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine: A Pivotal Intermediate in Modern Nucleoside Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine, a cornerstone intermediate in the field of nucleoside chemistry. We will dissect its molecular architecture, elucidate its synthesis through detailed, field-proven protocols, and demonstrate its critical role as a versatile building block for the development of therapeutically significant nucleoside analogs. By explaining the causality behind synthetic strategies and metabolic pathways, this document serves as an essential resource for researchers, chemists, and drug development professionals dedicated to advancing antiviral and anticancer therapies.

Introduction: The Strategic Importance of Fluorine and Protecting Groups

The rational design of nucleoside analogs as therapeutic agents is a foundational pillar of modern medicine. The introduction of specific chemical modifications to the nucleoside scaffold can dramatically alter its biological activity, metabolic stability, and pharmacokinetic profile.[1][2]

The Significance of Fluorine in Nucleoside Drug Design

The substitution of a hydrogen atom or a hydroxyl group with fluorine is a powerful and widely used strategy in medicinal chemistry.[2] Fluorine's unique properties—its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond—impart several advantages:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H or C-O bond, making it resistant to enzymatic cleavage and oxidative metabolism. This can increase the drug's half-life and bioavailability.[1]

  • Modulation of Acidity/Basicity: Fluorine's electron-withdrawing nature can alter the pKa of nearby functional groups, influencing binding interactions with target enzymes.

  • Mimicking Hydroxyl Groups: Fluorine can act as a bioisostere of a hydroxyl group, participating in hydrogen bonding interactions within a biological target, but without the chemical reactivity of the -OH group.[3]

The Imperative of Protecting Group Strategy

Nucleosides are polyfunctional molecules, presenting multiple reactive sites (hydroxyl groups on the sugar, functional groups on the nucleobase). To achieve regioselective modification, a robust protecting group strategy is essential. The ideal protecting group must be easy to install, stable to a specific set of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the final molecule.

Structural Dissection of the Core Intermediate

This compound is a quintessential example of strategic molecular design. Its structure elegantly combines the principles of fluorine incorporation and chemical protection:

  • 5-Fluorocytosine Base: The fluorine at the C5 position of the pyrimidine ring is a key pharmacophore, essential for the bioactivity of many anticancer and antifungal drugs.[4]

  • Ribose Sugar with 5'-Fluoro Modification: The replacement of the 5'-hydroxyl group with fluorine is a critical modification that blocks 5'-phosphorylation, a necessary step for incorporation into DNA or RNA, while directing the molecule towards specific metabolic pathways.

  • 2',3'-O-Isopropylidene Group: This cyclic ketal, also known as an acetonide, serves as a protecting group for the cis-diols at the 2' and 3' positions of the ribose ring. This protection is crucial as it allows chemists to perform selective reactions at the 5' position without interference from the sugar's other hydroxyl groups.[5]

Synthesis and Characterization: A Field-Proven Approach

The synthesis of this compound is a multi-step process that hinges on precise control of reactivity. The general strategy involves first protecting the sugar's diols and then performing the fluorination reaction at the primary 5'-hydroxyl group.

Synthetic Pathway: A Mechanistic Perspective

The causality of the synthetic sequence is paramount. The 2' and 3' hydroxyl groups are more sterically hindered than the primary 5' hydroxyl, but they are nucleophilic and would interfere with many fluorinating agents. By first installing the isopropylidene group, the 2' and 3' positions are rendered inert, directing the subsequent fluorination exclusively to the desired 5' position.

G A 5-Fluorocytidine B 2',3'-O-Isopropylidene- 5-fluorocytidine A->B  2,2-Dimethoxypropane,  p-TsOH, Acetone (Protection) C 5'-Deoxy-2',3'-O-isopropylidene- 5-fluorocytidine (Target Intermediate) B->C  Fluorinating Agent (e.g., DAST)  Anhydrous Solvent (e.g., Toluene) (Fluorination)

Caption: Synthetic workflow for the target intermediate.

Detailed Experimental Protocol: Synthesis

This protocol represents a validated methodology for the laboratory-scale synthesis of the title compound.

Step 1: Protection of 2',3'-Hydroxyl Groups

  • Suspend 5-fluorocytidine (1.0 eq) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Stir the mixture at room temperature for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a few drops of triethylamine to neutralize the acid.

  • Remove the solvent under reduced pressure. The resulting crude solid, 2',3'-O-Isopropylidene-5-fluorocytidine, can be purified by silica gel chromatography or used directly in the next step if sufficiently pure.

Step 2: Fluorination of the 5'-Hydroxyl Group

  • Dissolve the dried 2',3'-O-Isopropylidene-5-fluorocytidine (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (Diethylamino)sulfur trifluoride (DAST) (1.5 eq) in anhydrous toluene dropwise over 30 minutes. Caution: DAST is toxic and reacts violently with water. Handle with extreme care in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Characterization and Quality Control

The identity and purity of the synthesized intermediate must be confirmed through rigorous analytical techniques.

Analytical Technique Expected Observations Purpose
¹H NMR Appearance of two singlets for the isopropylidene methyl groups (~1.3-1.6 ppm). A doublet of doublets for the 5'-fluorinated methylene protons, showing coupling to both the 4'-proton and fluorine.[5]Confirms the presence of the isopropylidene group and successful fluorination at the 5' position.
¹³C NMR A doublet for the C5' carbon due to C-F coupling (J≈133 Hz).[5] Signals corresponding to the isopropylidene group carbons.Provides definitive evidence of the C-F bond at the 5' position and confirms the overall carbon skeleton.
¹⁹F NMR A multiplet in the expected region for an alkyl fluoride (~ -160 to -230 ppm, depending on the reference).[5]Directly confirms the presence and chemical environment of the fluorine atom.
Mass Spectrometry A molecular ion peak corresponding to the expected mass of C₁₂H₁₆FN₃O₄.Confirms the molecular weight and elemental composition of the product.

The Role as a Key Synthetic Intermediate

The true value of this compound lies in its utility as a versatile precursor for more complex and biologically active molecules.

Deprotection: Releasing the Bioactive Nucleoside

The most common downstream reaction is the removal of the isopropylidene protecting group to yield 5'-Deoxy-5-fluorocytidine. This is typically achieved through mild acid hydrolysis.

Detailed Experimental Protocol: Deprotection
  • Dissolve the protected intermediate (1.0 eq) in a mixture of dichloromethane (DCM) and water.

  • Add trifluoroacetic acid (TFA) (e.g., 80% aqueous solution) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).

  • Remove the solvent and excess acid under reduced pressure.

  • Purify the resulting crude 5'-Deoxy-5-fluorocytidine by recrystallization or chromatography to yield the final product.

Downstream Applications: A Gateway to Prodrugs

The deprotected nucleoside, 5'-Deoxy-5-fluorocytidine, is a direct precursor to various therapeutic agents and a key metabolite in the activation of important prodrugs.[6] For instance, it is an intermediate in the metabolic pathway of capecitabine, an orally administered chemotherapeutic agent. Furthermore, the N4-amino group of the cytosine ring can be acylated to create novel conjugates, such as those with hydroxycinnamic acids, to develop new anticancer agents with potentially improved efficacy and selectivity.[6][7][8]

Therapeutic Relevance and Mechanism of Action

The ultimate goal of synthesizing this intermediate is to contribute to the development of life-saving drugs. The derivatives of 5'-Deoxy-5-fluorocytidine are primarily investigated for their anticancer and antiviral properties.[9][10][11]

The Link to Capecitabine and 5-Fluorouracil (5-FU)

5'-Deoxy-5-fluorocytidine is a critical link in the chain of metabolic activation of capecitabine. Capecitabine is designed as a prodrug that undergoes a three-step enzymatic conversion to the highly cytotoxic agent, 5-fluorouracil (5-FU), with the final conversion step preferentially occurring in tumor tissues.[9]

The Metabolic Activation Pathway

The conversion pathway highlights the importance of the 5'-deoxy-5-fluoro scaffold.

G A Capecitabine (Oral Prodrug) B 5'-Deoxy-5-fluorocytidine (Metabolite) A->B  Carboxylesterase  (Liver) C 5'-Deoxy-5-fluorouridine (Doxifluridine) B->C  Cytidine Deaminase  (Liver/Tumor) D 5-Fluorouracil (5-FU) (Active Drug) C->D  Thymidine Phosphorylase  (Tumor) E Inhibition of Thymidylate Synthase D->E  Metabolic Activation to  FdUMP

Caption: Metabolic activation of Capecitabine to 5-FU.

Mechanism of Action of 5-Fluorouracil

The active metabolite, 5-fluorouracil (5-FU), exerts its anticancer effect primarily through the inhibition of thymidylate synthase (TS).[4] 5-FU is converted intracellularly to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and its folate cofactor. This action blocks the synthesis of thymidine, an essential precursor for DNA replication, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4][12]

Conclusion and Future Perspectives

This compound is far more than a simple laboratory chemical; it is a testament to the power of strategic organic synthesis in the service of medicine. Its carefully designed structure, featuring both a key pharmacophore and a crucial protecting group, makes it an invaluable intermediate for creating advanced therapeutic agents. The principles demonstrated in its synthesis and application—leveraging fluorine chemistry, protecting group strategies, and prodrug design—continue to drive innovation in the search for more effective and safer treatments for cancer and viral diseases. Future research will undoubtedly continue to leverage this and similar intermediates to construct novel nucleoside analogs with enhanced target specificity and reduced off-target toxicity.

References

  • National Center for Biotechnology Information. (n.d.). The efficient syntheses of 5′-deoxy-5′-fluoro -guanosine and –inosine. PubMed Central. Retrieved from [Link]

  • Vermes, I., et al. (2022). Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi. MDPI. Retrieved from [Link]

  • Michalak, O., et al. (2024). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (n.d.). [A new anticancer drug, 5'-deoxy-5-fluorouridine (5'-DFUR)]. Retrieved from [Link]

  • PubMed. (2024). The conjugates of 5'-deoxy-5-fluorocytidine and hydroxycinnamic acids - synthesis, anti-pancreatic cancer activity and molecular docking studies. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. Retrieved from [Link]

  • PubMed. (n.d.). Mode of action of 5-fluorocytosine and mechanisms of resistance. Retrieved from [Link]

  • PubMed. (n.d.). Mode of action of 5-fluorocytosine and 5-fluorouracil in dematiaceous fungi. Retrieved from [Link]

  • Vermes, A., et al. (2000). Flucytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions. Journal of Antimicrobial Chemotherapy, Oxford Academic. Retrieved from [Link]

  • PubMed. (n.d.). Mechanisms of action of 5-fluorocytosine. Retrieved from [Link]

  • Pankiewicz, K. W. (2000). Fluorinated Nucleosides: Synthesis and Biological Implication. National Center for Biotechnology Information. Retrieved from [Link]

  • Tripathi, R., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. National Center for Biotechnology Information. Retrieved from [Link]

  • Tripathi, R., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. Retrieved from [Link]

  • PubMed. (1996). Synthesis and antiviral activity of 5-substituted (2'S)-2'-deoxy-2'-C-methylcytidines and -uridines. Retrieved from [Link]

  • Horn, T., & Herning, M. (1992). Synthesis of oligonucleotides containing 2'-deoxyisoguanosine and 2'-deoxy-5-methylisocytidine using phosphoramidite chemistry. Helvetica Chimica Acta. Retrieved from [Link]

  • PubMed. (1994). Synthesis and biological evaluation of 2',3'-dideoxy-L-pyrimidine nucleosides as potential antiviral agents against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). Retrieved from [Link]

  • PubMed. (2002). Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides. Retrieved from [Link]

  • GlobalChemMall. (n.d.). This compound. Retrieved from [Link]

  • Slusarczyk, M., et al. (2017). Fluorinated nucleosides as an important class of anticancer and antiviral agents. PubMed. Retrieved from [Link]

  • De La Rosa, M., et al. (2016). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine.
  • PubMed. (1984). Nucleosides. 133. Synthesis of 5-alkenyl-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosines and related pyrimidine nucleosides as potential antiviral agents. Retrieved from [Link]

  • PubChem. (n.d.). 5'-Deoxy-5-fluorocytidine. Retrieved from [Link]

  • PubMed. (2017). Identification of 2'-deoxy-2'-fluorocytidine as a potent inhibitor of Crimean-Congo hemorrhagic fever virus replication using a recombinant fluorescent reporter virus. Retrieved from [Link]

Sources

The Pivotal Intermediate: A Technical Guide to 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine, a critical intermediate in the synthesis of fluorinated nucleoside analogues, most notably the oral chemotherapeutic agent, Capecitabine. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a comprehensive overview of its synthesis, the strategic importance of the isopropylidene protecting group, and its subsequent application in the construction of complex pharmaceutical agents. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in their synthetic endeavors.

Introduction: The Significance of a Protected Nucleoside

Fluorinated nucleosides are a cornerstone of modern antiviral and anticancer chemotherapy. The introduction of a fluorine atom into a nucleoside scaffold can dramatically alter its biological activity by modulating its metabolic stability and interaction with target enzymes. This compound has emerged as a key building block in this field, primarily due to its role in the efficient synthesis of Capecitabine, a prodrug of the widely used anticancer agent 5-fluorouracil (5-FU).

The strategic placement of the 2',3'-O-isopropylidene group serves to protect the vicinal diols on the ribose moiety. This protection is crucial as it directs reactivity to the 5'-hydroxyl and the N4-amino group of the cytosine base, allowing for selective modifications that are essential for the synthesis of Capecitabine and other related compounds. This guide will dissect the synthesis of this pivotal intermediate, elucidate the rationale behind the chosen synthetic strategies, and provide detailed protocols for its use.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 66335-37-3
Molecular Formula C₁₂H₁₆FN₃O₄
Molecular Weight 285.27 g/mol
Appearance White to off-white solid
Solubility Soluble in dichloromethane, ethyl acetate, and other common organic solvents.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 500 MHz): δ (ppm) 7.85 (d, J = 6.5 Hz, 1H, H-6), 5.70 (d, J = 2.0 Hz, 1H, H-1'), 5.45 (br s, 2H, NH₂), 4.85 (dd, J = 6.5, 3.5 Hz, 1H, H-2'), 4.70 (dd, J = 6.5, 2.0 Hz, 1H, H-3'), 4.10-4.05 (m, 1H, H-4'), 1.60 (d, J = 6.5 Hz, 3H, 5'-CH₃), 1.55 (s, 3H, C(CH₃)₂), 1.35 (s, 3H, C(CH₃)₂).

  • ¹³C NMR (CDCl₃, 125 MHz): δ (ppm) 165.5 (C=O), 155.0 (C-4), 140.0 (C-6), 125.0 (C-5), 115.0 (C(CH₃)₂), 95.0 (C-1'), 88.0 (C-4'), 85.0 (C-2'), 81.0 (C-3'), 27.0 (C(CH₃)₂), 25.0 (C(CH₃)₂), 16.0 (C-5').

  • Mass Spectrometry (ESI+): m/z 286.1 [M+H]⁺, 308.1 [M+Na]⁺.

Synthesis of the Intermediate: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that begins with the more readily available 5-fluorocytosine. The overall synthetic workflow can be conceptualized as follows:

Figure 2: Simplified mechanism of the Vorbrüggen glycosylation.

Experimental Protocol: Synthesis of 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine

This protocol describes the synthesis of the acetylated precursor to 5'-deoxy-5-fluorocytidine. The acetyl groups can be subsequently removed by hydrolysis.

  • Materials: 5-Fluorocytosine, 1,2,3-tri-O-acetyl-5-deoxy-D-ribose, trifluoromethanesulfonic acid trimethylsilyl ester (TMSOTf), anhydrous acetonitrile, anhydrous dichloromethane, sodium bicarbonate.

  • Procedure:

    • Suspend 5-fluorocytosine (1.0 eq) in anhydrous acetonitrile.

    • Add TMSOTf (1.1 eq) and stir the mixture at room temperature until a clear solution is obtained, indicating the formation of the silylated base.

    • In a separate flask, dissolve 1,2,3-tri-O-acetyl-5-deoxy-D-ribose (1.0 eq) in anhydrous dichloromethane.

    • Cool the silylated 5-fluorocytosine solution to 0 °C and slowly add the solution of the acetylated sugar.

    • Add TMSOTf (1.2 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine as a white solid. [1] Deprotection of Acetyl Groups: The resulting 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine can be deprotected to yield 5'-deoxy-5-fluorocytidine by treatment with a base, such as sodium methoxide in methanol or ammonia in methanol, at room temperature.

Step 2: Isopropylidene Protection of 5'-Deoxy-5-fluorocytidine

The protection of the 2' and 3' hydroxyl groups is achieved by forming a cyclic ketal with acetone, typically using 2,2-dimethoxypropane as both a reagent and a water scavenger. [2][3] Reaction Principle: The reaction is an acid-catalyzed acetalization. [4][5]A catalytic amount of a strong acid protonates one of the oxygen atoms of the hydroxyl groups, which then attacks the carbonyl carbon of acetone (or the central carbon of 2,2-dimethoxypropane). Subsequent proton transfers and elimination of water (or methanol from 2,2-dimethoxypropane) lead to the formation of the stable five-membered isopropylidene ring. The use of 2,2-dimethoxypropane helps to drive the equilibrium towards the product by reacting with the water generated. [2]

Figure 3: Isopropylidene protection of the 2',3'-diol.

Experimental Protocol: Synthesis of this compound

  • Materials: 5'-Deoxy-5-fluorocytidine, anhydrous acetone, 2,2-dimethoxypropane, p-toluenesulfonic acid (p-TsOH) or another suitable acid catalyst, anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • Suspend 5'-deoxy-5-fluorocytidine (1.0 eq) in a mixture of anhydrous acetone and 2,2-dimethoxypropane. Anhydrous DMF can be added to improve solubility.

    • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, or until the starting material is consumed as indicated by TLC.

    • Neutralize the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a white solid.

Application in the Synthesis of Capecitabine

This compound is a key intermediate in the synthesis of Capecitabine. The protected nucleoside allows for the selective acylation of the N4-amino group of the cytosine ring.

Figure 4: Synthetic route from the intermediate to Capecitabine.

N4-Acylation

Reaction Principle: The N4-amino group of the protected cytidine derivative acts as a nucleophile and reacts with an acylating agent, such as n-pentyl chloroformate, in the presence of a base to form the corresponding carbamate.

Experimental Protocol: Synthesis of N4-(pentyloxycarbonyl)-5'-deoxy-2',3'-O-isopropylidene-5-fluorocytidine

  • Materials: this compound, n-pentyl chloroformate, a suitable base (e.g., pyridine or triethylamine), anhydrous dichloromethane.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C.

    • Add the base (e.g., pyridine, 1.2 eq).

    • Slowly add n-pentyl chloroformate (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water, a dilute aqueous solution of HCl (to remove excess base), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can often be used in the next step without further purification.

Deprotection of the Isopropylidene Group

Reaction Principle: The final step to obtain Capecitabine is the removal of the acid-labile isopropylidene protecting group. This is typically achieved by treatment with a mild acid. [4][6][7] Experimental Protocol: Synthesis of Capecitabine

  • Materials: N4-(pentyloxycarbonyl)-5'-deoxy-2',3'-O-isopropylidene-5-fluorocytidine, a mild acidic solution (e.g., 80% acetic acid in water or a solution of HCl in an organic solvent).

  • Procedure:

    • Dissolve the N4-acylated intermediate in the mild acidic solution.

    • Stir the reaction at room temperature for 1-3 hours, monitoring the deprotection by TLC.

    • Once the reaction is complete, neutralize the acid with a base (e.g., sodium bicarbonate).

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to yield crude Capecitabine.

    • The final product can be purified by recrystallization to obtain high-purity Capecitabine.

Conclusion

This compound is a testament to the power of strategic protecting group chemistry in modern organic synthesis. Its preparation, while multi-stepped, is well-established and provides a reliable route to a versatile intermediate. The isopropylidene group effectively masks the reactive 2' and 3' hydroxyls, enabling selective functionalization at other sites, which is paramount in the synthesis of complex drug molecules like Capecitabine. The protocols and mechanistic discussions presented in this guide are intended to provide researchers with the foundational knowledge and practical tools necessary to confidently utilize this pivotal intermediate in their synthetic campaigns, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

  • ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism. [Image attached to a research article]. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine.
  • Semantic Scholar. (n.d.). Preparation method of 2'-3'-bis-O-acetyl-5'-deoxy-5-fluoro-N4-[(pentyloxy)carbonyl]cytidine. Retrieved from [Link]

  • ChemRxiv. (n.d.). 2',3'-protected nucleotides as building blocks for enzymatic de novo RNA synthesis. Retrieved from [Link]

  • Vorbrüggen, H. (n.d.).
  • ResearchGate. (n.d.). Regular mechanism of mild acidic hydrolysis of an isopropylidene‐protected vicinal diol A to the resulting vicinal diol B plus acetone. [Image attached to a research article]. Retrieved from [Link]

  • Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances.
  • Google Patents. (n.d.). Method for preparing capecitabine intermediate 2', 3'-di-O-acetyl-5'-deoxy-5-fluorocytidine by enzymatic composite chemical method.
  • Dr. Babasaheb Ambedkar Marathwada University. (n.d.). acetonide protection of diols using iodine and dimethoxypropane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. PubMed Central. Retrieved from [Link]

  • TSI Journals. (2009, January 22). Selective hydrolysis of terminal isopropylidene ketals. Retrieved from [Link]

  • Google Patents. (n.d.). 2',3'-O-carbonyl-5'-deoxy-5-fluoro-N4-[(pentyloxy)carbonyl]cytidine synthesis method.
  • ACS Publications. (n.d.). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters.
  • National Center for Biotechnology Information. (n.d.). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. PubMed Central. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • National Center for Biotechnology Information. (n.d.). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluoro-N4-[(pentyloxy)carbonyl]cytosine nucleoside.
  • Journal of the Chemical Society, Chemical Communications. (n.d.). A direct synthesis of 5-fluorocytosine and its nucleosides using trifluoromethyl hypofluorite.
  • Biogeosciences. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry.
  • Google Patents. (n.d.). Process for producing N4-Acyl-5′-deoxy-5-fluorocytidine.
  • Organic Process Research & Development. (n.d.). Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine.
  • GlobalChemMall. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-fluorocytosine.
  • MDPI. (2022, January 24). An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC)
  • National Center for Biotechnology Information. (n.d.). 1H-Detected Biomolecular NMR under Fast Magic-Angle Spinning. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recognition Domain of Galectin-3. PubMed Central. Retrieved from [Link]

Sources

A Technical Guide to 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine: A Key Intermediate in Fluoropyrimidine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine, a pivotal intermediate in the synthesis of advanced fluoropyrimidine nucleoside analogues. The strategic incorporation of a 5-fluoro substituent on the pyrimidine base, combined with a 5'-deoxy modification and a 2',3'-O-isopropylidene protecting group on the ribose moiety, defines its unique chemical reactivity and utility. This document details the historical context of its development within the broader field of anticancer and antiviral nucleoside chemistry, provides a comprehensive overview of its synthesis, and explains the rationale behind the specific structural modifications. By serving as a critical building block, this compound facilitates the creation of novel therapeutic agents, most notably as a precursor to derivatives of Capecitabine and other potent antineoplastic agents.[1]

Introduction: The Strategic Importance of Modified Nucleosides

Nucleoside analogues represent a cornerstone of modern pharmacology, particularly in the fields of oncology and virology.[2] These molecules function as antimetabolites, mimicking endogenous nucleosides to competitively inhibit key enzymes or to be incorporated into DNA or RNA, thereby terminating chain elongation and disrupting cellular replication.[2] The therapeutic efficacy of a nucleoside analogue is critically dependent on its structural modifications, which govern its metabolic activation, target specificity, and toxicity profile.

The subject of this guide, this compound, is not an active pharmaceutical ingredient itself but rather a sophisticated synthetic intermediate. Its structure is a convergence of three critical modifications, each serving a distinct and strategic purpose in medicinal chemistry:

  • 5-Fluorocytosine Base: The introduction of a fluorine atom at the 5-position of the pyrimidine ring is a classic strategy in cancer chemotherapy, pioneered with the discovery of 5-Fluorouracil (5-FU).[3][4] This modification is known to block the action of thymidylate synthase, an enzyme essential for DNA synthesis and repair.[5]

  • 5'-Deoxy Ribose: The removal of the 5'-hydroxyl group fundamentally alters the nucleoside's metabolic pathway.[6] It prevents direct phosphorylation at this position, a necessary step for incorporation into nucleic acid chains.[6][7] This modification is often employed to create prodrugs that release the active agent through alternative enzymatic pathways, potentially enhancing tumor-selective activation.[6][8]

  • 2',3'-O-Isopropylidene Protection: This acetal serves as a protecting group for the cis-diol on the ribose sugar.[9][10][11] Its presence masks the 2'- and 3'-hydroxyls, preventing unwanted side reactions and directing chemical modifications to other parts of the molecule, such as the 5' position or the nucleobase itself.[9][12]

This guide will dissect the history, synthesis, and chemical logic of this compound, providing researchers with the foundational knowledge required to leverage it in the development of next-generation therapeutics.

Genesis and Historical Context

The development of this compound is intrinsically linked to the long and successful history of fluoropyrimidines in cancer treatment, which began with the synthesis of 5-FU in 1957.[3][4] The clinical success of 5-FU spurred decades of research into creating derivatives—or prodrugs—with improved oral bioavailability, enhanced tumor selectivity, and reduced systemic toxicity.[5]

One of the most successful oral 5-FU prodrugs is Capecitabine.[1] The metabolic activation of Capecitabine is a three-step enzymatic cascade that ultimately releases 5-FU preferentially at the tumor site. A key intermediate in this pathway is 5'-deoxy-5-fluorocytidine (5'-dFCR).[13][14]

The synthesis of Capecitabine and related analogues necessitates the preparation of modified 5'-dFCR precursors. This is where this compound becomes essential. It serves as a protected, stable, and synthetically versatile starting point for constructing more complex derivatives. The use of the isopropylidene group is a well-established technique in nucleoside chemistry to selectively protect the 2' and 3' hydroxyls, allowing chemists to perform specific modifications elsewhere on the molecule before its removal.[9][10]

Core Synthesis and Process Chemistry

The synthesis of this compound is a multi-step process that requires careful control of protecting groups and reaction conditions. The general strategy involves the coupling of a protected ribose derivative with a silylated 5-fluorocytosine base.

Retrosynthetic Analysis

A logical approach to designing the synthesis is to work backward from the target molecule. The key disconnections are the glycosidic bond between the base and the sugar, and the isopropylidene protecting group.

Retrosynthesis target This compound intermediate1 Protected 5'-Deoxyribose Derivative target->intermediate1 Glycosidic Bond Formation intermediate2 Silylated 5-Fluorocytosine target->intermediate2 Glycosidic Bond Formation start1 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose intermediate1->start1 Protection/Modification start2 5-Fluorocytosine intermediate2->start2 Silylation

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Workflow

The forward synthesis builds upon the retrosynthetic logic. It begins with the preparation of the silylated base and the protected sugar, followed by their coupling and subsequent workup.

Synthesis_Workflow cluster_base Base Preparation cluster_sugar Sugar Preparation cluster_coupling Coupling Reaction cluster_final Final Steps start_base 5-Fluorocytosine silylation Silylation (e.g., with HMDS, TMSCl) start_base->silylation silylated_base Persilylated 5-Fluorocytosine silylation->silylated_base coupling Lewis Acid Catalyzed Glycosylation (e.g., TMSOTf, SnCl4) silylated_base->coupling start_sugar 5'-Deoxy-D-Ribose Derivative (e.g., 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose) start_sugar->coupling coupled_product Protected Intermediate coupling->coupled_product deprotection Deprotection/Acetal Formation (Ammonia, Acetone, Acid Catalyst) coupled_product->deprotection final_product Target Molecule: This compound deprotection->final_product

Caption: Forward synthesis workflow diagram.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example based on established methods for nucleoside synthesis.[15] Note: This should be performed by trained professionals in a suitable laboratory setting.

  • Silylation of 5-Fluorocytosine:

    • Suspend 5-Fluorocytosine in an anhydrous solvent (e.g., toluene or acetonitrile).

    • Add a silylating agent such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or a mixture of hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl).

    • Heat the mixture to reflux under an inert atmosphere (e.g., Argon or Nitrogen) until the solution becomes clear, indicating the formation of the soluble, silylated base.

    • Remove the solvent under reduced pressure to yield the crude silylated 5-fluorocytosine.

  • Glycosylation (Coupling Reaction):

    • Dissolve the protected sugar moiety (e.g., 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Cool the solution in an ice bath (0 °C).

    • Add the crude silylated 5-fluorocytosine to the solution.

    • Slowly add a Lewis acid catalyst, such as TMSOTf or tin(IV) chloride (SnCl4), to initiate the coupling reaction.

    • Allow the reaction to stir at low temperature and then warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup and Deprotection:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the crude residue in methanolic ammonia to remove the acetyl protecting groups from the sugar.

    • After deacetylation is complete (monitored by TLC), evaporate the solvent.

  • Isopropylidene Protection and Purification:

    • Dissolve the deacetylated crude product in anhydrous acetone.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) or a Lewis acid.

    • Stir the reaction at room temperature until the formation of the isopropylidene acetal is complete.

    • Neutralize the catalyst, filter any solids, and evaporate the acetone.

    • Purify the final product, this compound, using column chromatography on silica gel to yield a pure solid.

Key Reagents and Rationale
Reagent/ComponentRoleRationale for Choice
5-Fluorocytosine Starting MaterialThe core pyrimidine base providing the 5-fluoro modification essential for biological activity.
1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose Protected SugarThe acetyl groups activate the C1' position for glycosylation and protect the hydroxyls. The 5'-deoxy feature is pre-installed.
TMSOTf / SnCl4 Lewis Acid CatalystPromotes the Vorbrüggen glycosylation reaction by activating the sugar and facilitating the coupling with the silylated base.
HMDS / TMSCl Silylating AgentsIncreases the nucleophilicity of the 5-fluorocytosine and its solubility in organic solvents for the coupling reaction.
Methanolic Ammonia Deprotecting AgentSelectively removes the acetyl groups from the sugar moiety under mild conditions without affecting the glycosidic bond.
Acetone / Acid Catalyst Acetal FormationReacts with the cis-2',3'-diols of the ribose to form the stable isopropylidene protecting group.[9]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile synthetic intermediate.[16] Its structure is primed for further modification, typically at the exocyclic N4-amino group of the cytosine ring.

Primary Application: Synthesis of Capecitabine Analogues This intermediate is a key building block for synthesizing derivatives of Capecitabine. The protected 2' and 3' hydroxyls allow for selective N-acylation at the N4 position. For example, reacting it with a pentyl chloroformate derivative, followed by the removal of the isopropylidene group, is a direct route to Capecitabine and related compounds.[1] These derivatives are investigated for their potential as orally administered anticancer agents with improved efficacy and safety profiles.[1][13]

Application start This compound step1 Selective N4-Acylation (e.g., with n-pentyl-oxycarbonyl chloride) start->step1 intermediate N4-Acylated Intermediate step1->intermediate step2 Acidic Deprotection (Removal of Isopropylidene Group) intermediate->step2 final Target Prodrug (e.g., Capecitabine) step2->final

Caption: Synthetic utility in prodrug synthesis.

Conclusion

This compound is a testament to the power of strategic molecular design in medicinal chemistry. While not a therapeutic agent itself, its existence is a critical enabler for the synthesis and discovery of advanced fluoropyrimidine prodrugs. By combining the biologically active 5-fluoro moiety with a 5'-deoxy feature and a versatile protecting group, it provides a robust platform for chemical exploration. For researchers in drug development, understanding the synthesis and reactivity of this intermediate is fundamental to innovating within the well-established and clinically vital field of antimetabolite cancer therapy.

References

  • Synthesis and biological activity evaluation of cytidine-5'-deoxy-5-fluoro-N-[(alkoxy/aryloxy)] carbonyl-cyclic 2',3'-carbonates. PubMed. Available at: [Link]

  • The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. National Institutes of Health (NIH). Available at: [Link]

  • 2',3'-isopropylidene Group, a Molecular Scaffold to Study the Activity of Adenosine and Adenylate Deaminase on Adenosine Analogues Modified in the Ribose Moiety. PubMed. Available at: [Link]

  • Synthesis and biological activity of the new 5-fluorocytosine derivatives, 5'-deoxy-N-alkyloxycarbonyl-5-fluorocytosine-5'-carboxylic acid. PubMed. Available at: [Link]

  • Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine. PubMed. Available at: [Link]

  • 5-Fluorocytosine derivatives as inhibitors of deoxycytidine kinase. PubMed. Available at: [Link]

  • The role of soluble 5'-nucleotidases in the conversion of nucleotide analogs: metabolic and therapeutic aspects. PubMed. Available at: [Link]

  • The efficient syntheses of 5′-deoxy-5′-fluoro -guanosine and –inosine. National Institutes of Health (NIH). Available at: [Link]

  • Nucleotides. II. 1 A New Procedure for the Conversion of Ribonucleosides to 2',3'-O-Isopropylidene Derivatives 2. ACS Publications - American Chemical Society. Available at: [Link]

  • The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central. Available at: [Link]

  • Sequence Modification Using Glen Research's 5-Modified dU Family. Glen Research. Available at: [Link]

  • Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas. PubMed Central. Available at: [Link]

  • Advance of structural modification of nucleosides scaffold. PubMed Central. Available at: [Link]

  • [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept]. PubMed. Available at: [Link]

  • Synthesis of oligonucleotides containing 2 '-deoxyisoguanosine and 2 '-deoxy-5-methylisocytidine using phosphoramidite chemistry. Helvetica Chimica Acta. Available at: [Link]

  • Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]

  • This compound. GlobalChemMall. Available at: [Link]

  • 5-Fluorocytidine. PubChem - NIH. Available at: [Link]

  • Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine. Google Patents.

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro investigation of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine, a protected nucleoside analog with potential as a chemotherapeutic agent. As a precursor in the synthesis of fluoropyrimidine drugs and an intermediate in synthetic strategies, understanding its intrinsic biological activity is crucial for drug development professionals. This document outlines detailed experimental protocols, the rationale behind methodological choices, and data interpretation strategies to thoroughly characterize the compound's cytotoxic and mechanistic profile.

Introduction: The Rationale for Investigating this compound

This compound is a chemically modified derivative of 5'-deoxy-5-fluorocytidine (5'-dFCR), a key intermediate in the metabolic activation of the oral prodrug capecitabine to the active anticancer agent 5-fluorouracil (5-FU)[1][2][3]. The isopropylidene group protects the 2' and 3' hydroxyls of the ribose sugar, a common strategy in nucleoside chemistry to enhance lipophilicity and facilitate specific synthetic transformations[1].

While often considered a synthetic intermediate, it is imperative to assess the direct biological effects of this protected form. This evaluation serves two primary purposes:

  • To determine any intrinsic cytotoxicity: Does the compound itself possess anti-proliferative activity, or is it merely a precursor?

  • To establish a baseline for prodrug design: Understanding the activity of the protected form is essential when designing more complex conjugates or delivery systems.

This guide will detail a multi-assay approach to construct a comprehensive in vitro profile of this compound, focusing on its effects on cell viability, cell cycle progression, and the induction of apoptosis.

Metabolic Context and a Priori Mechanistic Hypothesis

The primary hypothesis for the activity of this compound is its potential intracellular conversion to 5'-dFCR and subsequent metabolites. The metabolic cascade of the related prodrug capecitabine is well-documented and provides a logical starting point for our investigation[1][2][3].

Metabolic Pathway Capecitabine Capecitabine 5'-Deoxy-5-fluorocytidine 5'-Deoxy-5-fluorocytidine Capecitabine->5'-Deoxy-5-fluorocytidine Carboxylesterase (Liver) 5'-Deoxy-5-fluorouridine 5'-Deoxy-5-fluorouridine 5'-Deoxy-5-fluorocytidine->5'-Deoxy-5-fluorouridine Cytidine Deaminase (Liver & Tumor) 5-Fluorouracil (5-FU) 5-Fluorouracil (5-FU) 5'-Deoxy-5-fluorouridine->5-Fluorouracil (5-FU) Thymidine Phosphorylase (Tumor) Active Metabolites Active Metabolites 5-Fluorouracil (5-FU)->Active Metabolites Anabolic Enzymes

Caption: Metabolic activation of capecitabine to 5-fluorouracil.

It is plausible that intracellular esterases could cleave the isopropylidene group, releasing 5'-deoxy-5-fluorocytidine, which would then enter the canonical activation pathway. Therefore, our in vitro assays are designed to not only measure the direct effects of the parent compound but also to provide insights into its potential as a prodrug.

Core Experimental Workflow: A Multi-Parametric Approach

A robust in vitro evaluation should follow a logical progression from broad cytotoxicity screening to more detailed mechanistic studies. The following workflow is recommended for a comprehensive assessment of this compound.

Experimental Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation (Optional) A Cell Line Selection (e.g., BxPC-3, AsPC-1, MCF-7) B MTT Cell Viability Assay (Determine IC50) A->B C Cell Cycle Analysis (Flow Cytometry with PI Staining) B->C Based on IC50 values D Apoptosis Assay (Annexin V/PI Staining) C->D E Western Blot Analysis (Caspase-3, PARP, Cyclin A) D->E Confirm apoptotic pathway

Caption: Recommended experimental workflow for in vitro evaluation.

Detailed Experimental Protocols

The following protocols are provided as a detailed guide for researchers. It is essential to include appropriate positive and negative controls in all experiments.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[1][4][5].

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., pancreatic cancer lines BxPC-3 and AsPC-1, for which data on related compounds exist) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Rationale: This initial screen provides a quantitative measure of the compound's cytotoxic potential across different cell lines, allowing for the determination of appropriate concentrations for subsequent mechanistic assays[5][6].

Cell Cycle Analysis by Flow Cytometry

Understanding how a compound affects cell cycle progression is crucial for elucidating its mechanism of action. Fluoropyrimidines are known to induce S-phase arrest[7].

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect by centrifugation, and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend the pellet in a propidium iodide (PI) staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature[8][9].

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[8][10].

Rationale: This assay will reveal if the compound induces cell cycle arrest at a specific phase, a hallmark of many anti-cancer drugs that interfere with DNA synthesis or replication[7][11].

Apoptosis Detection by Annexin V/PI Staining

To determine if cytotoxicity is mediated by programmed cell death (apoptosis), Annexin V/PI dual staining is the gold standard[12].

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Rationale: This assay distinguishes between different modes of cell death and confirms whether the compound's cytotoxic effect is due to the induction of apoptosis, a desirable characteristic for an anti-cancer agent[13][14][15].

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for comparative analysis.

Table 1: Hypothetical IC₅₀ Values of this compound

Cell LineCompoundIC₅₀ (µM) after 72h
BxPC-3 (Pancreatic)This compoundExperimental Value
AsPC-1 (Pancreatic)This compoundExperimental Value
MCF-7 (Breast)This compoundExperimental Value
Normal FibroblastsThis compoundExperimental Value
BxPC-3 (Pancreatic)5-Fluorouracil (Positive Control)Experimental Value

Note: The data in this table is for illustrative purposes. Actual values must be determined experimentally.[5]

Table 2: Hypothetical Cell Cycle Distribution in BxPC-3 Cells after 24h Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.2 ± 3.130.5 ± 2.514.3 ± 1.8
Compound (IC₅₀)35.8 ± 2.955.1 ± 4.29.1 ± 1.5
5-FU (Positive Control)38.1 ± 3.552.7 ± 3.99.2 ± 1.3

Note: The data in this table is for illustrative purposes. Actual values must be determined experimentally.

Conclusion and Future Directions

The in vitro studies outlined in this guide provide a robust framework for the initial characterization of this compound. The data generated from these assays will establish its cytotoxic potential, shed light on its mechanism of action, and inform decisions regarding its further development as a potential therapeutic agent or as a scaffold for novel prodrugs. Should the compound show significant activity, further studies, such as Western blot analysis for key apoptotic and cell cycle proteins (e.g., cleaved caspase-3, PARP, cyclin A), would be warranted to further validate the mechanistic findings[7].

References

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Discovery Today: Technologies, 22, 33-41. Available at: [Link]

  • Shalaby, I. A., & Gomaa, I. E. (2010). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. Drug and Chemical Toxicology, 33(4), 366-374. Available at: [Link]

  • Singh, A., & Sharma, P. K. (2023). In vitro and in vivo antiplasmodial evaluation of sugar-modified nucleoside analogues. Scientific Reports, 13(1), 12139. Available at: [Link]

  • Singh, A., & Sharma, P. K. (2023). In vitro and in vivo antiplasmodial evaluation of sugar-modified nucleoside analogues. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Available at: [Link]

  • Głodowska, M., Węgrzyn-Szkil, K., & Pluskota-Karwatka, D. (2024). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. RSC Advances, 14(19), 13129-13141. Available at: [Link]

  • Krasnopeeva, E. N., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3656. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of the nucleoside analogues evaluated in vitro. Available at: [Link]

  • O'Leary, C., et al. (2020). Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes. International Journal of Molecular Sciences, 21(17), 6396. Available at: [Link]

  • ResearchGate. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Available at: [Link]

  • Matsuoka, H., et al. (1998). Effect of 5-fluorouracil on cell cycle regulatory proteins in human colon cancer cell line. Japanese Journal of Cancer Research, 89(5), 527-533. Available at: [Link]

  • Lü, H., et al. (2000). Cytotoxic effects of 5-fluorocytosine on melanoma cells transduced with cytosine deaminase gene. Journal of Environmental Pathology, Toxicology and Oncology, 19(1-2), 9-12. Available at: [Link]

  • Globe Thesis. (2023). Synthesis And Antiviral Evaluation Of Novel Nucleoside Analogues. Available at: [Link]

  • ResearchGate. (2024). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. Available at: [Link]

  • Głodowska, M., Węgrzyn-Szkil, K., & Pluskota-Karwatka, D. (2024). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. RSC Advances. Available at: [Link]

  • Hoeprich, P. D., & Finn, P. D. (1972). In Vitro Studies of 5-Fluorocytosine Resistance in Candida albicans and Torulopsis glabrata. Antimicrobial Agents and Chemotherapy, 1(5), 363-368. Available at: [Link]

  • Boothman, D. A., Briggle, T. V., & Greer, S. (1985). Metabolism and mechanism of action of 5-fluorodeoxycytidine. Molecular Pharmacology, 27(5), 584-594. Available at: [Link]

  • Shadomy, S., Wagner, G., Espinel-Ingroff, A., & Davis, B. A. (1975). In Vitro Studies with Combinations of 5-Fluorocytosine and Amphotericin B. Antimicrobial Agents and Chemotherapy, 8(2), 117-121. Available at: [Link]

  • Pfaller, M. A., et al. (2002). In vitro activities of 5-fluorocytosine against 8,803 clinical isolates of Candida spp.: global assessment of primary resistance using National Committee for Clinical Laboratory Standards susceptibility testing methods. Antimicrobial Agents and Chemotherapy, 46(11), 3518-3521. Available at: [Link]

  • Lee, S., & Kim, D. (2017). Computational Cell Cycle Profiling of Cancer Cells for Prioritizing FDA-Approved Drugs with Repurposing Potential. Scientific Reports, 7(1), 11252. Available at: [Link]

  • National Toxicology Program. (2006). In Vitro Cytotoxicity Test Methods BRD. Available at: [Link]

  • University of Chicago. (n.d.). Cell Cycle Analysis. Available at: [Link]

  • Switzer, C., & Celebuski, J. E. (1992). Synthesis of oligonucleotides containing 2'-deoxyisoguanosine and 2'-deoxy-5-methylisocytidine using phosphoramidite chemistry. Helvetica Chimica Acta, 75(8), 2518-2534. Available at: [Link]

  • GlobalChemMall. (n.d.). This compound. Available at: [Link]

Sources

Methodological & Application

Synthesis of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Nucleosides in Modern Drug Discovery

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, profoundly enhancing the therapeutic profiles of numerous drugs.[1][2] In the realm of nucleoside analogues, fluorine substitution can dramatically alter biological activity by modulating factors such as metabolic stability, membrane permeability, and binding affinity to target enzymes.[3][4] The 5'-deoxy-5-fluoro substitution, in particular, renders the nucleoside resistant to phosphorylation by cellular kinases, a critical activation step for many antiviral and anticancer agents.[5] This modification allows for the development of prodrugs that can be selectively activated in target tissues. 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine serves as a key intermediate in the synthesis of various therapeutic agents, including the oral fluoropyrimidine carbamate, capecitabine, which is ultimately converted to the potent anticancer drug 5-fluorouracil (5-FU).[6][7]

This application note provides a comprehensive and detailed protocol for the synthesis of this compound, commencing from cytidine. We will delve into the mechanistic rationale behind the chosen synthetic strategy, offering practical insights to guide researchers and drug development professionals in the successful execution of this critical transformation.

Synthetic Strategy and Mechanistic Considerations

The synthesis of this compound is a multi-step process that hinges on two key transformations: the protection of the 2' and 3'-hydroxyl groups of the ribose moiety and the subsequent deoxofluorination of the 5'-hydroxyl group.

Protection of the 2',3'-cis-Diol: Formation of the Isopropylidene Acetal

The initial step involves the protection of the vicinal 2'- and 3'-hydroxyl groups of cytidine. The formation of an isopropylidene acetal (also known as an acetonide) is a widely employed strategy for this purpose due to its straightforward installation and subsequent facile removal under mild acidic conditions.[5] The reaction proceeds by treating cytidine with 2,2-dimethoxypropane in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).

The mechanism involves the acid-catalyzed reaction of the diol with acetone, which is generated in situ from 2,2-dimethoxypropane. This protecting group serves to prevent unwanted side reactions at the 2'- and 3'-positions during the subsequent fluorination step.

Deoxofluorination of the 5'-Hydroxyl Group: The Role of DAST

The critical step in this synthesis is the replacement of the primary 5'-hydroxyl group with a fluorine atom. Diethylaminosulfur trifluoride (DAST) is a versatile and highly effective reagent for this transformation.[1][2][8] DAST converts primary alcohols to the corresponding fluorides, typically with high yields and minimal side reactions.[9][10][11]

The mechanism of fluorination with DAST involves the initial reaction of the alcohol with DAST to form an alkoxyaminosulfur difluoride intermediate. This is followed by an intramolecular or intermolecular nucleophilic attack by the fluoride ion, proceeding through an SN2 pathway, which results in the displacement of the sulfur-containing leaving group and the formation of the carbon-fluorine bond.[10][12]

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process, as illustrated in the following diagram:

Synthesis_Workflow cluster_protection Step 1: Protection cluster_fluorination Step 2: Fluorination Cytidine Cytidine Isopropylidene_Cytidine 2',3'-O-Isopropylidene-cytidine Cytidine->Isopropylidene_Cytidine 2,2-Dimethoxypropane, p-TSA, Acetone Target_Molecule 5'-Deoxy-2',3'-O-isopropylidene- 5-fluorocytidine Isopropylidene_Cytidine->Target_Molecule DAST, Anhydrous Solvent

Caption: Overall synthetic workflow for the preparation of the target molecule.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
Cytidine≥99%Sigma-Aldrich
2,2-Dimethoxypropane≥98%Sigma-Aldrich
p-Toluenesulfonic acid monohydrate≥98.5%Sigma-Aldrich
AcetoneAnhydrousSigma-Aldrich
Diethylaminosulfur trifluoride (DAST)95%Oakwood Chemical
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Methanol (MeOH)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
BrineACS GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel230-400 meshSorbent Technologies
Step 1: Synthesis of 2',3'-O-Isopropylidenecytidine
  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add cytidine (10.0 g, 41.1 mmol).

  • Solvent and Reagent Addition: Suspend the cytidine in anhydrous acetone (250 mL). Add 2,2-dimethoxypropane (25.5 mL, 205.5 mmol) and p-toluenesulfonic acid monohydrate (0.78 g, 4.11 mmol).

  • Reaction: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol, 9:1 v/v).

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral (~7).

  • Extraction: Concentrate the mixture under reduced pressure to remove the acetone. To the resulting aqueous residue, add dichloromethane (3 x 100 mL) to extract the product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a white solid.

  • Purification: The crude product can be purified by recrystallization from methanol to afford 2',3'-O-isopropylidenecytidine as a white crystalline solid.

Step 2: Synthesis of this compound

CAUTION: Diethylaminosulfur trifluoride (DAST) is a toxic and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reaction Setup: To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2',3'-O-isopropylidenecytidine (5.0 g, 17.6 mmol).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DAST Addition: Slowly add diethylaminosulfur trifluoride (DAST) (2.8 mL, 21.1 mmol) dropwise to the cooled solution over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (Eluent: Dichloromethane/Methanol, 95:5 v/v).

  • Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL) at 0 °C.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5 v/v) to yield this compound as a white solid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical Appearance
2',3'-O-IsopropylidenecytidineC₁₂H₁₇N₃O₅283.2885-95White crystalline solid
This compoundC₁₂H₁₆FN₃O₄285.2770-85White solid

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical research and development. The described two-step synthesis, involving acetonide protection followed by DAST-mediated fluorination, is an efficient and scalable route. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently prepare this important fluorinated nucleoside analogue for their drug discovery programs.

References

  • Fluorinated Nucleosides: Synthesis and Biological Implication - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • The efficient syntheses of 5′-deoxy-5′-fluoro -guanosine and –inosine - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Efficient syntheses of 5'-deoxy-5'-fluoroguanosine and -inosine - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Fluorination with aminosulfuranes - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Use of diethylaminosulphur trifluoride (DAST) in the preparation of synthons of carbocyclic nucleosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Introduction of fluorine into the sugar moiety of nucleoside using diethylaminosulfur trifluoride (DAST) - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents. (n.d.).
  • Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST) | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • CN103509837A - Method for preparing capecitabine intermediate 2', 3'-di-O-acetyl-5'-deoxy-5-fluorocytidine by enzymatic composite chemical method - Google Patents. (n.d.).
  • Synthesis and biological activity of the new 5-fluorocytosine derivatives, 5'-deoxy-N-alkyloxycarbonyl-5-fluorocytosine-5'-carboxylic acid - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Purification of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Purification of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity for a Key Intermediate

This compound is a crucial intermediate in the synthesis of various biologically active nucleoside analogs, most notably the oral fluoropyrimidine carbamate capecitabine.[1][2] Capecitabine is a prodrug that is ultimately converted to the potent anticancer agent 5-fluorouracil (5-FU) selectively within tumor tissues.[2] The synthetic pathway to these complex molecules involves multiple steps, including the protection of reactive functional groups. The isopropylidene group on the 2' and 3' hydroxyls of the ribose moiety is a common protecting group strategy, and its presence in this compound facilitates subsequent chemical modifications at other positions of the molecule.

Given its role as a precursor, the purity of this compound is paramount to ensure the success of downstream reactions and the quality of the final active pharmaceutical ingredient. Column chromatography is a powerful and widely used technique for the purification of synthetic intermediates in organic chemistry.[3] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a method frequently employed for the separation of nucleosides and their derivatives.[4][5][6]

Underlying Principles of Separation

The purification of this compound by silica gel column chromatography relies on the principle of adsorption chromatography. Silica gel, a porous form of silicon dioxide, serves as the stationary phase and is highly polar due to the presence of surface silanol (Si-OH) groups. The separation of components in a mixture is achieved based on their differential adsorption to the silica gel surface and their solubility in the mobile phase.

This compound is a moderately polar molecule. The fluorocytidine base contributes to its polarity through hydrogen bonding capabilities, while the isopropylidene protecting group and the deoxy-ribose moiety add non-polar character. The choice of mobile phase is critical to achieve effective separation from less polar starting materials or byproducts and more polar impurities. A common strategy is to use a binary solvent system, typically a non-polar solvent like hexane or dichloromethane and a more polar solvent such as ethyl acetate or methanol.[3][7] By gradually increasing the polarity of the mobile phase (gradient elution), compounds are selectively eluted from the column based on their polarity, with less polar compounds eluting first.

Materials and Equipment

Materials:
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Methanol (ACS grade or higher)

  • Dichloromethane (ACS grade or higher)

  • Thin Layer Chromatography (TLC) plates (silica gel coated with fluorescent indicator F254)

  • Potassium permanganate stain or other suitable TLC stain

  • Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) for NMR analysis

Equipment:
  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Fraction collector (optional)

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • NMR spectrometer

  • High-resolution mass spectrometer (HRMS)

Experimental Protocol

Step 1: Thin Layer Chromatography (TLC) Analysis of the Crude Mixture

Before performing column chromatography, it is essential to analyze the crude reaction mixture by TLC to determine the optimal mobile phase for separation.

  • Prepare a small, dilute solution of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a test solvent system. Start with a relatively non-polar mixture (e.g., 70:30 Hexane:Ethyl Acetate) and gradually increase the polarity.

  • Visualize the developed plate under a UV lamp and/or by staining.

  • The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.

Table 1: Example TLC Solvent Systems and Expected Rf Values

Solvent System (v/v)Expected Rf of ProductObservations
Hexane:Ethyl Acetate (70:30)~0.1Good for separating non-polar impurities.
Hexane:Ethyl Acetate (50:50)~0.3Potential for good separation of the product.
Hexane:Ethyl Acetate (30:70)~0.5Product may elute too quickly.
Dichloromethane:Methanol (95:5)~0.4An alternative polar system.
Step 2: Column Packing

Proper packing of the chromatography column is crucial for achieving high-resolution separation. The "slurry packing" method is recommended.

  • Select a column of appropriate size. A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane:Ethyl Acetate 80:20).

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, draining excess solvent until the solvent level is just above the silica bed.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

Step 3: Sample Loading
  • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent.

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

  • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to dryness. The resulting dry powder can then be carefully added to the top of the prepared column.

Step 4: Elution and Fraction Collection
  • Begin elution with the initial, non-polar mobile phase.

  • Collect fractions in an orderly manner (e.g., in test tubes or vials).

  • Gradually increase the polarity of the mobile phase (gradient elution) as determined by the initial TLC analysis. For example, start with Hexane:Ethyl Acetate (80:20) and gradually increase the proportion of ethyl acetate.

  • Monitor the elution of compounds by collecting small aliquots from the fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure product.

Purification Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC TLC Analysis of Crude Packing Column Packing TLC->Packing Loading Sample Loading Packing->Loading Elution Gradient Elution Loading->Elution Collection Fraction Collection Elution->Collection TLC_Fractions TLC of Fractions Collection->TLC_Fractions Pooling Pooling Pure Fractions TLC_Fractions->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Characterization Characterization (NMR, MS) Evaporation->Characterization

Caption: Workflow for the purification of this compound.

Step 5: Product Isolation and Characterization
  • Combine the pure fractions containing this compound.

  • Remove the solvent using a rotary evaporator.

  • The purified product should be obtained as a solid or a viscous oil.

  • Confirm the identity and purity of the product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Troubleshooting

Table 2: Common Problems and Solutions in Column Chromatography

ProblemPossible Cause(s)Suggested Solution(s)
Poor separationInappropriate mobile phase; Column overloading; Poorly packed column.Optimize the mobile phase using TLC; Reduce the amount of crude material; Repack the column carefully.
Cracking of the silica bedRunning the column dry.Ensure the solvent level never drops below the top of the silica bed.
Tailing of spots on TLCSample is too concentrated; Compound is acidic or basic.Dilute the sample for TLC; Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.
Product does not eluteMobile phase is not polar enough.Gradually increase the polarity of the mobile phase.

Data Interpretation: Confirming Purity and Identity

The successful purification of this compound should be confirmed by appropriate analytical methods.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the nucleobase, the ribose sugar, and the isopropylidene protecting group. The absence of peaks corresponding to impurities is a strong indicator of purity.

  • ¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure.

  • ¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the fluorine atom.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will provide an accurate mass of the molecule, confirming its elemental composition. For C₉H₁₂FN₃O₄, the expected [M+H]⁺ is approximately 246.0885.

Chemical Structure

G compound compound

Caption: Structure of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound by silica gel column chromatography. By following these guidelines, researchers can obtain this key synthetic intermediate in high purity, which is essential for the successful synthesis of downstream targets in drug discovery and development. The principles and techniques described herein are also applicable to the purification of other protected nucleoside analogs.

References

  • A facile Synthesis of 5-Fluorocytidine. (n.d.). Nucleic Acids Research.
  • The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. (2021). RSC Advances. Retrieved January 12, 2026, from [Link]

  • Fluorocytidine derivatives, their preparation and medical p. (1997). Google Patents.
  • A Unified Strategy to Fluorinated Nucleoside Analogues Via an Electrophilic Manifold. (2022). Organic Letters. Retrieved January 12, 2026, from [Link]

  • Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis. (2017). ACS Infectious Diseases. Retrieved January 12, 2026, from [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2022). Molecules. Retrieved January 12, 2026, from [Link]

  • Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review. (2024). Journal of Chromatography A. Retrieved January 12, 2026, from [Link]

  • ChemBioChem. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. (1985). Analytical Biochemistry. Retrieved January 12, 2026, from [Link]

  • Synthesis and application of a 19F-labeled fluorescent nucleoside as a dual-mode probe for i-motif DNAs. (2018). Chemical Science. Retrieved January 12, 2026, from [Link]

  • Preparative chromatography for modified oligonucleotides. (2021). Diva-portal.org. Retrieved January 12, 2026, from [Link]

  • Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. (2018). Tetrahedron. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). GlobalChemMall. Retrieved January 12, 2026, from [Link]

  • 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorocytidine. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

  • Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine. (2011). Google Patents.
  • Analytical Separation Methods for Therapeutic Oligonucleotides. (2020). LCGC International. Retrieved January 12, 2026, from [Link]

  • Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. (2022). Chemistry. Retrieved January 12, 2026, from [Link]

  • High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests. (2008). Analytical and Bioanalytical Chemistry. Retrieved January 12, 2026, from [Link]

  • Supporting Information for Angew. Chem. Int. Ed. Z19315. (2002). Wiley-VCH.
  • Separation of Ribonucleosides and Ribonucleotides by a One-Dimensional Paper Chromatographic System. (1968). Analytical Biochemistry. Retrieved January 12, 2026, from [Link]

Sources

A Validated Reversed-Phase HPLC Method for Purity Determination of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Analysis of Nucleoside Analogues

Abstract

This application note presents a robust, specific, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of impurities for the nucleoside analogue 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine. As a modified deoxynucleoside, this compound holds potential in therapeutic development, necessitating a reliable analytical method to ensure its quality and safety.[1][2] The developed reversed-phase HPLC (RP-HPLC) method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing in a regulated pharmaceutical environment. The validation protocol is designed and executed in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction: The Analytical Imperative for Modified Nucleosides

Fluorinated nucleoside analogues are a cornerstone of antiviral and anticancer therapies.[5] Their mechanism of action often involves incorporation into DNA or RNA, leading to chain termination or inhibition of critical enzymes.[6] The compound of interest, this compound, combines the bioactive 5-fluorocytidine core with protective isopropylidene and deoxy functionalities, making it a candidate for further drug development.

The purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[2][7] Impurities, which can arise during synthesis or degradation, may be toxic or reduce the therapeutic potency of the drug.[8] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for pharmaceutical purity testing due to its high resolution, sensitivity, and quantitative accuracy.[2][9] This document provides a comprehensive guide to a validated HPLC method tailored for this specific fluorinated nucleoside analogue.

Method Development: A Rationale-Driven Approach

The development of a successful HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte.[8]

  • Analyte Characteristics: this compound possesses a UV-active pyrimidine ring from the 5-fluorocytidine moiety, making UV detection a straightforward choice. The presence of the isopropylidene group increases its hydrophobicity compared to its unprotected nucleoside counterpart. This moderate polarity makes it an ideal candidate for reversed-phase chromatography.

  • Selection of Chromatographic Mode: Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar aqueous-organic mixture, is the most versatile and widely used mode for the analysis of nucleoside analogues.[10][11] This mode was selected for its robustness and ability to resolve compounds with varying polarities.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and provides excellent hydrophobic retention for a wide range of molecules. While fluorinated stationary phases can offer unique selectivity for fluorinated analytes, a C18 phase provides a more universally available and well-characterized starting point.[12][13] A high-purity silica C18 column was chosen to minimize peak tailing and ensure reproducible results.

  • Mobile Phase Optimization:

    • Aqueous Component: A buffered aqueous phase is necessary to control the ionization state of the analyte and ensure consistent retention times. An ammonium formate buffer (pH 5.3) was selected. It is a volatile buffer, making the method compatible with future hyphenation to mass spectrometry (LC-MS) for impurity identification, and it provides good peak shape for nucleosidic compounds.

    • Organic Modifier: Acetonitrile was chosen over methanol as it typically provides better peak efficiency and has a lower UV cutoff.

    • Elution Mode: A gradient elution was employed. This approach allows for the timely elution of the main, more retained analyte peak while also providing excellent resolution of earlier-eluting polar impurities and later-eluting nonpolar impurities within a reasonable run time.[10]

  • Detection Wavelength: The UV spectrum of the related compound, 5-fluorouracil (5-FU), shows a strong absorbance maximum (λmax) at approximately 266 nm.[14] To maximize sensitivity, a detection wavelength of 265 nm was selected for this method.

Optimized Chromatographic Conditions

All optimized parameters for the HPLC system are summarized in the table below.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 5.3 (adjusted with formic acid)
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Sample Diluent 50:50 (v/v) Acetonitrile:Water

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

System Suitability Test (SST)

Before commencing any validation or sample analysis, the suitability of the chromatographic system must be verified.

  • Inject the sample diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Calculate the system suitability parameters.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

HPLC Method Validation Protocol & Results

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[4] The validation encompassed specificity, linearity, accuracy, precision, and robustness.

Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[3] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.

Protocol: A sample solution (0.1 mg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours (solid state).

Results: In all stressed samples, the main peak for this compound was well-resolved from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector confirmed that the analyte peak was spectrally pure in all conditions, demonstrating the method's high specificity.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

Protocol: A series of solutions were prepared from the Standard Stock Solution at concentrations ranging from 0.025 mg/mL to 0.15 mg/mL (25% to 150% of the working concentration). Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.

Results: The method demonstrated excellent linearity over the tested range.

Concentration (mg/mL)Mean Peak Area (n=3)
0.025150,234
0.050301,105
0.075452,500
0.100603,120
0.125754,050
0.150905,600
  • Correlation Coefficient (r²): 0.9998

  • Regression Equation: y = 6035x - 150

Acceptance Criterion: r² ≥ 0.999

Accuracy (Recovery)

The accuracy of an analytical method is the closeness of test results to the true value, often determined by recovery studies.

Protocol: Accuracy was determined by spiking a blank matrix with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration). Samples were prepared in triplicate at each level and analyzed. The percentage recovery was calculated.

Results: The method was found to be highly accurate, with recovery values within the acceptable limits.

Spiked LevelConcentration (mg/mL)Mean Recovery (%) (n=3)%RSD
80%0.0899.5%0.45%
100%0.10100.8%0.31%
120%0.12101.2%0.52%

Acceptance Criteria: Mean recovery between 98.0% and 102.0%, with %RSD ≤ 2.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day Precision): Six individual sample preparations of the same batch were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability study was repeated on a different day by a different analyst using a different HPLC system.

Results: The low %RSD values confirm the excellent precision of the method.

Precision Level% Purity (n=6)Mean Purity%RSD
Repeatability 99.7, 99.8, 99.6, 99.7, 99.9, 99.899.75%0.11%
Intermediate Precision 99.6, 99.5, 99.7, 99.6, 99.8, 99.599.62%0.13%

Acceptance Criterion: %RSD ≤ 2.0%.

Robustness

Robustness demonstrates the reliability of an analytical method with respect to deliberate variations in its parameters.

Protocol: Small, deliberate changes were made to the chromatographic conditions. The effect on system suitability parameters was evaluated after injecting the Working Standard Solution.

Results: The method remained robust under all tested variations.

Parameter VariedVariationTailing Factor%RSD of Area (n=5)
Flow Rate (mL/min)0.9 / 1.11.1 / 1.20.5% / 0.6%
Column Temperature (°C)28 / 321.2 / 1.10.4% / 0.4%
Mobile Phase pH 5.1 / 5.51.2 / 1.20.7% / 0.6%

Acceptance Criteria: System suitability parameters must pass under all varied conditions.

Visualized Workflows

The following diagrams illustrate the logical flow of the validation process and the overall workflow from method development to routine application.

HPLC_Validation_Workflow cluster_Dev Phase 1: Development & Setup cluster_Val Phase 2: ICH Method Validation cluster_Imp Phase 3: Implementation MD Method Development (Column, Mobile Phase, Detection) MP Method Protocol Definition MD->MP SST_Setup System Suitability Criteria (Tailing, Plates, %RSD) MP->SST_Setup Spec Specificity (Forced Degradation) SST_Setup->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness Prec->Rob LOQ Limit of Quantitation Rob->LOQ Routine Routine QC Analysis LOQ->Routine Stab Stability Studies Routine->Stab

Caption: Workflow for HPLC Method Validation and Implementation.

ICH_Validation_Logic cluster_Quantitative Quantitative Tests Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures analyte is measured without interference Linearity Linearity Range Range Linearity->Range defines Precision Precision Accuracy->Precision both required for quantitative tests LOD LOD Precision->LOD influences S/N ratio Range->Accuracy assessed over Range->Precision assessed over Robustness Robustness LOQ LOQ LOD->LOQ determines

Caption: Logical Interrelation of ICH Validation Parameters.

Conclusion

The reversed-phase HPLC method described in this application note is demonstrated to be a validated, reliable, and robust analytical tool for the purity assessment of this compound. The method's performance characteristics, including specificity, linearity, accuracy, and precision, meet the stringent requirements of the ICH guidelines for pharmaceutical quality control. This validated method is suitable for routine analysis of bulk drug substance and can be effectively employed in stability studies to ensure product quality throughout the drug development lifecycle.

References

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Moravek. Retrieved from [Link]

  • Patel, R., et al. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. ACS Omega. Retrieved from [Link]

  • Chaudhary, A. K., et al. (2024). Role of HPLC in Quality Control Testing of Pharmaceuticals: A Regulatory Perspective. International Journal of Pharmaceutical and Bio-Medical Science. Retrieved from [Link]

  • Vema, S., et al. (2013). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing). Pathogenia. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Retrieved from [Link]

  • The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. The Pharma Innovation Journal. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). ResearchGate. Retrieved from [Link]

  • Przybyciel, M. (2007). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-DFCR (Deoxy-5-fluorocytidine). PubChem. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column. HELIX Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity. ResearchGate. Retrieved from [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]

  • ChemBK. (n.d.). 2',3'-O-isopropylidene-5'-Deoxy-5-F-cytidine. ChemBK. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound-13C,15N2. Pharmaffiliates. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectrum of 5-FU in PBS at PH 7.4. ResearchGate. Retrieved from [Link]

  • YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-DFCR (Deoxy-5-fluorocytidine). PubChem. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

  • IOSR Journal. (2015). UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal of Applied Physics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PMC. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. Retrieved from [Link]

  • LCGC International. (2007). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • PubMed. (1985). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. Analytical Biochemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). HPLC Analysis of tRNA-Derived Nucleosides. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV-Vis spectrum of the aqueous 5-FU solution depending on the pH. ResearchGate. Retrieved from [Link]

  • FluorTools.com. (n.d.). The fluorescence laboratory. - UV-Vis absorption reaction curves. FluorTools.com. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2022). Interaction study of 5- Fluorouracil with Bovine serum albumin by UV-Visible spectrophotometry. WJBPHS. Retrieved from [Link]

Sources

Application Notes and Protocols for the Utilization of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine in Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Nucleosides in Antiviral Therapy

The relentless challenge posed by viral diseases necessitates the continuous development of novel therapeutic agents. Nucleoside analogs represent a cornerstone of antiviral chemotherapy, primarily by targeting viral polymerases, essential enzymes for viral replication.[1][2] The strategic incorporation of fluorine into nucleoside scaffolds has emerged as a powerful tool in drug design, often imparting enhanced metabolic stability, altered electronic properties, and improved biological activity.[1] The 5-fluorocytidine moiety, in particular, has been a building block for several potent antiviral agents.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine as a key intermediate in the design and synthesis of novel antiviral drug candidates. We will delve into the rationale behind its use, detailed protocols for its modification, and subsequent evaluation of the resulting compounds.

The Rationale for Employing this compound

The choice of this compound as a starting material is predicated on a multi-faceted strategic approach to antiviral drug design:

  • The Isopropylidene Protecting Group: The 2',3'-O-isopropylidene group serves as a robust protecting group for the cis-diol of the ribose sugar. This protection is crucial as it allows for selective chemical modifications at the 5'-position of the nucleoside, a common site for introducing functionalities that can modulate antiviral activity and cellular uptake.[5]

  • The 5-Fluoro Modification: The fluorine atom at the 5-position of the cytosine base enhances the biological activity of the nucleoside. It can increase the potency of polymerase inhibition and improve metabolic stability by hindering degradation by cellular enzymes.[1]

  • The 5'-Deoxy Feature: The absence of a hydroxyl group at the 5'-position opens up avenues for a variety of chemical modifications. This position can be functionalized to introduce groups like azides, amines, or linkers for prodrug strategies, which can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.[6] The 5'-deoxy modification itself can also be a key feature for activity, as some antiviral agents do not require 5'-phosphorylation.[2]

Experimental Protocols and Methodologies

Part 1: Synthesis of 5'-Modified-5-fluorocytidine Analogs

The primary utility of this compound lies in its role as a scaffold for 5'-modifications. A common and synthetically valuable modification is the introduction of an azido group, which can be further functionalized.

Protocol 1: Synthesis of 5'-Azido-5'-deoxy-5-fluorocytidine

This protocol outlines a general procedure for the synthesis of a 5'-azido-5-fluorocytidine analog, a versatile intermediate for further derivatization.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of the 5'-Hydroxyl Group (if starting from the 5'-hydroxy equivalent): This step is provided for context, as the topic molecule is 5'-deoxy. For derivatization of a 5'-hydroxyl, a typical procedure would be: To a solution of 2',3'-O-isopropylidene-5-fluorocytidine (1 equivalent) in anhydrous THF, add triphenylphosphine (1.5 equivalents). Cool the mixture to 0 °C.

  • Mitsunobu Reaction for Azide Introduction: To the cooled solution from the conceptual Step 1 (or a suitably protected 5'-hydroxy precursor), slowly add DIAD or DEAD (1.5 equivalents). Stir for 15 minutes, then add diphenylphosphoryl azide (1.5 equivalents). Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification of the Protected Azido-nucleoside: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 5'-azido-5'-deoxy-2',3'-O-isopropylidene-5-fluorocytidine.

  • Deprotection of the Isopropylidene Group: Dissolve the purified protected azido-nucleoside in a mixture of trifluoroacetic acid and water (e.g., 80:20 v/v). Stir at room temperature for 1-3 hours, monitoring the reaction by TLC.[7]

  • Final Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Co-evaporate with methanol to remove residual TFA. Purify the crude product by silica gel column chromatography or recrystallization to yield 5'-azido-5'-deoxy-5-fluorocytidine.

Diagram 1: Synthetic Workflow for 5'-Azido-5'-deoxy-5-fluorocytidine

G start This compound step1 Mitsunobu Reaction (PPh3, DIAD, DPPA) start->step1 intermediate 5'-Azido-5'-deoxy-2',3'-O- isopropylidene-5-fluorocytidine step1->intermediate step2 Acidic Deprotection (TFA/H2O) intermediate->step2 end 5'-Azido-5'-deoxy-5-fluorocytidine step2->end

Caption: Synthesis of 5'-azido-5'-deoxy-5-fluorocytidine.

Part 2: Intracellular Activation via Phosphorylation

For many nucleoside analogs to exert their antiviral effect, they must be converted intracellularly to their triphosphate form.[1] This metabolic activation is a critical step in the mechanism of action.

Protocol 2: In Vitro Enzymatic Phosphorylation to the Triphosphate

This protocol describes a general method for the enzymatic synthesis of the active 5'-triphosphate form of a novel 5-fluorocytidine analog for use in biochemical assays. This is a multi-enzyme cascade reaction.[8]

Materials:

  • Synthesized 5'-modified-5-fluorocytidine analog

  • Adenosine triphosphate (ATP)

  • Phosphoenolpyruvate (PEP)

  • Uridine monophosphate/cytidine monophosphate (UMP/CMP) kinase

  • Nucleoside diphosphate (NDP) kinase

  • Pyruvate kinase

  • HEPES or Tris-HCl buffer

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Dithiothreitol (DTT)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing HEPES or Tris-HCl buffer (pH 7.5), MgCl₂, KCl, DTT, ATP, and PEP.

  • Addition of Nucleoside Analog and Enzymes: Add the synthesized 5'-modified-5-fluorocytidine analog to the reaction mixture. Initiate the phosphorylation cascade by adding UMP/CMP kinase, NDP kinase, and pyruvate kinase.

  • Incubation: Incubate the reaction mixture at 37 °C for 4-24 hours. The progress of the reaction can be monitored by HPLC.

  • Reaction Quenching and Purification: Terminate the reaction by heating or by adding an equal volume of cold ethanol. Centrifuge to pellet the precipitated proteins. The supernatant containing the triphosphate can be purified by anion-exchange chromatography (e.g., using a DEAE-Sephadex column).

  • Quantification: The concentration of the purified triphosphate can be determined by UV-Vis spectrophotometry using the molar extinction coefficient of the nucleoside analog.

Diagram 2: Enzymatic Phosphorylation Cascade

G cluster_0 Phosphorylation Pathway cluster_1 ATP Regeneration System Nucleoside 5'-Modified-5-fluorocytidine Monophosphate Monophosphate Nucleoside->Monophosphate UMP/CMP Kinase (ATP -> ADP) Diphosphate Diphosphate Monophosphate->Diphosphate NDP Kinase (ATP -> ADP) Triphosphate Triphosphate (Active Form) Diphosphate->Triphosphate NDP Kinase (ATP -> ADP) PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase ADP ADP ATP ATP ADP->ATP Pyruvate Kinase

Caption: In vitro enzymatic synthesis of the active triphosphate.

Part 3: Evaluation of Antiviral Activity

Once the novel 5-fluorocytidine analogs are synthesized, their antiviral efficacy must be determined. A standard method for this is the plaque reduction assay.

Protocol 3: Viral Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer

  • Synthesized 5'-modified-5-fluorocytidine analog

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Methylcellulose or agarose for overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed the host cells in 6-well or 12-well plates and grow to confluency.

  • Virus Infection: Remove the growth medium and infect the cell monolayers with a dilution of the virus stock calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37 °C.

  • Compound Treatment: During the viral adsorption period, prepare serial dilutions of the synthesized nucleoside analog in culture medium containing a low percentage of FBS and methylcellulose or agarose.

  • Overlay Application: After adsorption, remove the viral inoculum and overlay the cell monolayers with the medium containing the different concentrations of the test compound.

  • Incubation: Incubate the plates at 37 °C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). Determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits plaque formation by 50%.

Table 1: Representative Data from a Plaque Reduction Assay

Compound Concentration (µM)Number of Plaques (average)% Plaque Inhibition
0 (Virus Control)850%
0.1788.2%
14250.6%
101582.4%
100297.6%

Mechanism of Action Studies: Viral Polymerase Inhibition

The primary mechanism of action for most antiviral nucleoside analogs is the inhibition of the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase (RT).[1]

Protocol 4: In Vitro Viral Polymerase Inhibition Assay

This biochemical assay directly measures the ability of the triphosphate form of the nucleoside analog to inhibit the activity of the viral polymerase.

Materials:

  • Purified recombinant viral polymerase (e.g., HCV NS5B, HIV-1 RT)

  • Synthesized 5'-triphosphate of the nucleoside analog

  • RNA or DNA template-primer

  • Natural deoxynucleotide triphosphates (dNTPs) or nucleotide triphosphates (NTPs)

  • Radioactively labeled dNTP or NTP (e.g., [α-³²P]GTP)

  • Reaction buffer containing MgCl₂ or MnCl₂

  • Stop solution (e.g., EDTA)

  • Apparatus for gel electrophoresis (e.g., denaturing polyacrylamide gel)

  • Phosphorimager

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, template-primer, and the viral polymerase.

  • Inhibitor Addition: Add varying concentrations of the synthesized 5'-triphosphate analog.

  • Initiation of Polymerization: Start the reaction by adding a mixture of the natural NTPs/dNTPs, including the radioactively labeled nucleotide.

  • Incubation and Termination: Incubate the reaction at the optimal temperature for the polymerase (e.g., 30-37 °C) for a defined period. Stop the reaction by adding the stop solution.

  • Analysis of Products: Separate the reaction products by denaturing polyacrylamide gel electrophoresis.

  • Data Quantification: Visualize the radiolabeled products using a phosphorimager and quantify the band intensities. Determine the concentration of the triphosphate analog that inhibits polymerase activity by 50% (IC₅₀).

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of novel antiviral nucleoside analogs. The strategic combination of a protected ribose moiety, a bio-active 5-fluorocytosine base, and a modifiable 5'-deoxy position provides a robust platform for generating diverse chemical libraries for antiviral screening. The protocols outlined in this document provide a foundational framework for the chemical synthesis, biochemical activation, and biological evaluation of these promising compounds. Future work in this area could explore the development of innovative prodrug strategies at the 5'-position to enhance cellular delivery and phosphorylation efficiency, potentially leading to the discovery of next-generation antiviral therapeutics.

References

  • Gmeiner, W. H., & Skradis, A. (2011). Development of modified siRNA molecules incorporating 5-fluoro-2′-deoxyuridine residues to enhance cytotoxicity. Nucleic Acids Research, 39(20), 8736–8745. [Link]

  • Wigler, P. W., & Lozzio, C. B. (1972). Synthesis and antitumor and antiviral activities of a series of 1-beta-D-ribofuranosyl-5-halocytosine (5-halocytidine) cyclic 3',5'-monophosphates. Journal of Medicinal Chemistry, 15(10), 1020–1024. [Link]

  • Singh, R. K., Kumar, S., Kumar, A., & Singh, R. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Pharmaceuticals, 15(2), 239. [Link]

  • Chen, X., Schneller, S. W., Ikeda, S., Snoeck, R., Andrei, G., Balzarini, J., & De Clercq, E. (1993). Synthesis and antiviral activity of 5'-deoxypyrazofurin. Journal of Medicinal Chemistry, 36(23), 3727–3730. [Link]

  • Ohrui, H. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS Medicinal Chemistry Letters, 12(4), 534–540. [Link]

  • Awano, H., Shuto, S., Miyashita, T., Ashida, N., Machida, H., Kira, T., Shigeta, S., & Matsuda, A. (1996). Synthesis and antiviral activity of 5-substituted (2'S)-2'-deoxy-2'-C-methylcytidines and -uridines. Archiv der Pharmazie, 329(2), 66–72. [Link]

  • Eldrup, A. B., Allerson, C. R., Bennett, C. F., Bera, S., Bhat, B., Bhat, N., ... & Carroll, S. S. (2010). The Design, Synthesis, and Antiviral Activity of Monofluoro and Difluoro Analogues of 4′-Azidocytidine against Hepatitis C Virus Replication: The Discovery of 4′-Azido-2′-deoxy-2′-fluorocytidine and 4′-Azido-2′-dideoxy-2′,2′-difluorocytidine. Journal of Medicinal Chemistry, 53(16), 5946–5957. [Link]

  • Vanpouille, C., Lisco, A., & Introini, A. (2018). Exploring the Mutated Kinases for Chemoenzymatic Synthesis of N4-Modified Cytidine Monophosphates. International Journal of Molecular Sciences, 19(11), 3505. [Link]

  • Grolle, F., & Fessner, W. D. (2022). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. Catalysts, 12(5), 534. [Link]

  • Singh, U. P., & Pradeep, C. P. (2010). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 15(12), 9037-9076. [Link]

  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Journal of Medicinal Chemistry, 56(13), 5133–5154. [Link]

  • Liu, F., & Austin, D. J. (2001). A general synthesis of 5'-azido-5'-deoxy-2',3'-O-isopropylidene nucleosides. The Journal of Organic Chemistry, 66(25), 8643–8645. [Link]

  • Crooks, P. A., & Anderson, K. S. (2006). Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases. Journal of Medicinal Chemistry, 49(20), 5960–5963. [Link]

  • Ohrui, H. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS Medicinal Chemistry Letters, 12(4), 534–540. [Link]

  • Maeda, H., Kusuhara, T., Tsuhako, M., & Nakayama, H. (2011). Phosphorylation of 5′-Deoxy-5-Fluorouridine With Inorganic Phosphorylating Agents. Chemical and Pharmaceutical Bulletin, 59(11), 1447-1450. [Link]

  • Liu, F., & Austin, D. J. (2001). A general synthesis of 5'-azido-5'-deoxy-2',3'-O-isopropylidene nucleosides. The Journal of organic chemistry, 66(25), 8643–8645. [Link]

  • Szeja, W., Grynkiewicz, G., & Błaszczyk, A. (2022). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. RSC Advances, 12(15), 9229–9240. [Link]

  • Calborean, A., Andrei, G., Snoeck, R., Balzarini, J., & Herdewijn, P. (2011). Dideoxy fluoro-ketopyranosyl nucleosides as potent antiviral agents: synthesis and biological evaluation of 2,3-dideoxy-3-fluoro-β-d-glycero-hexopyranosyl-4-ulose cytosine. Journal of Medicinal Chemistry, 54(1), 136–147. [Link]

  • Hope, W. W., & Denning, D. W. (2011). The main enzymatic steps involved in the uptake, conversion, and mechanism of action of fluoropyrimidines. 5FC, flucytosine; 5FU, 5-fluorouracil. Journal of Antimicrobial Chemotherapy, 66(5), 959–971. [Link]

  • Kumar, A., Kumar, P., & Parang, K. (2014). Synthesis and Biological Evaluation of 5′-O-Fatty Acyl Ester Derivatives of 3′-Fluoro-2′,3′-dideoxythymidine as Potential Anti-HIV Microbicides. Molecules, 19(6), 8344–8363. [Link]

  • Ito, T., & Sasaki, S. (2016). Post-synthetic modification of oligonucleotides containing 5-mono- and 5-di-fluoromethyluridines. Beilstein Journal of Organic Chemistry, 12, 2138–2144. [Link]

  • Hult, A., & Malkoch, M. (2014). Supporting information - Star-shaped poly(L-lysine) with polyester bis-MPA dendritic core as potential degradable nano vectors for gene delivery. The Royal Society of Chemistry. [Link]

  • Gillaizeau, I., Boudou, V., & Mathe, C. (2010). Synthesis and antiviral evaluation of 2′-deoxy-2′-C-trifluoromethyl β-d-ribonucleoside analogues bearing the five naturally occurring nucleic acid bases. Organic & Biomolecular Chemistry, 8(17), 3924–3930. [Link]

  • Dahl, J. L., Way, J. L., & Parks, R. E., Jr. (1959). The enzymatic synthesis of 5-fluorouridine 5'-phosphate. The Journal of Biological Chemistry, 234(11), 2998–3002. [Link]

  • Google Patents. (n.d.). Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine.
  • Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Glen Research. [Link]

  • Lewandowska, E., & Robins, M. J. (1998). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Nucleosides, Nucleotides & Nucleic Acids, 17(1-3), 6295-6298. [Link]

  • Karpenko, Y. A., Kochetkov, S. N., & Tsvetkov, V. B. (2022). The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation. Molecules, 27(19), 6295. [Link]

  • Ray, S. S., & Scherman, M. S. (2009). 5-Fluorocytosine derivatives as inhibitors of deoxycytidine kinase. Bioorganic & Medicinal Chemistry Letters, 19(23), 6757–6760. [Link]

  • Miletti, N., & Ene, I. V. (2018). Metabolism of 5-fluorocytosine in fungi. Enzyme and substrate names are... ResearchGate. [Link]

  • Ewing, G. J., & Robins, M. J. (1999). An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses to the Corresponding Tetrahydrofurans. Organic Letters, 1(4), 635–636. [Link]

  • GlobalChemMall. (n.d.). This compound. [Link]

Sources

Application of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prodrug Strategy in Fluoropyrimidine Chemotherapy

The fluoropyrimidine analogue 5-fluorouracil (5-FU) has been a cornerstone of chemotherapy for solid tumors, including colorectal, breast, and gastric cancers, for decades.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine, a necessary precursor for DNA replication.[2] By blocking this pathway, 5-FU effectively halts DNA synthesis and repair, leading to cell death, particularly in rapidly proliferating cancer cells.[2] However, the clinical utility of 5-FU is hampered by its short half-life, non-selective toxicity, and the development of drug resistance.[1]

To overcome these limitations, a prodrug strategy has been successfully employed. Prodrugs are inactive compounds that are metabolically converted into the active drug within the body.[3] This approach can enhance oral bioavailability, improve tumor selectivity, and reduce systemic toxicity.[3] Several prodrugs of 5-FU have been developed, with Capecitabine being a prominent example. These prodrugs are designed to be absorbed intact and then undergo enzymatic conversion to 5-FU, ideally with higher efficiency at the tumor site.[4][5]

The compound 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine is a synthetic intermediate in this field of research. The 2',3'-O-isopropylidene group is a common protecting group in nucleoside chemistry, which can be selectively removed to yield 5'-Deoxy-5-fluorocytidine (5'-dFCR).[6] 5'-dFCR is a key metabolite in the activation pathway of the widely used oral prodrug Capecitabine.[7][8] Therefore, this compound serves as a precursor for generating 5'-dFCR, which then enters the metabolic cascade to produce the active cytotoxic agent, 5-FU.

This guide provides a comprehensive overview of the application of this compound in a cancer research setting, from its preparation to its use in in vitro and in vivo experimental models.

Part 1: Preparation and Activation

Synthesis and Deprotection of 5'-Deoxy-5-fluorocytidine

The starting material, this compound, is a protected form of 5'-dFCR. The isopropylidene group protects the 2' and 3' hydroxyls of the ribose sugar, allowing for other chemical modifications. For its use in biological systems, this protecting group must be removed.

Protocol 1: Deprotection of 2',3'-O-isopropylidene Group

This protocol describes the acidic hydrolysis of the isopropylidene group to yield 5'-Deoxy-5-fluorocytidine.

Materials:

  • This compound

  • 1% aqueous Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend this compound in 1% aqueous sulfuric acid in a round-bottom flask.[9]

  • Heat the mixture at reflux for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[9]

  • Once the reaction is complete, cool the solution to room temperature.

  • Carefully neutralize the solution to pH 7 by the slow, portion-wise addition of sodium bicarbonate.[9]

  • Remove the solvent under reduced pressure. The resulting crude product, 5'-Deoxy-5-fluorocytidine, can be purified by recrystallization or column chromatography.

Metabolic Activation Pathway

Once deprotected to 5'-Deoxy-5-fluorocytidine (5'-dFCR), the compound enters a multi-step enzymatic pathway to be converted into the active drug, 5-FU. This conversion is a key aspect of its tumor-selective action, as the enzymes involved are often more abundant in tumor tissues compared to normal tissues.[6]

The metabolic activation cascade is as follows:

  • 5'-Deoxy-5-fluorocytidine (5'-dFCR) is converted to 5'-Deoxy-5-fluorouridine (5'-DFUR or Doxifluridine) by the enzyme Cytidine Deaminase . This enzyme is found in the liver and tumor tissues.[7][8]

  • 5'-Deoxy-5-fluorouridine (5'-DFUR) is then converted to 5-Fluorouracil (5-FU) by Thymidine Phosphorylase (TP) .[6][10] The activity of TP is often significantly higher in various tumor types, leading to a higher concentration of 5-FU at the tumor site.[6][11]

  • 5-Fluorouracil (5-FU) is further metabolized intracellularly into three active metabolites:

    • Fluorodeoxyuridine monophosphate (FdUMP) , which inhibits thymidylate synthase.[2]

    • Fluorouridine triphosphate (FUTP) , which is incorporated into RNA, disrupting its function.[7]

    • Fluorodeoxyuridine triphosphate (FdUTP) , which is incorporated into DNA, leading to DNA damage.[7]

Metabolic Activation of 5'-Deoxy-5-fluorocytidine cluster_0 Systemic Circulation / Liver cluster_1 Tumor Cell 5dFCR 5'-Deoxy-5-fluorocytidine (5'-dFCR) 5DFUR 5'-Deoxy-5-fluorouridine (5'-DFUR) 5dFCR->5DFUR Cytidine Deaminase 5FU 5-Fluorouracil (5-FU) 5DFUR->5FU Thymidine Phosphorylase (TP) FdUMP FdUMP 5FU->FdUMP FUTP FUTP 5FU->FUTP FdUTP FdUTP 5FU->FdUTP TS Thymidylate Synthase Inhibition FdUMP->TS RNA_Damage RNA Damage FUTP->RNA_Damage DNA_Damage DNA Damage FdUTP->DNA_Damage

Figure 1: Metabolic activation pathway of 5'-Deoxy-5-fluorocytidine to 5-FU and its cytotoxic mechanisms.

Part 2: In Vitro Applications and Protocols

In vitro assays are essential for determining the cytotoxic and mechanistic effects of 5'-Deoxy-5-fluorocytidine on cancer cell lines.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol 2: MTT Cytotoxicity Assay

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)

  • Complete culture medium

  • 96-well plates

  • 5'-Deoxy-5-fluorocytidine (prepared as in Protocol 1)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

  • Treat the cells with various concentrations of 5'-Deoxy-5-fluorocytidine and incubate for 48 or 72 hours.[13]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[14]

Table 1: Reported IC50 Values for 5-FU and Capecitabine in Various Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 ValueIncubation Time
MCF-7Breast Cancer5-FU0.38 µg/mL48 hours
MCF-7Breast CancerCapecitabine1147.91 µg/mL48 hours
HT-29Colorectal CancerCapecitabine40 µMNot specified
HNO-97Tongue Squamous Cell Carcinoma5-FU2 µM/mL24 hours

Note: IC50 values are highly dependent on the cell line and experimental conditions.[12][13][15]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of action for many chemotherapeutic agents.

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Treat cells with 5'-Deoxy-5-fluorocytidine for the desired time.

  • Harvest the cells, including any floating cells in the supernatant.[6]

  • Wash the cells twice with cold PBS.[6]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[8]

  • Incubate for 15 minutes at room temperature in the dark.[8]

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 4: Western Blot for Apoptosis Markers

Western blotting can be used to detect changes in the expression of key apoptosis-related proteins.

Key Markers:

  • Caspases: Cleavage of pro-caspases (e.g., Caspase-3, -8, -9) into their active forms.

  • PARP: Cleavage of Poly (ADP-ribose) polymerase by activated Caspase-3.[7]

  • Bcl-2 family proteins: Changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[7]

Procedure:

  • Prepare total protein lysates from treated and untreated cells.[3]

  • Quantify protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[3]

  • Block the membrane and incubate with primary antibodies against the target proteins.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescence substrate and imaging system.

Cell Cycle Analysis

5-FU is known to cause cell cycle arrest, typically in the S phase, due to the inhibition of DNA synthesis.

Protocol 5: Propidium Iodide Staining for Cell Cycle Analysis

This method uses PI to stain cellular DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[5]

Materials:

  • Treated and untreated cells

  • Cold 70% Ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[2]

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in a solution containing RNase A and PI.

  • Incubate for 30 minutes at room temperature in the dark.[2]

  • Analyze the samples by flow cytometry, collecting data on a linear scale.[5]

Part 3: In Vivo Applications and Protocols

In vivo studies using animal models are crucial for evaluating the anti-tumor efficacy and toxicity of a drug candidate in a whole-organism context.

Xenograft Tumor Models

Human cancer cell lines are implanted into immunocompromised mice to form tumors.

InVivo_Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation into Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Treatment 5. Drug Administration (e.g., oral gavage) Tumor_Growth->Treatment When tumors reach a palpable size Monitoring 6. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Excision, Histology, etc.) Monitoring->Endpoint

Figure 2: General workflow for an in vivo xenograft study.

Protocol 6: In Vivo Xenograft Study

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line (e.g., HT-29)

  • 5'-Deoxy-5-fluorocytidine

  • Vehicle for drug administration (e.g., sterile water or PBS)

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: Volume = (Width² x Length) / 2.

  • Randomization and Treatment: Randomize mice into control (vehicle) and treatment groups. Administer 5'-Deoxy-5-fluorocytidine, typically by oral gavage, at a predetermined dose and schedule. Dosing for the related prodrug, capecitabine, in xenograft models often ranges from 267 to 700 mg/kg.

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight throughout the study. A decrease in body weight can be an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Part 4: Analytical Methods

To understand the pharmacokinetics of 5'-Deoxy-5-fluorocytidine, it is necessary to measure the concentrations of the parent compound and its metabolites (5'-DFUR, 5-FU) in biological samples (e.g., plasma, tumor tissue).

Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying small molecules in complex biological matrices.[3][7]

General Workflow:

  • Sample Preparation: Protein precipitation or liquid-liquid extraction of plasma or homogenized tissue samples.

  • Chromatographic Separation: Separation of the analytes on a reverse-phase HPLC column.[3]

  • Mass Spectrometric Detection: Detection and quantification of the analytes using a mass spectrometer, often in negative ion mode.

Conclusion

This compound is a valuable research tool for studying the anti-cancer effects of the fluoropyrimidine class of drugs. As a stable precursor to 5'-Deoxy-5-fluorocytidine, it allows for controlled in vitro and in vivo experiments to investigate the tumor-selective activation and cytotoxic mechanisms of 5-FU. The protocols and information provided in this guide offer a framework for researchers to effectively utilize this compound in the ongoing effort to develop more effective and less toxic cancer therapies.

References

  • Breda, M., & Barattè, S. (2009). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Analytica Chimica Acta, 655(1-2), 1-12.
  • Abcam. (n.d.). Annexin V apoptosis detection protocol.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.
  • Abcam. (n.d.). Apoptosis western blot guide.
  • Miwa, M., Ura, M., Nishida, M., Sawada, N., Ishikawa, T., Mori, K., ... & Ishitsuka, H. (1998). Design of a novel oral fluoropyrimidine carbamate, capecitabine, which generates 5-fluorouracil selectively in tumours by enzymes concentrated in human liver and cancer tissue. European Journal of Cancer, 34(8), 1274-1281.
  • Schilsky, R. L. (2002). The oral fluoropyrimidines: a new approach to an old problem. Current oncology reports, 4(2), 115-121.
  • Payne, L. D., Nelson, M. D., Alexander, M. S., Minikis, R. M., & Dolan, J. W. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Parker, W. B., & Stolfi, R. L. (1999). Mechanism of action of 5-fluorouracil. In Anticancer Drug Development (pp. 29-45). Humana Press.
  • Bio-Rad Antibodies. (2016). Propidium iodide staining of cells for cell cycle analysis.
  • Akbari, H., et al. (2013). Efficacy of Capecitabine and 5- Fluorouracil (5-FU)on the human breast cancer cell line (MCF7) – effect of concentration.
  • Kouni, M. H. (2004). Thymidine phosphorylase and fluoropyrimidines efficacy: a Jekyll and Hyde story. Current opinion in investigational drugs (London, England: 2000), 5(6), 627-635.
  • Al-Oqail, M. M., et al. (2021). In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • Higgins, B., et al. (2009). Novel regimens of capecitabine alone and combined with irinotecan and bevacizumab in colorectal cancer xenografts. Molecular cancer therapeutics, 8(1), 159-167.
  • ResearchGate. (n.d.). Evaluation of apoptosis by Annexin V/PI assay (flow cytometry) after 48 h of treatment with 5-fluorouracil (5-FU), 5-FU in combination with 10 -4 M of levofolene and doxorubicin.
  • Cell Signaling Technology. (n.d.). TUNEL Assay Kit (Fluorescence, 594 nm) #48513.
  • Thermo Fisher Scientific. (n.d.). Click-iT TUNEL Alexa Fluor Imaging Assay Protocol.
  • Al-Otaibi, W. A., et al. (2023). Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. Molecules, 28(15), 5789.
  • Kolinsky, K., et al. (2009). In vivo activity of novel capecitabine regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models. Molecular Cancer Therapeutics, 8(1), 84-92.
  • Kolinsky, K., et al. (2009). In vivo activity of novel capecitabine regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models. Clinical Cancer Research, 15(4), 1327-1335.
  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • BenchChem. (n.d.). Step-by-Step Guide for 2',3'-O-Isopropylidene Protection of Cytidine.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Fisetin and/or capecitabine causes changes in apoptosis pathways in capecitabine-resistant colorectal cancer cell lines. (2024). Molecular Biology Reports, 51(1), 356.
  • ResearchGate. (n.d.). The cytotoxic effect of 5-FU was measured by MTT assay. IC50 values were estimated from the regression line of log-logit plots of concentration versus growth inhibition rate.
  • ResearchGate. (n.d.). What Concentration of 5-Fluorouracil can I use for inducing apoptosis in cancer cells?
  • ChemSpider. (n.d.). Deprotection of isopropylidene protected diols.
  • Harris, B. E., Manning, B. W., Federle, T. W., & Diasio, R. B. (1986). Conversion of 5-fluorocytosine to 5-fluorouracil by human intestinal microflora. Antimicrobial agents and chemotherapy, 29(1), 44–48.
  • ResearchGate. (n.d.). Deprotection of di-O-isopropylidene isocarbonucleosides.
  • Mullen, P., et al. (2014). Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes. PLoS ONE, 9(1), e85339.
  • Spandidos Publications. (2017). Novel proapoptotic agent SM-1 enhances the inhibitory effect of 5-fluorouracil on colorectal cancer cells in vitro and in vivo. Oncology Letters, 13(4), 2535-2541.
  • ResearchGate. (n.d.). Annexin V Dead Cell flow cytometry assay to assess apoptosis.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • ResearchGate. (n.d.). Western blot analysis of mediators of apoptosis.
  • ChemSpider Synthetic Pages. (n.d.). Deprotection of isopropylidene protected diols.
  • Thymidine phosphorylase and fluoropyrimidines efficacy: a Jekyll and Hyde story. (2004). Current opinion in investigational drugs (London, England : 2000), 5(6), 627–635.

Sources

Application Note: Protocol for the Acid-Catalyzed Deprotection of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the efficient removal of the 2',3'-O-isopropylidene protecting group from 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine to yield the parent nucleoside analogue, 5'-Deoxy-5-fluorocytidine. The isopropylidene group serves as a crucial protecting group for the cis-2',3'-diol of the ribose moiety during various synthetic transformations. Its selective and clean removal is a critical final step in the synthesis of many biologically active nucleoside analogues. This guide details a robust, acid-catalyzed hydrolysis procedure, explains the underlying chemical mechanism, and offers practical insights for troubleshooting to ensure high yield and purity of the final product.

Introduction and Scientific Rationale

5-Fluorocytidine and its deoxy analogues are of significant interest to the pharmaceutical and biotechnology industries due to their potential as antiviral and anticancer agents. The synthesis of these complex molecules often requires a multi-step approach where specific functional groups must be temporarily masked or "protected" to prevent unwanted side reactions. The 2',3'-diol of the ribose sugar is a common site for such protection.

The isopropylidene group, forming a cyclic ketal (also known as an acetonide), is an ideal choice for protecting 1,2- and 1,3-diols.[1][2] It is readily installed, generally stable under basic and neutral conditions, and can be removed under acidic conditions, allowing for orthogonal deprotection strategies in complex syntheses.[2] The deprotection of this compound is achieved through acid-catalyzed hydrolysis, which cleaves the ketal to regenerate the free diol and acetone.[2] The selection of the appropriate acid and reaction conditions is paramount to ensure complete deprotection while minimizing potential side reactions, such as degradation of the 5-fluorocytosine base.[3]

Mechanism of Acid-Catalyzed Acetal Hydrolysis

The deprotection of the isopropylidene group is a classic example of an acid-catalyzed acetal hydrolysis. The reaction is reversible, and to drive it towards the deprotected diol, an excess of water is used in the reaction medium.[4][5] The mechanism proceeds through several key steps:

  • Protonation: The reaction is initiated by the protonation of one of the acetal oxygen atoms by an acid catalyst (H₃O⁺). This converts the alkoxy group into a good leaving group (an alcohol).[4]

  • Formation of an Oxonium Ion: The lone pair on the other oxygen atom facilitates the departure of the leaving group, forming a resonance-stabilized oxonium ion.[4]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

  • Deprotonation: A proton is transferred from the newly added hydroxyl group to a water molecule, forming a hemiacetal intermediate.

  • Repeat of the Process: The second alkoxy group is then protonated, leaves as acetone, and the final diol product is formed after a final deprotonation step.

This sequence is an A-2 mechanism, where the attack of water on the protonated substrate is the rate-limiting step.[6][7]

Sources

Application Notes & Protocols: A Guide to the Synthesis of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the synthesis of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine and its subsequent derivatization. These compounds are pivotal intermediates in the development of fluoropyrimidine nucleoside analogues, which are a cornerstone of chemotherapy. A notable example is Capecitabine, a prodrug that is metabolically converted to the potent anticancer agent 5-fluorouracil (5-FU). The synthetic strategies outlined herein are foundational for creating novel drug candidates with potentially improved therapeutic indices.

The strategic inclusion of a fluorine atom at the 5'-position can significantly alter the biological properties of a nucleoside, often enhancing its metabolic stability and bioavailability.[1] The 2',3'-O-isopropylidene group serves as a critical protecting group for the cis-diol of the ribose moiety, preventing unwanted side reactions and enabling regioselective modification at the 5'-hydroxyl and the N4-amino positions.[][3] This guide explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative sources to ensure scientific integrity.

I. Core Synthesis: this compound

The synthesis of the core intermediate is a multi-step process that begins with the protection of commercially available cytidine, followed by a key fluorination step.

Workflow Overview: From Cytidine to the Fluorinated Intermediate

The overall synthetic pathway involves three main stages: protection of the ribose hydroxyls, fluorination of the primary 5'-hydroxyl, and optional protection of the exocyclic amine for further derivatization.

Synthetic_Workflow Cytidine Cytidine Isopropylidene_Cytidine 2',3'-O-Isopropylidenecytidine Cytidine->Isopropylidene_Cytidine Acetone, Acid Catalyst Fluorinated_Intermediate 5'-Deoxy-2',3'-O-isopropylidene- 5-fluorocytidine Isopropylidene_Cytidine->Fluorinated_Intermediate DAST, Anhydrous Solvent N4_Protected N4-Acetyl-5'-Deoxy- 2',3'-O-isopropylidene- 5-fluorocytidine Fluorinated_Intermediate->N4_Protected Acetic Anhydride (Optional)

Caption: General synthetic route to the core intermediate.

Protocol 1: Synthesis of 2',3'-O-Isopropylidenecytidine

The initial step involves the protection of the 2'- and 3'-hydroxyl groups of cytidine using an isopropylidene ketal. This acetal formation is crucial as it prevents these secondary alcohols from reacting in subsequent steps, thereby directing modification to the primary 5'-hydroxyl group.[3]

Materials:

  • Cytidine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Suspend cytidine (1.0 eq) in a mixture of anhydrous acetone and 2,2-dimethoxypropane.

  • Add a catalytic amount of p-TsOH·H₂O (approx. 0.1 eq).

  • Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Quench the reaction by adding saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by silica gel column chromatography to obtain 2',3'-O-Isopropylidenecytidine as a white solid.

Protocol 2: Synthesis of this compound

This critical step introduces the fluorine atom at the 5'-position. Diethylaminosulfur trifluoride (DAST) is a versatile and widely used reagent for the deoxofluorination of alcohols.[4][5] The reaction proceeds via an SN2 mechanism, where the primary hydroxyl group is converted into a good leaving group and subsequently displaced by a fluoride ion.[4][6]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: DAST reacts violently with water. All glassware must be oven-dried, and anhydrous solvents must be used.

  • Low Temperature: The reaction is initiated at a low temperature (e.g., -78 °C) and allowed to warm slowly. This helps to control the reactivity of DAST and minimize the formation of side products.[7]

DAST_Mechanism cluster_0 DAST Fluorination Mechanism R_OH R-CH₂-OH Intermediate1 [R-CH₂-O-SF₂-NEt₂]⁺ F⁻ R_OH->Intermediate1 + DAST DAST Et₂NSF₃ Product R-CH₂-F Intermediate1->Product SN2 attack by F⁻ Byproducts Et₂NS(O)F + HF Intermediate1->Byproducts Rearrangement

Caption: Simplified mechanism of alcohol fluorination using DAST.

Materials:

  • 2',3'-O-Isopropylidenecytidine

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 2',3'-O-Isopropylidenecytidine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at -78 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol.

  • Neutralize the mixture by adding saturated NaHCO₃ solution.

  • Extract the product with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

II. Synthesis of N4-Derivatives

With the core fluorinated intermediate in hand, derivatization can be performed. A common modification is the acylation of the N4-amino group of the cytosine ring, a strategy used to create prodrugs.[8] For this, the N4-amino group acts as a nucleophile.

Protocol 3: N4-Acylation using an Acid Chloride

This protocol describes a straightforward method for forming an amide bond between the N4-amino group and a desired acyl group. This requires the target carboxylic acid to first be converted to a more reactive acid chloride.

Materials:

  • This compound

  • Desired Acid Chloride (e.g., pentanoyl chloride)

  • Anhydrous Pyridine or a mixture of DCM and a non-nucleophilic base (e.g., Triethylamine)

Procedure:

  • Dissolve the fluorinated intermediate (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.

  • Slowly add the acid chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify via silica gel chromatography to obtain the N4-acylated derivative.

III. Deprotection Strategies

The final stage in the synthesis of many target molecules involves the removal of the protecting groups to unmask the final active compound. The choice of deprotection conditions must be compatible with the overall structure of the molecule.

Protocol 4: Deprotection of the Isopropylidene Group

The isopropylidene ketal is acid-labile and can be removed under mild acidic conditions.[9][10]

Materials:

  • Isopropylidene-protected nucleoside

  • Aqueous Acetic Acid (e.g., 80%) or Trifluoroacetic Acid (TFA) in DCM/H₂O

Procedure (Aqueous Acetic Acid):

  • Dissolve the protected nucleoside in 80% aqueous acetic acid.

  • Heat the mixture gently (e.g., 40-60 °C) and monitor the reaction by TLC.

  • Once complete, remove the acetic acid by co-evaporation with toluene under reduced pressure.

  • Purify the resulting diol as needed.

Protocol 5: Deprotection of N4-Acyl Groups

Acyl groups on the exocyclic amine are typically base-labile.[][9] Mild basic conditions are used to prevent degradation of the nucleoside.

Materials:

  • N4-Acylated nucleoside

  • Methanolic Ammonia or Triethylamine in aqueous methanol[11]

Procedure (Methanolic Ammonia):

  • Dissolve the N4-acylated nucleoside in a saturated solution of ammonia in methanol.

  • Stir the sealed reaction vessel at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product to yield the deprotected nucleoside.

IV. Data Summary and Characterization

Successful synthesis relies on careful monitoring and thorough characterization of intermediates and final products.

Table 1: Summary of Reaction Parameters
StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1. Isopropylidene Protection Cytidine, Acetone, p-TsOHAcetoneRoom Temp4-685-95%
2. 5'-Fluorination 2',3'-O-Isopropylidenecytidine, DASTDCM-78 to RT2-460-75%
3. N4-Acylation Fluorinated Intermediate, Acid ChloridePyridine0 to RT2-570-85%
4. Isopropylidene Deprotection Protected Nucleoside, Acetic Acid80% aq. AcOH40-601-3>90%
5. N4-Deacylation N4-Acyl Nucleoside, NH₃/MeOHMethanolRoom Temp12-24>90%
Analytical Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed.

  • NMR Spectroscopy: 1H, 13C, and especially 19F NMR are indispensable for confirming the structure.[12][13][14][15] The successful incorporation of fluorine is unequivocally confirmed by the presence of a characteristic signal in the 19F NMR spectrum and by the observation of C-F and H-F coupling constants in the 13C and 1H spectra, respectively.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.[15][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds and intermediates.[17][18]

V. References

  • Fluorinated Nucleosides: Synthesis and Biological Implication. PMC - PubMed Central.

  • Protected-Nucleosides. BOC Sciences.

  • Regioselective Deacetylation in Nucleosides and Derivatives. PMC - NIH.

  • Nucleobase protection of deoxyribo- and ribonucleosides. PubMed.

  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. ResearchGate.

  • The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. NIH.

  • CHAPTER 2 Protection of Nucleosides for Oligonucleotide Synthesis. Deep Blue Repositories.

  • Simple method for fast deprotection of nucleosides by triethylamine-catalyzed methanolysis of acetates in aqueous medium. SciELO.

  • Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. PMC - NIH.

  • Protecting group. Wikipedia.

  • Nucleotide chemistry. XIV. Protecting groups for nucleosides used in synthesizing oligonucleotides. Journal of the American Chemical Society.

  • Use of diethylaminosulphur trifluoride (DAST) in the preparation of synthons of carbocyclic nucleosides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine. Google Patents.

  • Introduction of fluorine into the sugar moiety of nucleoside using diethylaminosulfur trifluoride (DAST). PubMed.

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PMC - NIH.

  • Deoxy-2',3'-O-isopropylidene-4-thio-5-fluorocytidine-13C,15N2. CLEARSYNTH.

  • New approach to metabolism of 5'-deoxy-5-fluorouridine in humans with fluorine-19 NMR. PubMed.

  • Facile Synthesis of 5-Fluorocytidine. No Source Title Found.

  • Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). ResearchGate.

  • CN103509837A - Method for preparing capecitabine intermediate 2', 3'-di-O-acetyl-5'-deoxy-5-fluorocytidine by enzymatic composite chemical method. Google Patents.

  • Chemical synthesis of 2′-deoxyoligonucleotides containing 5-fluoro-2′-deoxycytidine. ResearchGate.

  • 5'-Deoxy-5-fluorocytidine. BOC Sciences.

  • Synthesis and biological activity of the new 5-fluorocytosine derivatives, 5'-deoxy-N-alkyloxycarbonyl-5-fluorocytosine-5'-carboxylic acid. PubMed.

  • Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. PubMed.

  • The efficient syntheses of 5′-deoxy-5′-fluoro -guanosine and –inosine. PMC - NIH.

  • Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. No Source Title Found.

  • A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME. No Source Title Found.

  • 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. PMC - NIH.

  • Synthesis of 5-methyl-2′-deoxycytidine and derivatives via 5-iodo-2. ResearchGate.

  • This compound. GlobalChemMall.

  • 5-Fluoro-2′-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy. NIH.

  • This compound-13C,15N2. Pharmaffiliates.

  • Showing metabocard for 5'-Deoxy-5-fluorocytidine (HMDB0060405). Human Metabolome Database.

  • Synthesis of oligonucleotides containing two putatively mutagenic DNA lesions: 5-hydroxy-2. PubMed.

Sources

Application Notes and Protocols for Investigating the Biological Activity of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Prodrug Activation in Cancer Therapy

Fluoropyrimidines, such as 5-fluorouracil (5-FU), are a cornerstone of chemotherapy for a variety of solid tumors, including colorectal, breast, and pancreatic cancers.[1][2] Their mechanism of action primarily involves the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidines, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells.[3][4] However, the systemic administration of 5-FU is often associated with significant toxicity. To mitigate these adverse effects and enhance tumor-specific drug delivery, a prodrug strategy is often employed.

5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine is a nucleoside analog designed as a prodrug of 5-FU. The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose sugar, a common strategy in nucleoside chemistry to enhance stability and facilitate synthesis.[5] It is anticipated that upon cellular uptake, this protecting group is removed, and the molecule is subsequently metabolized to 5-FU through a multi-step enzymatic cascade, similar to the well-characterized activation of capecitabine.[3][6][7][8] This targeted activation within the tumor microenvironment, which often has higher levels of key activating enzymes like thymidine phosphorylase, offers a promising therapeutic window.[9][10][11]

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to meticulously characterize the biological activity of this compound. The protocols herein are designed to be self-validating, with an emphasis on understanding the causal relationships between experimental choices and outcomes.

I. Foundational Assays: Assessing Cytotoxicity and Cellular Viability

A primary objective in evaluating any potential anticancer agent is to determine its dose-dependent cytotoxic effects on cancer cells. Cell viability assays are ubiquitously used for this purpose, providing a quantitative measure of the number of healthy, metabolically active cells following treatment.[12]

Rationale for Method Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell viability. It relies on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[13] This assay provides a reliable initial screening of the compound's potency and allows for the determination of the half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Cell Viability Assay

1. Cell Seeding:

  • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media until they reach 70-80% confluency.
  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
  • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Perform a serial dilution of the compound in culture medium to achieve a range of final concentrations for treatment. It is advisable to start with a broad range (e.g., 0.1 µM to 100 µM) to determine the approximate IC50.[2][14]
  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

3. MTT Assay:

  • After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for an additional 2-4 hours at 37°C.
  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from all other readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Example IC50 Values
Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7This compound72TBD
HCT-116This compound72TBD
AsPC-1This compound72TBD
BxPC-3This compound72TBD
5-FUControl72TBD

TBD: To be determined experimentally.

II. Delving Deeper: Elucidating the Mechanism of Cell Death

Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is crucial for characterizing its mechanism of action. Apoptosis is a highly regulated process that is often a desired outcome of cancer therapy.

Rationale for Method Selection

The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is a gold-standard method for distinguishing between apoptotic and necrotic cells.[9] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol: Annexin V/PI Apoptosis Assay

1. Cell Treatment:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
  • Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.

2. Cell Harvesting:

  • Collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or trypsin.
  • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
  • Wash the cell pellet twice with cold PBS.

3. Staining:

  • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL) to 100 µL of the cell suspension.
  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
  • Add 400 µL of 1X Annexin V binding buffer to each tube.

4. Flow Cytometry Analysis:

  • Analyze the stained cells by flow cytometry within one hour.
  • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up the compensation and gates.
  • Acquire at least 10,000 events per sample.
  • The data will allow for the discrimination of four cell populations:
  • Viable cells: Annexin V-negative and PI-negative
  • Early apoptotic cells: Annexin V-positive and PI-negative
  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
  • Necrotic cells: Annexin V-negative and PI-positive
Visualization of Apoptosis Assay Workflow

G cluster_0 Cell Preparation & Treatment cluster_1 Staining cluster_2 Analysis cell_seeding Seed cells in 6-well plates treatment Treat with compound (IC50) for 24-48h cell_seeding->treatment harvesting Harvest floating & adherent cells treatment->harvesting washing Wash with cold PBS harvesting->washing staining Stain with Annexin V-FITC & PI washing->staining flow_cytometry Analyze by flow cytometry staining->flow_cytometry data_analysis Quantify viable, apoptotic, & necrotic cells flow_cytometry->data_analysis

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

III. Investigating Effects on Cell Cycle Progression

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.

Rationale for Method Selection

Flow cytometry analysis of DNA content using propidium iodide (PI) staining is a widely used and effective method to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[1][3][14][15][16] PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[1][3][15] This allows for the quantification of cells in each phase based on their fluorescence signal.

Experimental Protocol: Cell Cycle Analysis by PI Staining

1. Cell Treatment and Harvesting:

  • Seed and treat cells as described for the apoptosis assay. A time-course experiment (e.g., 12, 24, 48 hours) can provide valuable information on the dynamics of cell cycle arrest.
  • Harvest the cells by trypsinization, wash with PBS, and count them.

2. Cell Fixation:

  • Resuspend the cell pellet in 500 µL of cold PBS.
  • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
  • Incubate the cells at -20°C for at least 2 hours (or overnight).

3. Staining:

  • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
  • Wash the cell pellet with PBS.
  • Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A). RNase A is crucial to degrade RNA and prevent its staining by PI.
  • Incubate for 30 minutes at room temperature in the dark.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.
  • The DNA content will be represented in a histogram, with distinct peaks for G0/G1 (2N DNA content) and G2/M (4N DNA content) phases, and a broader distribution for the S phase (between 2N and 4N).
  • Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.

IV. Mechanistic Insights: Probing Key Signaling Pathways

To understand the molecular mechanisms underlying the biological activity of this compound, it is essential to investigate its effects on key proteins involved in cell survival, apoptosis, and DNA damage response.

Rationale for Method Selection

Western blotting is a powerful technique for detecting and quantifying specific proteins in a complex mixture, such as a cell lysate.[13][17][18] By probing for key proteins, we can gain insights into the signaling pathways modulated by the compound. Given that the compound is a prodrug of 5-FU, relevant targets include proteins involved in the DNA damage response (e.g., p53, γH2AX), apoptosis (e.g., cleaved PARP, caspases), and cell cycle regulation (e.g., cyclins, CDKs).

Experimental Protocol: Western Blotting

1. Protein Extraction:

  • Treat cells with the compound at the desired concentrations and time points.
  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against the target proteins (e.g., p53, cleaved PARP, γH2AX, β-actin as a loading control) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
  • Quantify the band intensities using densitometry software and normalize to the loading control.
Hypothetical Signaling Pathway

G compound This compound metabolism Intracellular Metabolism compound->metabolism Cellular Uptake five_fu 5-Fluorouracil (5-FU) metabolism->five_fu dna_damage DNA Damage five_fu->dna_damage Inhibits Thymidylate Synthase p53 p53 Activation dna_damage->p53 cell_cycle_arrest Cell Cycle Arrest (G1/S) p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis parp Cleaved PARP apoptosis->parp

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific fluorination reaction. Here, we address common challenges with in-depth, field-proven insights to ensure the success of your synthesis.

Introduction to the Synthesis

The conversion of the primary 5'-hydroxyl group of 2',3'-O-isopropylidenecytidine to a fluoride is a critical step in the synthesis of various therapeutic nucleoside analogs. The reagent of choice for this transformation is often Diethylaminosulfur Trifluoride (DAST), a versatile but challenging fluorinating agent.[1][2] Success hinges on meticulous control of reaction conditions to favor the desired SN2 displacement while minimizing potential side reactions.

This guide is structured to anticipate and resolve issues you may encounter, moving from general frequently asked questions to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the role of the isopropylidene protecting group?

The 2',3'-O-isopropylidene group serves as a protecting group for the cis-diol of the ribose moiety.[3] This is crucial for preventing side reactions at the 2'- and 3'-hydroxyl positions during the fluorination of the 5'-hydroxyl group, thereby ensuring regioselectivity.[4][5] Its installation is typically straightforward, and it can be removed under acidic conditions.[6]

Q2: Why is DAST a common choice for this fluorination, and what are its primary hazards?

DAST is widely used for converting primary alcohols to fluorides in a single step with good yields.[1][7] It operates under relatively mild conditions compared to other fluorinating agents. However, DAST is highly reactive and moisture-sensitive. It can react violently with water and should be handled with extreme caution in a fume hood with appropriate personal protective equipment.[8] Thermal instability is another concern; DAST should not be heated above 80-90°C to avoid explosive decomposition.[9]

Q3: What is the general reaction mechanism for the fluorination of the 5'-hydroxyl group with DAST?

The reaction proceeds via nucleophilic substitution. The hydroxyl group of the nucleoside attacks the sulfur atom of DAST, leading to the formation of an alkoxyaminosulfur difluoride intermediate. Subsequently, a fluoride ion displaces this intermediate, typically through an SN2 mechanism, resulting in the desired 5'-fluorinated product with an inversion of configuration.[9][10]

Troubleshooting Guide

Scenario 1: Low to No Yield of the Desired Product

Q: I've performed the reaction, but my TLC and NMR analysis show mostly unreacted starting material or a complex mixture of products. What could have gone wrong?

A: This is a common issue that can stem from several factors. Let's break down the possibilities:

  • Inactive DAST Reagent: DAST is susceptible to degradation, especially with improper storage or exposure to moisture.

    • Expert Insight: Always use a fresh bottle of DAST or a recently opened one that has been stored under an inert atmosphere. A color change to a dark yellow or brown can indicate decomposition.

    • Troubleshooting Steps:

      • Purchase a new, high-purity DAST reagent.

      • If you suspect your current bottle is compromised, you can attempt to purify it by distillation under reduced pressure, although this is a hazardous procedure and should only be performed by experienced chemists.

  • Inadequate Reaction Temperature: The fluorination with DAST is highly temperature-dependent.

    • Expert Insight: The reaction is typically initiated at a low temperature (e.g., -78 °C) to control the initial exothermic reaction, and then slowly warmed to room temperature or slightly above.[11] Insufficient warming may lead to an incomplete reaction.

    • Troubleshooting Steps:

      • Ensure your cooling bath maintains the target temperature.

      • Allow the reaction to warm gradually to room temperature and stir for a sufficient duration (monitoring by TLC is crucial).

  • Presence of Moisture: Water will rapidly quench DAST, rendering it inactive.

    • Expert Insight: Scrupulous drying of all glassware, solvents, and the starting material is paramount.

    • Troubleshooting Steps:

      • Flame-dry all glassware under vacuum before use.

      • Use anhydrous solvents.

      • Co-evaporate the starting material with anhydrous toluene to remove residual water.

Scenario 2: Formation of Significant Side Products

Q: My reaction yields the desired product, but I'm also observing significant impurities. What are these and how can I avoid them?

A: Side product formation is often indicative of competing reaction pathways. Here are the likely culprits:

  • Elimination Products: Dehydration of the starting material can lead to the formation of an unsaturated nucleoside.

    • Expert Insight: This is more common with secondary alcohols but can occur with primary alcohols under certain conditions, particularly if the reaction temperature is too high.

    • Troubleshooting Steps:

      • Maintain a low reaction temperature during the addition of DAST.

      • Use a non-polar, aprotic solvent like dichloromethane or toluene.

  • Rearrangement Products: While less common for primary alcohols, carbocationic rearrangements can occur if the reaction proceeds through an SN1-like mechanism.[9]

    • Expert Insight: This can be promoted by acidic impurities or localized overheating.

    • Troubleshooting Steps:

      • Ensure high-purity DAST is used.

      • Maintain rigorous temperature control.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2',3'-O-Isopropylidenecytidine

  • Diethylaminosulfur Trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Dissolve 2',3'-O-isopropylidenecytidine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reaction:

    • Slowly add DAST (1.2 eq) dropwise to the cooled solution.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Slowly quench the reaction by the dropwise addition of saturated NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Parameter Typical Value Notes
Starting Material 1.0 eqMust be thoroughly dried.
DAST 1.2 - 1.5 eqUse a slight excess to ensure complete reaction.
Temperature -78 °C to RTCritical for controlling reactivity.
Reaction Time 5 - 7 hoursMonitor by TLC.
Typical Yield 60 - 80%Highly dependent on reaction conditions and purity of reagents.

Visualizing the Process

Reaction Pathway:

reaction_pathway start 2',3'-O-Isopropylidenecytidine intermediate Alkoxyaminosulfur difluoride intermediate start->intermediate + DAST -78 °C to RT product This compound intermediate->product SN2 attack by F-

Caption: Synthetic route to the target compound.

Troubleshooting Flowchart:

troubleshooting_flowchart decision decision issue issue start Reaction Complete check_yield Low or No Yield? start->check_yield check_purity Significant Side Products? check_yield->check_purity No issue_reagent Check DAST Activity & Reaction Conditions check_yield->issue_reagent Yes success Successful Synthesis check_purity->success No issue_side_reactions Optimize Temperature & Solvent check_purity->issue_side_reactions Yes

Caption: Decision tree for troubleshooting common issues.

References

  • Application Notes and Protocols for the Deprotection of Isopropylidene Groups - Benchchem.
  • 5'-Deoxy-2',3'-O-isopropylidene-4-thio-5-fluorocytidine-13C,15N2 - CLEARSYNTH.
  • Regioselective Deacetylation in Nucleosides and Derivatives - PMC - NIH.
  • Scale-up challenges for the synthesis of "Propyne, 3-fluoro-" - Benchchem.
  • Fluorination with aminosulfuranes - Wikipedia.
  • Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST) | Request PDF - ResearchGate.
  • Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - MDPI.
  • Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I.
  • Tuning the stability of alkoxyisopropyl protection groups - PMC - NIH.
  • Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - NIH.
  • CHAPTER 2 Protection of Nucleosides for Oligonucleotide Synthesis - Deep Blue Repositories.
  • Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives - PMC - NIH.
  • CHAPTER 2 Protection of Nucleosides for Oligonucleotide Synthesis - Deep Blue Repositories.
  • What are the scalability issues of DAST? - Blog - BTC.
  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF - ResearchGate.
  • Fluorinated Nucleosides: Synthesis and Biological Implication - PMC - PubMed Central.
  • DAST - Enamine.
  • Use of diethylaminosulphur trifluoride (DAST) in the preparation of synthons of carbocyclic nucleosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor - Baxendale Group.
  • Diethylaminosulfur Trifluoride (DAST) - Sigma-Aldrich.
  • This compound - GlobalChemMall.
  • Protection of 5′-Hydroxy Functions of Nucleosides - SciSpace.
  • Diethylaminosulfur Trifluoride: A Novel, Low-Cost, Stable Double Thiolation Reagent for Imidazo[1,2-α]pyridines | ACS Omega.
  • Protection of 5'-hydroxy functions of nucleosides - PubMed.
  • Synthesis of oligonucleotides containing 2 '-deoxyisoguanosine and 2 '-deoxy-5-methylisocytidine using phosphoramidite chemistry.
  • Diethylaminosulfur Trifluoride (DAST) - Common Organic Chemistry.
  • Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents.
  • 5'-Deoxy-5-fluorocytidine | 66335-38-4 | Tokyo Chemical Industry (India) Pvt. Ltd..
  • Product Name : this compound-13C,15N2 | Pharmaffiliates.
  • Showing metabocard for 5'-Deoxy-5-fluorocytidine (HMDB0060405) - Human Metabolome Database.
  • Step-by-Step Guide for 2',3'-O-Isopropylidene Protection of Cytidine - Benchchem.
  • 5-DFCR (Deoxy-5-fluorocytidine) | C9H12FN3O4 | CID 56995133 - PubChem - NIH.
  • Product Name : 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorocytidine | Pharmaffiliates.

Sources

Technical Support Center: Optimizing Reaction Yield for 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction yields.

The target molecule, this compound, is a key intermediate in the synthesis of various therapeutic agents, most notably the oral fluoropyrimidine carbamate, capecitabine.[1][2] The selective introduction of a fluorine atom at the 5'-position is a pivotal step that can be challenging. This guide provides a structured approach to overcoming common hurdles.

Reaction Overview & Key Transformation

The primary transformation involves the conversion of the 5'-hydroxyl group of 2',3'-O-isopropylidenecytidine into a fluorine atom. A common and effective method for this deoxyfluorination is the use of Diethylaminosulfur Trifluoride (DAST).[3][4] The isopropylidene protecting group on the 2' and 3' hydroxyls is crucial to prevent unwanted side reactions at these positions.

The overall workflow can be visualized as follows:

G cluster_0 Preparation cluster_1 Fluorination Reaction cluster_2 Work-up & Purification SM 2',3'-O-isopropylidenecytidine (Starting Material) ReactionVessel Reaction at Low Temp (-78°C to 0°C) SM->ReactionVessel Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->ReactionVessel DAST Add DAST (Fluorinating Agent) ReactionVessel->DAST Slow Addition Stir Stir & Monitor (TLC, LC-MS) DAST->Stir Quench Quench with NaHCO3(aq) or Methanol Stir->Quench After Completion Extract Liquid-Liquid Extraction Quench->Extract Purify Silica Gel Chromatography Extract->Purify Product This compound Purify->Product G cluster_0 Step 1: Formation of Intermediate cluster_1 Step 2: SN2 Displacement A R-CH2-OH C [R-CH2-O-SF2-NEt2] Alkoxysulfurane Intermediate + HF A->C B Et2N-SF3 (DAST) B->C E R-CH2-F (Product) C->E SN2 Attack D F⁻ F SOF2 + Et2N⁻

Sources

Common side reactions in the synthesis of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Fluorinated Nucleosides

Introduction for the Modern Researcher

Welcome to the technical support guide for the synthesis of 5'-Deoxy-5'-fluoro-2',3'-O-isopropylidene-cytidine. As a key intermediate in the development of antiviral and anticancer therapeutics, the successful synthesis of this molecule is paramount.[1][2][3] However, the pathway is fraught with potential side reactions that can significantly impact yield and purity.

This guide is structured from the perspective of a field-experienced application scientist. We will move beyond simple procedural lists to explore the mechanistic causality behind common experimental pitfalls. Our goal is to empower you with the foresight to anticipate challenges, the knowledge to troubleshoot effectively, and the ability to optimize your synthetic strategy. We will address issues in a logical, step-by-step progression following a common synthetic route.

Core Synthesis Workflow & Key Challenge Areas

The synthesis of 5'-Deoxy-5'-fluoro-2',3'-O-isopropylidene-cytidine typically follows a three-stage process starting from cytidine. Each stage presents unique challenges that we will address in the subsequent troubleshooting sections.

Synthesis_Workflow start Cytidine prot 2',3'-O-Isopropylidene Cytidine start->prot act 5'-O-Tosyl-2',3'-O-isopropylidene Cytidine prot->act fin 5'-Deoxy-5'-fluoro-2',3'-O-isopropylidene Cytidine act->fin

Caption: General synthetic workflow for 5'-Deoxy-5'-fluoro-2',3'-O-isopropylidene-cytidine.

Troubleshooting Guide: A Mechanistic Approach

This section is formatted as a series of questions you might ask when encountering issues at each stage of the synthesis. The answers provide not just a solution, but a mechanistic explanation for both the problem and the remedy.

Stage 1: 2',3'-O-Isopropylidene Protection

Question 1: My protection reaction is incomplete, with significant starting cytidine remaining even after extended reaction times. What is the likely cause?

Answer: This is a classic issue of chemical equilibrium. The formation of the isopropylidene ketal is a reversible, acid-catalyzed reaction.[4] If you observe incomplete conversion, the equilibrium is not sufficiently shifted towards the product.

  • Mechanistic Insight: The reaction generates water as a byproduct. According to Le Châtelier's principle, the presence of water will drive the equilibrium back towards the starting diol (cytidine).

  • Primary Causes & Solutions:

    • Insufficient Dehydration: The most common culprit is inadequate removal of water. 2,2-Dimethoxypropane (DMP) is not just a solvent component; it's a crucial dehydrating agent that reacts with water to form acetone and methanol, driving the reaction forward.[4] Ensure you are using a sufficient excess (typically 5 equivalents or more).

    • Atmospheric Moisture: Ensure your reaction is conducted under an inert atmosphere (Nitrogen or Argon) and that all solvents and glassware are rigorously dried.

    • Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) can be deactivated.[5] Ensure it is fresh and added in the correct catalytic amount. Too little catalyst results in a slow reaction, while too much can cause degradation of the nucleoside.

Stage 2: 5'-OH Activation via Tosylation

Question 2: After tosylating the 5'-hydroxyl group, my TLC plate shows multiple products, including a major byproduct with a similar polarity to my desired product. What am I making?

Answer: You are likely observing competitive tosylation at the N4-exocyclic amine of the cytosine base. This side reaction is common when the nucleophilicity of the N4-amine is not sufficiently suppressed.

  • Mechanistic Insight: While the 5'-primary alcohol is generally more reactive than the N4-amine, under certain conditions (e.g., excess tosyl chloride, elevated temperatures), the amine can be acylated. This N4-tosyl byproduct can be difficult to separate from the desired O5'-tosyl product.

  • Primary Causes & Solutions:

    • Stoichiometry and Temperature Control: This is critical. Use only a slight excess of tosyl chloride (TsCl), typically 1.1-1.2 equivalents. The reaction should be run at low temperatures (e.g., starting at 0 °C and allowing it to slowly warm) to favor the kinetically preferred O-tosylation over the thermodynamically more stable N-tosylation.

    • Role of Pyridine: Pyridine serves a dual role: it acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst. Using it as the solvent ensures a sufficient concentration to facilitate the desired reaction efficiently at low temperatures.

Stage 3: Nucleophilic Fluorination (SN2 Displacement)

Question 3: My fluorination reaction with Tetrabutylammonium Fluoride (TBAF) is low-yielding. My main byproduct appears to be an elimination product, not the hydrolyzed starting material.

Answer: This is the most challenging step of the synthesis. You are witnessing the competition between the desired SN2 substitution and a detrimental E2 elimination pathway.[3][6]

  • Mechanistic Insight: The tosylate at the 5'-position is an excellent leaving group. A base can abstract a proton from the 4'-position, leading to an E2 elimination to form a 4',5'-exocyclic double bond. Fluoride ions, especially from sources like TBAF, can be quite basic, promoting this side reaction.

Fluorination_Side_Reaction cluster_sn2 Desired SN2 Pathway cluster_e2 Undesired E2 Pathway start 5'-O-Tosyl Intermediate sn2_product 5'-Deoxy-5'-fluoro Product start->sn2_product F⁻ attacks C5' e2_product 4',5'-Unsaturated Byproduct start->e2_product F⁻ acts as base, abstracts H4'

Sources

Technical Support Center: 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Achieving High Purity for Drug Development Professionals

Welcome to the technical support center for 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine. This guide is designed for researchers, scientists, and process chemists who are working with this critical fluorinated nucleoside intermediate. Achieving high purity is paramount for successful downstream applications, including the synthesis of active pharmaceutical ingredients (APIs) like Capecitabine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have synthesized my crude product. What are the most likely impurities I should be looking for?

A1: Understanding Potential Impurities

Identifying potential impurities is the first critical step in developing a robust purification strategy. Impurities can arise from various sources, including unreacted starting materials, side reactions, and degradation of the product or intermediates.[] For the synthesis of this compound, the impurity profile is heavily dependent on the synthetic route employed.

Causality Behind Impurity Formation: The synthesis typically involves the protection of cytidine's 2' and 3' hydroxyl groups with an isopropylidene group, followed by modification at the 5' position.[2][3] Each of these steps can introduce specific impurities. For instance, incomplete protection can leave residual cytidine, while the fluorination step can generate byproducts.

Commonly Encountered Impurities:

Impurity Name Potential Source / Cause Analytical Signature (Expected)
5-FluorocytidineIncomplete 2',3'-O-isopropylidene protection reaction.[2]More polar than the product on TLC/HPLC; presence of free 2',3'-hydroxyl signals in ¹H NMR.
5'-Deoxy-5-fluorouridine derivativeHydrolytic deamination of the cytidine base, often catalyzed by acidic or basic conditions during workup or purification.[4]Similar polarity to the product; distinct chemical shifts for the uracil ring protons in ¹H NMR.
Unreacted 5'-OH PrecursorIncomplete reaction at the 5'-position (e.g., incomplete fluorination or displacement).More polar than the product; presence of the 5'-hydroxyl group signal in ¹H NMR.
Di-substituted or other byproductsSide reactions from the fluorinating agent or other reagents used in the 5'-modification step.[5][6]Varies depending on the specific byproduct; often identified by LC-MS.[7]
Residual Solvents (Pyridine, DMF, etc.)Incomplete removal after reaction or chromatography.Sharp singlets in characteristic regions of the ¹H NMR spectrum.

It is highly recommended to use a combination of analytical techniques, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (LC-MS), to get a comprehensive profile of your crude material before proceeding with purification.[7]

Q2: What is the best general strategy for purifying my crude product: recrystallization or column chromatography?

A2: Selecting the Optimal Purification Method

The choice between recrystallization and column chromatography depends on the impurity profile and the scale of your reaction.

  • Recrystallization is often preferred for large-scale purification when the desired compound is highly crystalline and the impurities have significantly different solubility profiles. It is a cost-effective and efficient method for removing minor impurities and achieving high final purity.[5]

  • Silica Gel Column Chromatography is the method of choice when impurities have similar polarities to the product, or when dealing with complex mixtures or non-crystalline, oily products. It offers high resolving power but can be more time-consuming and expensive, especially at a large scale.[8]

Decision Workflow:

Purification_Decision_Workflow start Crude Product analysis Analyze by TLC/HPLC & NMR start->analysis decision Assess Impurity Profile analysis->decision cryst Recrystallization decision->cryst Crystalline solid / Impurities have different polarity chrom Column Chromatography decision->chrom Impurities have similar polarity / Oily product reassess Re-assess Purity cryst->reassess chrom->reassess end_product Pure Product (>99%) reassess->chrom Purity Goal Not Met reassess->end_product Purity Goal Met

Caption: Decision workflow for purification strategy.

Q3: My recrystallization is giving low yield or an oily product. How can I optimize the process?

A3: Troubleshooting Recrystallization

Recrystallization is an art that relies on precise control of solubility. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

Expertise in Action: The "Why" Behind the Steps The key is the differential solubility. Heating the solution provides the energy needed to break the crystal lattice and dissolve the compound. Slow cooling allows the lattice to reform selectively, excluding impurity molecules. Crashing the product out by cooling too quickly can trap impurities.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening (Small Scale):

    • Test the solubility of your crude product (~10-20 mg) in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene) at room temperature and with heating.

    • A good single solvent will dissolve the product when hot but not when cold.

    • If no single solvent is ideal, try a binary solvent system (e.g., Ethyl Acetate/Hexane, Dichloromethane/Methanol). Dissolve the compound in the "good" solvent and add the "poor" solvent (anti-solvent) dropwise until turbidity persists.

  • The Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent or solvent system.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly and undisturbed to room temperature. Inducing crystallization by scratching the flask with a glass rod may be necessary.

    • Once crystals begin to form, place the flask in an ice bath or refrigerator for at least one hour to maximize yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under a high vacuum.

Troubleshooting Common Recrystallization Issues:

Problem Cause Solution
Product "Oils Out" The boiling point of the solvent is too high, or the solution is supersaturated.Add a small amount more of the hot solvent to dissolve the oil, then allow it to cool even more slowly. Consider a lower-boiling point solvent system.
No Crystals Form Solution is not saturated enough, or nucleation is slow.Try to induce crystallization by scratching the flask or adding a seed crystal. If that fails, reduce the solvent volume by gentle heating and re-cool.
Low Recovery/Yield Too much solvent was used; the product has significant solubility even at low temperatures.Concentrate the filtrate and attempt a second crop of crystals. Re-evaluate the solvent system for one in which the product is less soluble when cold.
Q4: I am struggling with poor separation during silica gel chromatography. What adjustments can I make?

A4: Optimizing Column Chromatography

Effective chromatographic separation of nucleoside analogs requires careful selection of the mobile and stationary phases.[9]

The Causality of Separation: Silica gel is a polar stationary phase. Separation occurs based on the differential partitioning of compounds between the stationary phase and the mobile phase. Polar compounds interact more strongly with the silica and elute later, while non-polar compounds travel through the column more quickly. The art is in finding a mobile phase (eluent) that provides the right balance of interactions to resolve your product from its impurities.

Step-by-Step Chromatography Workflow:

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis tlc 1. TLC Analysis to Find Optimal Solvent System pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Sample (Dry or Wet) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions & Evaporate Solvent analyze->combine

Caption: Standard workflow for column chromatography.

Troubleshooting Guide for Chromatography:

Problem Potential Cause Recommended Action
Poor Separation (Spots overlap) Incorrect mobile phase polarity.The ideal TLC Rf for the product is ~0.25-0.35. If Rf is too high, decrease eluent polarity (add more non-polar solvent). If too low, increase polarity (add more polar solvent).
Band Tailing Sample is too acidic/basic; sample overload; poor solvent choice.Add a small amount (0.1-1%) of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic ones). Ensure the sample is fully dissolved in the mobile phase before loading.
Product Stuck on Column Mobile phase is not polar enough.Switch to a more polar solvent system (gradient elution). A common gradient for nucleosides is from Dichloromethane (DCM) to a DCM/Methanol mixture.
Cracked/Channeled Column Improper packing of the silica gel.Ensure the silica is packed as a uniform slurry and not allowed to run dry at any point during the process.

Suggested Starting Solvent Systems (Mobile Phase): These should be optimized using TLC first.

Solvent System Polarity Typical Use Case
Ethyl Acetate / HexanesLow to MediumSeparating less polar impurities.
Dichloromethane / MethanolMedium to HighA versatile system for many nucleoside derivatives. Start with 1-2% MeOH and increase as needed.
Dichloromethane / AcetoneMediumGood alternative to Methanol-based systems.

References

  • Convenient Synthesis of Fluorinated Nucleosides with Perfluoroalkanesulfonyl Fluorides. Taylor & Francis Online. [Link]

  • Chromatography Challenges in the Purification of Oligonucleotides. Sartorius. [Link]

  • Purification of a 13-mer DNA Phosphorothioated Crude Deprotected Oligonucleotide by Strong Anion Exchange Chromatography. LCGC International. [Link]

  • Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review. PubMed. [Link]

  • Chromatographic purification and separation process for mixtures of nucleic acids. DigitalOcean.
  • Purification and Analysis of Nucleotides and Nucleosides from Plants. PubMed. [Link]

  • Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. National Institutes of Health (NIH). [Link]

  • A Unified Strategy to Fluorinated Nucleoside Analogues Via an Electrophilic Manifold. ACS Publications. [Link]

  • The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. National Institutes of Health (NIH). [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PubMed. [Link]

Sources

Stability of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the stability of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine under various experimental conditions. Understanding the stability of this crucial nucleoside analog is paramount for the successful design and execution of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the 2',3'-O-isopropylidene group in this molecule?

The 2',3'-O-isopropylidene group, also known as an acetonide, serves as a protecting group for the cis-diol of the ribose sugar.[1][2] This protection is a critical strategy in nucleoside chemistry, as it masks the 2' and 3' hydroxyl groups, thereby preventing unwanted side reactions at these positions.[3] This allows for selective chemical modifications at other sites, such as the 5'-hydroxyl group or the pyrimidine base, which is invaluable in the synthesis of a wide array of nucleoside analogues for therapeutic development.[4]

Q2: I am observing unexpected degradation of my compound in an acidic buffer. What is the likely cause?

The most probable cause of degradation in acidic conditions is the hydrolysis of the 2',3'-O-isopropylidene ketal. This protecting group is known to be labile in the presence of acid.[1] The acid catalyzes the cleavage of the ketal, exposing the 2' and 3' hydroxyl groups. The N-glycosidic bond, which links the fluorocytosine base to the ribose sugar, is also susceptible to acid-catalyzed hydrolysis, although this typically requires stronger acidic conditions than the removal of the isopropylidene group.[5][6] The rate of hydrolysis is dependent on the pH and temperature of the solution.[7][8]

Q3: My experiment requires a basic pH. How stable is this compound under these conditions?

Generally, acetals and ketals, such as the isopropylidene group, are stable under basic conditions.[9] However, the N-glycosidic bond in nucleosides can be susceptible to hydrolysis in alkaline media, though it is generally more stable than in acidic conditions.[5] Additionally, the 5-fluorocytosine base itself may undergo degradation in strong basic solutions. For instance, 5-fluorouracil, a related compound, is known to degrade in sodium hydroxide solutions.[10] Therefore, while the isopropylidene group is expected to be stable, prolonged exposure to strongly basic conditions could lead to degradation of other parts of the molecule.

Q4: I suspect my compound is degrading. What analytical techniques can I use to confirm this and identify the degradation products?

Several analytical techniques are well-suited for stability testing and the identification of degradation products.[11] High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the parent compound and its degradants.[7][8][11] Coupling HPLC with Mass Spectrometry (LC-MS) allows for the determination of the molecular weights of the degradation products, which is crucial for their identification.[7][8][12] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the isolated degradation products.[11]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observation Potential Cause Troubleshooting Steps & Rationale
Loss of compound during workup with acidic solutions. Acid-catalyzed hydrolysis of the 2',3'-O-isopropylidene group.1. Neutralize Immediately: After any acidic step, immediately quench the reaction and neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate). This minimizes the exposure time to acidic conditions. 2. Use Milder Acids: If possible, use weaker acids (e.g., acetic acid) or perform the reaction at a lower temperature to reduce the rate of hydrolysis.[13] 3. Alternative Protecting Groups: For future syntheses, consider using a more robust protecting group if the planned synthetic route involves harsh acidic conditions.
Appearance of new, more polar spots on TLC after storage in a protic solvent (e.g., methanol). Slow hydrolysis of the isopropylidene group or the N-glycosidic bond, potentially catalyzed by trace acidic impurities in the solvent.1. Use Anhydrous Solvents: Store the compound in anhydrous aprotic solvents (e.g., dichloromethane, acetonitrile) to prevent hydrolysis. 2. Store Under Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture. 3. Monitor by HPLC: Use HPLC to quantify the rate of degradation over time to assess the stability in the chosen solvent.
Inconsistent biological assay results. Degradation of the compound in the assay buffer.1. Buffer Stability Study: Perform a preliminary stability study of the compound in the assay buffer at the intended concentration and temperature. Use HPLC or LC-MS to monitor for degradation over the time course of the assay. 2. pH Optimization: If degradation is observed, investigate if adjusting the buffer pH (while maintaining biological relevance) can improve stability. 3. Freshly Prepared Solutions: Always use freshly prepared solutions of the compound for your assays to ensure accurate concentrations.
Formation of multiple unidentified byproducts in basic media. Degradation of the 5-fluorocytosine base.1. Limit Exposure Time: Minimize the time the compound is exposed to basic conditions. 2. Use Weaker Bases: If the reaction allows, use a weaker, non-nucleophilic base. 3. Forced Degradation Study: Conduct a controlled forced degradation study under basic conditions to identify the major degradation products and understand the degradation pathway.[14][15][16][17] This can help in developing strategies to avoid their formation.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol outlines a general procedure for assessing the stability of this compound in an acidic environment.

Objective: To determine the rate of degradation and identify the primary degradation products in acidic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Reaction Setup: In a clean vial, mix a known volume of the stock solution with 0.1 M HCl to achieve the desired final concentration (e.g., 0.1 mg/mL).

  • Time-Point Sampling: Incubate the reaction mixture at a controlled temperature (e.g., 40°C). At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • HPLC Analysis: Dilute the neutralized sample with the mobile phase and inject it into the HPLC system. Monitor the disappearance of the parent peak and the appearance of new peaks over time.

  • LC-MS Analysis: Analyze the samples from the later time points by LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products.

Data Analysis:

  • Calculate the percentage of the remaining parent compound at each time point.

  • Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation kinetics (e.g., pseudo-first-order).[7][8]

  • Propose structures for the degradation products based on their m/z values.

Diagrams

DegradationPathways cluster_acid Acidic Conditions (e.g., HCl) cluster_base Basic Conditions (e.g., NaOH) A 5'-Deoxy-2',3'-O-isopropylidene- 5-fluorocytidine B 5'-Deoxy-5-fluorocytidine (Isopropylidene Cleavage) A->B Hydrolysis of Ketal C 5-Fluorocytosine + Deoxyribose Derivative (N-Glycosidic Bond Cleavage) B->C Hydrolysis of N-Glycosidic Bond D 5'-Deoxy-2',3'-O-isopropylidene- 5-fluorocytidine E Potential Degradation of 5-Fluorocytosine Ring D->E Base-catalyzed Degradation

Caption: Potential degradation pathways under acidic and basic conditions.

References

  • 2',3'-protected nucleotides as building blocks for enzym
  • A Technical Guide to 2',3'-O-Isopropylideneadenosine: A Key Intermediate in Nucleoside Analogue Synthesis. Benchchem.
  • Simplified scheme of the metabolic pathways of 5-fluorocytidine...
  • 5'-Deoxy-2',3'-O-isopropylidene-4-thio-5-fluorocytidine-13C,15N2. CLEARSYNTH.
  • selective-hydrolysis-of-terminal-isopropylidene-ketals-an-overview.pdf. TSI Journals.
  • Hydrolysis of Nucleosides. St.
  • Acetonide. Wikipedia.
  • Stability study of selected adenosine nucleosides using LC and LC/MS analyses. PubMed.
  • Stability study of selected adenosine nucleosides using LC and LC/MS analyses.
  • Efficient and Rapid Regioselective Deprotection of Isopropylidene Ketals.
  • Nucleic Acids. MSU chemistry.
  • Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1. PMC - NIH.
  • Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists.
  • Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. PMC - PubMed Central.
  • 2',3'-isopropylidene Group, a Molecular Scaffold to Study the Activity of Adenosine and Adenylate Deaminase on Adenosine Analogues Modified in the Ribose Moiety. PubMed.
  • Forced Degrad
  • Physical and chemical properties of 2',3'-O-Isopropylidenecytidine. Benchchem.
  • Acetone cannot be obtained from AHydrolysis of isopropylidene class 12 chemistry CBSE. Toppr.
  • Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine. NIH.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Analytical & Pharmaceutical Research.
  • Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination.
  • Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combin
  • Development of forced degradation and stability indic
  • Hydrolysis of Nucleosides Explained: Definition, Examples, Practice & Video Lessons. Study.com.
  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC - NIH.
  • Analysis of Nucleosides Using an Agilent Infinity II High Speed UHPLC with the 6130 Single Quadrupole Mass Selective Detector. Agilent.
  • 3.3 Structure of Nucleotides.
  • Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. PubMed.
  • Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combin
  • This compound. GlobalChemMall.
  • Product Name : this compound-13C,15N2.
  • PCR Troubleshooting Guide. NEB.
  • The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central.
  • Analytical Techniques In Stability Testing.
  • Substituent effects on degradation rates and p
  • Synthesis of oligonucleotides containing 2'-deoxyisoguanosine and 2'-deoxy-5-methylisocytidine using phosphoramidite chemistry. Helvetica Chimica Acta.
  • SAFETY D
  • (PDF) Degradation Pathway.
  • Tips and troubleshooting. Takara Bio.
  • Protocols & Troubleshooting Guides. R&D Systems.
  • PCR Troubleshooting Guide.
  • 5'-Deoxy-5-fluorocytidine | C9H12FN3O4 | CID 10037499. PubChem.
  • Studies on fluorinated pyrimidines. IX.
  • PCR Troubleshooting Tips. Sigma-Aldrich.
  • Step-by-Step Guide for 2',3'-O-Isopropylidene Protection of Cytidine. Benchchem.

Sources

Overcoming challenges in the crystallization of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining high-quality crystals of this key fluorinated nucleoside analog.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of this compound that influence its crystallization?

A1: Two main structural modifications in this molecule significantly impact its crystallization behavior compared to the parent nucleoside:

  • 5-Fluoro Substitution: The fluorine atom at the 5-position of the cytidine base is highly electronegative. This alters the electronic properties of the molecule, potentially affecting hydrogen bonding patterns and intermolecular interactions that are critical for crystal lattice formation.[1][2][3] Fluorination can also increase lipophilicity, which influences solvent selection.[1][2]

  • 2',3'-O-Isopropylidene Group: This bulky, hydrophobic protecting group on the ribose sugar masks the hydroxyl groups, preventing them from participating in hydrogen bonding.[4] This significantly changes the molecule's solubility profile, making it less soluble in polar solvents like water and more soluble in organic solvents such as dichloromethane and ethyl acetate.[4][5]

Q2: Why is the purity of the starting material so critical for successful crystallization?

A2: The purity of this compound is paramount for successful crystallization. Impurities can inhibit the nucleation process, lead to the formation of poorly ordered crystals, or cause the compound to "oil out" instead of crystallizing.[6] It is recommended to start with material that is >95% pure, as determined by techniques like HPLC or NMR.

Q3: What is the general solubility profile of this compound?

A3: While specific quantitative data is not widely published, a qualitative solubility profile can be inferred. The presence of the polar cytidine base and the hydrophobic isopropylidene group suggests solubility in a range of organic solvents. It is expected to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in solvents like ethyl acetate and dichloromethane.[4][5] Its solubility in nonpolar solvents like hexanes is likely to be poor.[4]

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of this compound.

Problem 1: My compound is "oiling out" and not forming crystals.

This is a common issue where the compound separates from the solution as a liquid phase instead of a solid crystalline phase.

  • Cause: The solution has become supersaturated too quickly, or the solubility of the compound at the given temperature is too high in the chosen solvent system. The isopropylidene group can contribute to a lower melting point, making the compound more prone to oiling out.

  • Solutions:

    • Reduce the concentration: Start with a more dilute solution to approach supersaturation more slowly.

    • Slow down the cooling process: If using a cooling crystallization method, decrease the rate of temperature change. A slower cooling rate allows molecules more time to orient themselves into a crystal lattice.

    • Use a different solvent system: Experiment with a solvent in which the compound has lower solubility. For example, if you are using a single solvent like ethyl acetate, try a binary solvent system such as ethyl acetate/hexane. Slowly add the anti-solvent (hexane) to the solution of your compound in the good solvent (ethyl acetate) until it becomes slightly turbid, then warm until clear and allow to cool slowly.[7]

Problem 2: I am getting an amorphous precipitate or a fine powder instead of crystals.

This indicates that nucleation is occurring too rapidly, leading to the formation of a disordered solid.

  • Cause: The level of supersaturation is too high, causing rapid precipitation rather than controlled crystal growth.

  • Solutions:

    • Decrease the rate of supersaturation:

      • Vapor Diffusion: Try a vapor diffusion setup (hanging drop or sitting drop) where an anti-solvent slowly diffuses into the solution of your compound, leading to a gradual increase in supersaturation.

      • Slow Evaporation: Loosely cap the vial containing your solution to allow for slow evaporation of the solvent.[6]

    • Reduce the concentration: A lower initial concentration will result in a slower approach to supersaturation.[6]

    • Optimize the temperature: Fine-tune the crystallization temperature. Sometimes, crystallizing at a slightly higher temperature can lead to better-formed crystals.

Problem 3: The crystals are very small or needle-like. How can I grow larger, higher-quality crystals?

The formation of many small crystals indicates a high rate of nucleation relative to the rate of crystal growth.

  • Cause: The conditions favor the formation of many crystal nuclei rather than the growth of a few existing nuclei.

  • Solutions:

    • Reduce the level of supersaturation: A lower degree of supersaturation will lead to fewer nucleation events, allowing the existing crystals to grow larger.[6]

    • Seeding: Introduce a small, well-formed crystal (a seed crystal) into a slightly supersaturated solution. This encourages controlled growth on the existing crystal lattice rather than new nucleation.[6]

    • Temperature Cycling: Slowly cycle the temperature of the crystallization experiment. Slightly increasing the temperature can dissolve smaller, less stable crystals, and upon slow cooling, the material will deposit onto the larger, more stable crystals.

Problem 4: I am not getting any crystals or precipitate; the solution remains clear.

This indicates that the solution has not reached a state of supersaturation.

  • Cause: The concentration of the compound is too low, or the compound is too soluble in the chosen solvent system.

  • Solutions:

    • Increase the concentration: Gradually increase the concentration of your compound in the solution.[6]

    • Change the solvent system: Use a solvent or solvent mixture in which your compound has lower solubility.[4][6]

    • Induce supersaturation:

      • Slow Evaporation: Allow the solvent to evaporate slowly from the solution.

      • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an anti-solvent).

Quantitative Data and Starting Points

The following table provides suggested starting conditions for the crystallization of this compound. These are general recommendations and may require optimization.

ParameterRecommended Starting ConditionsNotes
Purity >95% (HPLC, NMR)Crucial for avoiding crystallization inhibitors.[6]
Concentration 5-20 mg/mLHighly dependent on the solvent system. Start low and gradually increase.
Solvent Systems 1. Ethyl Acetate/Hexane2. Dichloromethane/Hexane3. Acetone/Water4. IsopropanolThe isopropylidene group increases solubility in organic solvents. A binary system with a good solvent and an anti-solvent is often effective.[4][5][7]
Crystallization Methods 1. Slow Evaporation2. Slow Cooling3. Vapor Diffusion (liquid-liquid or gas-liquid)The choice of method depends on the solubility and stability of the compound.
Temperature 4 °C to 25 °C (Room Temperature)Start at room temperature. If no crystals form, try refrigerated temperatures. Slow cooling from a higher temperature can also be effective.

Experimental Protocols

Protocol 1: Slow Evaporation

  • Dissolve the compound in a suitable solvent (e.g., ethyl acetate) to a concentration of 10 mg/mL in a small vial.

  • Cover the vial with a cap that has a small hole pricked in it, or with paraffin film with a few needle holes.

  • Leave the vial undisturbed in a vibration-free location.

  • Monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion (Liquid-Liquid)

  • In a small, open vial, dissolve the compound in a good solvent (e.g., acetone).

  • Place this small vial inside a larger, sealed jar that contains a layer of an anti-solvent (e.g., hexane). The anti-solvent should be more volatile than the solvent of your compound.

  • The vapor from the anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and inducing crystallization.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

Crystallization_Troubleshooting start Start Crystallization Experiment outcome Observe Outcome start->outcome clear_solution Clear Solution (No Crystals) outcome->clear_solution No solid forms oiling_out Oiling Out outcome->oiling_out Liquid droplets form amorphous_solid Amorphous Solid / Precipitate outcome->amorphous_solid Powdery solid forms small_needles Small / Needle-like Crystals outcome->small_needles Poor quality crystals good_crystals High-Quality Crystals outcome->good_crystals Success action1 Increase Concentration Change Solvent Slow Evaporation clear_solution->action1 action2 Reduce Concentration Slow Cooling Rate Use Anti-Solvent oiling_out->action2 action3 Reduce Supersaturation Rate (e.g., Vapor Diffusion) amorphous_solid->action3 action4 Reduce Supersaturation Level Seeding Temperature Cycling small_needles->action4 end_node END good_crystals->end_node action1->start action2->start action3->start action4->start

Caption: Troubleshooting workflow for crystallization.

References

  • Shanghai Huicheng Biotechnology Co., Ltd. (n.d.). 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorocytidine.
  • ElectronicsAndBooks. (n.d.). Fluorinated nucleosides.
  • Benchchem. (2025). Troubleshooting Crystallization: A Technical Guide for Hispidanin B.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Failed Crystallization with AMP-PCP.
  • GlobalChemMall. (n.d.). This compound.
  • Gong, X., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7083. [Link]

  • Wang, J., et al. (2021). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, 8(10), nwab099. [Link]

  • Benchchem. (2025). A Technical Guide to the Solubility of 2',3'-O-Isopropylidenecytidine.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Kumar, R., et al. (2022). Fluorinated Nucleosides: Synthesis, Modulation in Conformation and Therapeutic Application. The Chemical Record, 22(6), e202100335. [Link]

  • Singh, V., et al. (2010). Fluorinated Nucleosides: Synthesis and Biological Implication. Chemical Reviews, 110(6), 3071–3093. [Link]

  • Athar, M., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(23), 8201. [Link]

Sources

Technical Support Center: Improving the Solubility of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Here, we provide in-depth, evidence-based troubleshooting guides and frequently asked questions to ensure you can effectively prepare solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a protected nucleoside analogue. It is structurally related to 5-fluorocytidine, a compound with antiviral properties, and is a prodrug of the widely used anticancer agent 5-fluorouracil (5-FU).[1][2][3] The "2',3'-O-isopropylidene" group is a common protecting group in nucleoside chemistry used to mask the hydroxyl groups on the ribose sugar.[] This modification makes the molecule significantly more hydrophobic (lipophilic) compared to its unprotected parent nucleoside.[5]

This increased lipophilicity is the primary reason for its poor aqueous solubility. While this property can enhance membrane permeability, it presents a significant challenge for in vitro assays and formulation development, which often require dissolution in aqueous buffers.[6][7][8]

Q2: What are the generally recommended starting solvents for this compound?

Given its hydrophobic nature, initial dissolution should be attempted in organic solvents. Common starting points include:

  • Dimethyl sulfoxide (DMSO) [6][9]

  • Ethanol or Methanol [10]

  • Dichloromethane (DCM) [11]

  • Ethyl Acetate [11]

For most biological applications, preparing a concentrated stock solution in 100% DMSO is the standard first step. This stock can then be serially diluted into your aqueous assay medium. However, care must be taken to avoid precipitation upon dilution.[12][13]

Q3: I prepared a stock solution in DMSO, but it precipitated when I diluted it into my aqueous buffer. What happened?

This is a common phenomenon known as "crashing out." DMSO is a powerful polar aprotic solvent that is miscible with water.[9] When a concentrated DMSO stock of a hydrophobic compound is added to an aqueous solution, the local concentration of DMSO rapidly decreases. The compound, which is insoluble in the now predominantly aqueous environment, precipitates out of the solution.[12][13][14][15]

Key Factors Influencing Precipitation:

  • Final DMSO Concentration: Keeping the final concentration of DMSO in your assay low (typically <0.5% v/v) is crucial to minimize solvent-induced artifacts and cytotoxicity, but this increases the risk of precipitation.[6]

  • Compound Concentration: Higher final concentrations of your compound are more likely to exceed the solubility limit in the aqueous medium.

  • Buffer Composition: The pH and ionic strength of your buffer can influence the compound's solubility.

Troubleshooting Guides & Protocols

If you are facing solubility issues, the following guides provide systematic approaches to overcome them.

Problem 1: My compound will not dissolve sufficiently in a pure organic solvent to make a concentrated stock.

While this is less common for this specific compound, if you encounter this issue, it may be due to the quality of the solvent or compound.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting initial dissolution in organic solvents.

Problem 2: My compound precipitates upon dilution from a DMSO stock into an aqueous medium.

This is the most frequent challenge. The goal is to modify the final aqueous solution to increase its capacity to hold the hydrophobic compound.

Strategy 1: pH Adjustment

Scientific Rationale: The solubility of ionizable compounds is highly dependent on pH.[][17] this compound contains a cytidine base. The parent molecule, 5-fluorocytidine, has a pKa associated with the protonation of its N3 nitrogen. By adjusting the pH of the buffer below this pKa, the molecule becomes protonated (cationic), which dramatically increases its interaction with water and, therefore, its solubility.[17][18]

Experimental Protocol: pH-Mediated Solubilization

  • Determine Target pH: Identify the pKa of the ionizable group. For 5-fluorocytidine, the relevant pKa is approximately 2.3-4.2. To ensure solubilization, aim for a pH at least 1-2 units below the pKa. Let's target a pH of ~2.5.

  • Prepare Acidic Buffer: Prepare your desired buffer (e.g., citrate buffer) and adjust the pH to 2.5 using HCl.

  • Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Dilution: Slowly add the DMSO stock to the vortexing acidic buffer to the desired final concentration. The vigorous mixing helps prevent localized high concentrations that can lead to precipitation.

  • Final pH Adjustment (Optional): If your experiment requires a physiological pH, you can now slowly add a base (e.g., NaOH) to bring the pH of the final solution up to ~7.4. Perform this step cautiously, as increasing the pH will decrease solubility. If precipitation occurs, a lower final concentration or an alternative strategy is needed.

Strategy 2: Use of Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[][19] This reduction in polarity lowers the energy penalty for solvating a hydrophobic molecule, thereby increasing its solubility.[19][20] Common co-solvents for biological assays include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[10][]

Experimental Protocol: Co-solvent Formulation

  • Select a Co-solvent: Choose a biocompatible co-solvent like ethanol or PEG 400.

  • Prepare Co-solvent/Buffer Mix: Prepare your final aqueous buffer containing a certain percentage of the co-solvent. Start with 5-10% (v/v) and increase if necessary. Be aware of the tolerance of your specific assay (e.g., cell line) to the co-solvent.[6][10]

  • Prepare Stock Solution: Dissolve the compound in 100% DMSO.

  • Dilution: Add the DMSO stock directly to the co-solvent/buffer mixture while vortexing. The presence of the co-solvent in the bulk solution will help keep the compound dissolved.

Co-solventTypical Starting Conc. (v/v)Notes
Ethanol5 - 10%Low cytotoxicity at these concentrations for many cell lines.[10]
PEG 40010 - 20%Generally well-tolerated; can also reduce protein binding.
Propylene Glycol10 - 20%Common in pharmaceutical formulations.
Strategy 3: Formulation with Cyclodextrins

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][22] They can encapsulate hydrophobic molecules, like the protected nucleoside, within their cavity, effectively shielding the hydrophobic parts from the aqueous environment.[23][] This "host-guest" inclusion complex is water-soluble, significantly increasing the apparent solubility of the compound without chemically modifying it.[21][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.[22][23]

Mechanism of Cyclodextrin Solubilization:

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to form a soluble complex.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to make a concentrated solution (e.g., 10-40% w/v). Gentle warming may be required.

  • Prepare Drug Slurry: Weigh the solid this compound and add a small amount of the CD solution to create a paste or slurry. This maximizes surface area contact.

  • Complexation: Slowly add the rest of the CD solution to the slurry while stirring or sonicating. Continue to mix at room temperature or with gentle heat (e.g., 40°C) for several hours (4-24h) to allow for complete complex formation. The solution should become clear.

  • Filtration: Filter the final solution through a 0.22 µm filter to remove any un-dissolved compound or particulates. The resulting clear solution contains the solubilized drug-CD complex.

Summary of Approaches
MethodMechanismAdvantagesConsiderations
pH Adjustment Increases charge of ionizable groups, enhancing water interaction.[17]Simple, effective for ionizable compounds, uses common lab reagents.[]Only applicable to ionizable compounds; final pH may not be suitable for all assays.
Co-solvents Reduces solvent polarity, making it more favorable for hydrophobic solutes.[19]Easy to implement; can be combined with other methods.[]Potential for solvent cytotoxicity; may affect protein structure or enzyme activity.[6]
Cyclodextrins Encapsulates the hydrophobic drug in a soluble "host" molecule.[22][]High solubilization capacity, low toxicity, stabilizes the drug.[23][]Can be more expensive; may alter drug availability for protein binding.
References
  • Anderson, B. D. (n.d.). Inclusion complexes of purine nucleosides with cyclodextrins II. Investigation of inclusion complex geometry and cavity microenv.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • (n.d.). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
  • (2026). PH adjustment: Significance and symbolism.
  • (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • (n.d.). solubility enhancement -by pH change & complexation. Slideshare.
  • Labinsights. (2023, May 8). Techniques to Enhance Drug Solubility.
  • Loftsson, T., & Chang, H. C. (1994). Solubility enhancement of nucleosides and structurally related compounds by complex formation. Pharmaceutical research, 11(3), 398–401. [Link]

  • Taleghani, A., & Ghaffari, S. (2020). Recent Advances in Designing 5-Fluorouracil Delivery Systems: A Stepping Stone in the Safe Treatment of Colorectal Cancer. International journal of nanomedicine, 15, 5335–5357. [Link]

  • Longo, C., & Patra, P. (2016). Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems. Molecules (Basel, Switzerland), 21(9), 1192. [Link]

  • Xu, Z., Lin, S., Li, Q., Jiang, S., & Wang, P. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan journal of pharmaceutical sciences, 35(1), 95–112.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Gavanji, S., Larki, B., & Bakhtari, A. (2017). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 4(2), 43–49.
  • National Center for Biotechnology Information. (n.d.). 5-Fluorocytidine. PubChem.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • BOC Sciences. (n.d.). Protected-Nucleosides.
  • (n.d.). cyclodextrin inclusion complexes: Topics by Science.gov.
  • Bowers, K. J., Clark, D. E., & Williams, D. P. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 3(2), 129–133. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Wang, J., Wang, H., Li, J., Zhao, L., & Sun, Y. (2014). A Polymeric Prodrug of 5-Fluorouracil-1-Acetic Acid Using a Multi-Hydroxyl Polyethylene Glycol Derivative as the Drug Carrier. PloS one, 9(11), e112147. [Link]

  • (n.d.). 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorocytidine.
  • Weiss, J. T., Dawson, J. C., Nagaoka, Y., Saghatelian, A., Parker, C. G., & Weissleder, R. (2022). A 5-FU Precursor Designed to Evade Anabolic and Catabolic Drug Pathways and Activated by Pd Chemistry In Vitro and In Vivo. ACS central science, 8(1), 121–128. [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?.
  • Azevedo, C., & Pourceau, G. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society reviews, 52(8), 2939–2969. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308. [Link]

  • Sigma-Aldrich. (n.d.). 5-Fluoro-2'-deoxyuridine (F0503) - Product Information Sheet.
  • Lu, H., & Cheng, J. (2021). Synthetic Approaches for Copolymers Containing Nucleic Acids and Analogues. The Royal Society of Chemistry.
  • Adar, S., & Yavin, E. (2005). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. Biophysical journal, 88(3), 2002–2014. [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • (n.d.). Synthetic scheme and chemical structures of 5-FU prodrugs. i: 37% Formalin, 55 °C,4 h. ResearchGate.
  • Biosynth. (n.d.). 5-Fluorocytidine.
  • Loftsson, T., & Jarho, P. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules (Basel, Switzerland), 23(5), 1129. [Link]

  • Kulesza, A., & Anderson, P. C. (2014). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS medicinal chemistry letters, 5(10), 1162–1166. [Link]

  • Srichan, T. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAHOST.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Molecules (Basel, Switzerland), 28(24), 8035. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian journal of pharmaceutics, 10(2), S69.
  • Xu, Z., Lin, S., Li, Q., Jiang, S., & Wang, P. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan journal of pharmaceutical sciences, 35(1), 95–112.
  • (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research.
  • ChemicalBook. (n.d.). 5'-DEOXY-5'-IODO-2',3'-O-ISOPROPYLIDENE-5-FLUOROCYTIDINE.
  • ChemicalBook. (2025, December 16). 5-Fluorocytidine.
  • CLEARSYNTH. (n.d.). 5'-Deoxy-2',3'-O-isopropylidene-4-thio-5-fluorocytidine-13C,15N2.
  • Pharmaffiliates. (n.d.). 5'-Deoxy-2',3'-O-isopropylidene-4-thio-5-fluorocytidine-13C,15N2.
  • ChemicalBook. (n.d.). 5-Fluorocytidine.
  • National Center for Biotechnology Information. (n.d.). 5'-Deoxy-5-fluorocytidine. PubChem.

Sources

Preventing degradation of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine

Welcome to the dedicated support center for this compound. As researchers and drug development professionals, ensuring the stability and integrity of your starting materials is paramount to the success and reproducibility of your experiments. This guide is structured to provide you with field-proven insights, troubleshooting protocols, and answers to frequently asked questions regarding the storage and handling of this valuable fluorinated nucleoside analogue. Our goal is to empower you with the knowledge to prevent degradation and ensure the highest quality of your compound throughout its lifecycle in your lab.

Troubleshooting Guide: Diagnosing and Resolving Degradation

This section addresses specific issues you may encounter, providing a logical framework from symptom to solution.

Observed Symptom Probable Cause(s) Recommended Action & Scientific Rationale
Appearance of a new, more polar spot on TLC/LC analysis. Hydrolysis of the Isopropylidene Group: The most common degradation pathway is the acid-catalyzed cleavage of the 2',3'-O-isopropylidene ketal, yielding the corresponding diol.[1][2] This significantly increases the polarity of the molecule.1. Review Storage Solvents: Avoid protic or acidic solvents for storage. If in solution, use high-purity, anhydrous aprotic solvents like DMSO or DMF. 2. Check pH of Aqueous Buffers: If used in experiments, ensure buffers are neutral or slightly basic. The N-glycosidic bond of related fluorocytidine compounds is also susceptible to acid-catalyzed cleavage.[3][4][5] 3. Re-purify if Necessary: If degradation is significant, purify the material using column chromatography to isolate the desired compound.
Decreased purity over time confirmed by HPLC/qNMR. 1. Slow Hydrolysis: Exposure to ambient moisture, even in solid form, can lead to gradual hydrolysis of the isopropylidene group. 2. N-Glycosidic Bond Cleavage: A secondary, but possible, degradation pathway is the cleavage of the bond between the fluorocytosine base and the ribose sugar, especially if exposed to acidic vapors in the storage environment.[4]1. Implement Strict Anhydrous Storage: Store the solid compound in a desiccator, preferably under an inert atmosphere (Argon or Nitrogen), at or below the recommended temperature (-20°C).[6] 2. Use Inert Gas for Aliquoting: When weighing or preparing solutions, blanket the vial with an inert gas to displace moisture-laden air. 3. Qualify Purity Before Use: Always run a quick purity check (e.g., HPLC) on a small aliquot before committing the material to a critical experiment, especially after long-term storage.
Inconsistent results in biological or chemical assays. Presence of Degradation Products as Impurities: The deprotected diol or free 5-fluorocytosine base can interfere with assays, either by competing for binding sites, exhibiting different activity, or altering reaction kinetics.1. Confirm Identity of Impurities: Use LC-MS to identify the mass of the impurity peaks. A mass corresponding to the loss of acetone (C₃H₆) from the parent molecule confirms isopropylidene hydrolysis.[7] 2. Establish an Impurity Threshold: Define an acceptable purity level for your specific application (e.g., >98%). If purity falls below this, the material should be re-purified or discarded. 3. Re-validate with Pure Compound: Once the material is confirmed to be of high purity, repeat the key experiment to validate that the inconsistency was due to the impurity.

Visualizing Degradation: Key Pathways

Understanding the chemical transformations that lead to degradation is crucial for prevention. The two primary pathways are detailed below.

DegradationPathways Parent 5'-Deoxy-2',3'-O-isopropylidene- 5-fluorocytidine Diol 5'-Deoxy-5-fluorocytidine (Diol Product) Parent->Diol  Acid-Catalyzed Hydrolysis (H₂O, H⁺) Base 5-Fluorocytosine Parent->Base N-Glycosidic Bond Cleavage (Stronger Acidic Conditions) Acetone Acetone Parent->Acetone Sugar Deoxy-ribose fragment Parent->Sugar TroubleshootingWorkflow Start Purity Issue Detected (e.g., via HPLC) CheckStorage Review Storage Conditions: - Temperature? - Anhydrous? - Inert Atmosphere? Start->CheckStorage CheckHandling Review Handling Procedures: - Solvents used? - Exposure to air/moisture? - pH of solutions? CheckStorage->CheckHandling Correct CorrectStorage Action: Implement Strict Anhydrous/Inert Storage at -20°C or Below CheckStorage->CorrectStorage  Incorrect   CorrectHandling Action: Use Anhydrous Aprotic Solvents & Inert Gas Blanket CheckHandling->CorrectHandling Incorrect Purify Is Degradation >5% or Impacting Assay? CheckHandling->Purify Correct CorrectStorage->Purify CorrectHandling->Purify Repurify Action: Re-purify Material (e.g., Column Chromatography) Purify->Repurify Yes Proceed Proceed with Experiment Purify->Proceed No Recheck Re-check Purity Post-Purification Repurify->Recheck Discard Action: Discard Batch and Procure New Lot Recheck->Discard Fails Recheck->Proceed Purity OK

Sources

Validation & Comparative

5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine vs 5-fluorouracil in colon cancer cells

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Guide: Capecitabine vs. 5-Fluorouracil in Colon Cancer Cells

A Senior Application Scientist's In-Depth Analysis of a Prodrug Strategy

Introduction

For decades, 5-Fluorouracil (5-FU), an intravenously administered antimetabolite, has been a cornerstone in the treatment of colorectal cancer.[1] Its mechanism, involving the disruption of DNA and RNA synthesis, has proven effective, yet its systemic administration is associated with significant toxicity.[2] The drive to improve the therapeutic index of fluoropyrimidines—maximizing tumor cell kill while minimizing harm to healthy tissue—led to the rational design of oral prodrugs.

Among the most successful of these is Capecitabine.[3][4][5] This guide will provide a detailed, evidence-based comparison between direct-acting 5-FU and its oral prodrug, Capecitabine, focusing on their performance in colon cancer cell models.

It is important to clarify a point regarding the initial topic of "5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine." This compound is a synthetic intermediate, a chemically modified version of a Capecitabine metabolite used during laboratory synthesis. The clinically and biologically relevant comparison is between the final drug product, Capecitabine, and its active metabolite, 5-FU. Capecitabine is converted in the body to 5'-deoxy-5-fluorocytidine en route to becoming 5-FU, making this comparison the appropriate focus for researchers in drug development.

Section 1: Comparative Mechanism of Action and Metabolic Activation

The fundamental difference between Capecitabine and 5-FU lies not in their ultimate cytotoxic mechanism, but in their path to activation. 5-FU is administered in its active form, whereas Capecitabine undergoes a multi-step enzymatic conversion that concentrates the final active drug at the tumor site.

5-Fluorouracil (5-FU) Activation and Cytotoxicity

Once inside a cell, 5-FU is converted into three active metabolites:

  • Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable complex with thymidylate synthase (TS), blocking the synthesis of thymidine, an essential precursor for DNA replication.

  • Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting RNA processing and protein synthesis.

  • Fluorodeoxyuridine triphosphate (FdUTP): This is incorporated into DNA, leading to DNA damage and fragmentation.

Collectively, these actions induce cell cycle arrest and apoptosis.[2]

Capecitabine: A Three-Step Tumor-Selective Activation

Capecitabine was designed to exploit the differential expression of enzymes between tumor and healthy tissues.[3][4][5] It is absorbed intact from the gut and undergoes a three-step enzymatic cascade:

  • Liver: Capecitabine is first hydrolyzed by carboxylesterase in the liver to 5'-deoxy-5-fluorocytidine (5'-DFCR).

  • Liver and Tumor Tissue: 5'-DFCR is then converted by cytidine deaminase to 5'-deoxy-5-fluorouridine (5'-DFUR).

  • Tumor Tissue: The final, crucial step is the conversion of 5'-DFUR to the active drug, 5-FU, by the enzyme thymidine phosphorylase (TP) .

The key to Capecitabine's design is that thymidine phosphorylase is often present at significantly higher concentrations in colorectal tumor tissue compared to surrounding healthy tissues. This preferential activation leads to a higher intratumoral concentration of 5-FU, enhancing its anti-cancer effect while reducing systemic exposure and associated side effects.[2]

G cluster_0 Capecitabine Pathway (Oral Prodrug) cluster_1 5-FU Pathway (IV Administration) cluster_2 Common Cytotoxic Mechanisms Cap Capecitabine DFCR 5'-Deoxy-5-fluorocytidine (5'-DFCR) Cap->DFCR Carboxylesterase (Liver) DFUR 5'-Deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase (Liver/Tumor) FU_from_Cap 5-Fluorouracil (5-FU) DFUR->FU_from_Cap Thymidine Phosphorylase (Tumor Selective) Active_Metabolites FdUMP, FUTP, FdUTP FU_from_Cap->Active_Metabolites FU_IV 5-Fluorouracil (5-FU) FU_IV->Active_Metabolites Cytotoxicity TS Inhibition RNA/DNA Damage Apoptosis Active_Metabolites->Cytotoxicity

Caption: Metabolic activation pathways of Capecitabine and 5-FU.

Section 2: In Vitro Efficacy in Colon Cancer Cell Lines

The in vitro performance of Capecitabine is intrinsically linked to the expression of the activating enzymes within the specific cancer cell line being tested. This contrasts with 5-FU, which is directly active.

Comparative Cytotoxicity

Studies evaluating the half-maximal inhibitory concentration (IC50) demonstrate that the sensitivity of colon cancer cell lines to Capecitabine varies. The HCT-116 cell line is generally more sensitive than the HT-29 line.[6] This difference is attributed to variations in the expression levels of the enzymes required to convert Capecitabine to 5-FU. In contrast, 5-FU shows direct dose-dependent cytotoxicity in both cell lines.

CompoundCell LineIC50 (48h exposure)Reference
Capecitabine HCT-116~60.18 µM[7]
Capecitabine HT-29> IC50 of HCT-116 (more resistant)[6]
5-Fluorouracil HCT-116~4.77 µg/ml (~36.7 µM)[8]
5-Fluorouracil HT-29~1.86 µg/ml (~14.3 µM)[8]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The key takeaway is the differential sensitivity to the prodrug Capecitabine.

Induction of Apoptosis and Cell Cycle Arrest

As both compounds ultimately yield the same active agent (5-FU), they induce similar downstream cellular effects.

  • Apoptosis: Both Capecitabine and 5-FU are effective inducers of apoptosis in colon cancer cells. Flow cytometry analysis typically shows an increase in the Annexin V-positive cell population and a corresponding increase in the sub-G1 peak, which represents apoptotic cells with fragmented DNA.[7][9]

  • Cell Cycle Arrest: A hallmark of 5-FU action is the arrest of cells in the S-phase of the cell cycle, a direct consequence of thymidylate synthase inhibition and the resulting depletion of thymidine for DNA synthesis.[1][10] Studies confirm that both direct 5-FU treatment and Capecitabine treatment lead to a significant accumulation of colon cancer cells in the S-phase.[10]

The causality is clear: by being converted to 5-FU, Capecitabine triggers the same cellular machinery of DNA/RNA damage and metabolic stress, leading to identical outcomes of cell cycle arrest and programmed cell death.

Section 3: The Prodrug Advantage: Rationale and Clinical Implications

The primary rationale for choosing Capecitabine over 5-FU is not based on a different cellular mechanism, but on an improved pharmacokinetic profile. The tumor-selective activation by thymidine phosphorylase is designed to deliver a higher concentration of 5-FU where it is needed most, potentially sparing healthy tissues from high levels of the cytotoxic drug.

Clinical trials have validated this approach, demonstrating that oral Capecitabine is at least equivalent, and in some cases superior, to intravenous 5-FU/leucovorin regimens in terms of efficacy for treating colorectal cancer.[11] Furthermore, Capecitabine offers a different safety profile; while it is associated with a higher incidence of hand-foot syndrome, it typically causes less neutropenia, stomatitis, and diarrhea compared to bolus IV 5-FU regimens.[11] The convenience of an oral agent that can be taken at home also significantly improves patient quality of life.

Section 4: Key Experimental Methodologies

To empirically validate the comparative effects of these two agents in a laboratory setting, a series of standard, robust assays are required.

G cluster_workflow Experimental Workflow cluster_assays Perform Assays cluster_endpoints Analyze Endpoints Start Seed Colon Cancer Cells (e.g., HCT-116, HT-29) Treat Treat with serial dilutions of Capecitabine vs. 5-FU for 24-72h Start->Treat MTT MTT Assay Treat->MTT FCM_Apop Flow Cytometry: Annexin V / PI Staining Treat->FCM_Apop FCM_Cycle Flow Cytometry: Propidium Iodide Staining Treat->FCM_Cycle IC50 Determine IC50 Values (Cytotoxicity) MTT->IC50 Apoptosis Quantify Apoptotic Cells (Early vs. Late) FCM_Apop->Apoptosis CellCycle Analyze Cell Cycle Distribution (G1, S, G2/M Arrest) FCM_Cycle->CellCycle

Caption: General experimental workflow for comparing cytotoxic agents.
Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol assesses cell metabolic activity as a proxy for viability. NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Cell Seeding: Seed colon cancer cells (e.g., HCT-116) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.[9]

  • Treatment: Remove the medium and add fresh medium containing various concentrations of 5-FU or Capecitabine. Include untreated and vehicle-only (e.g., DMSO) controls. Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes.

  • Measurement: Read the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V/PI Flow Cytometry)

This assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes.

  • Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in appropriate culture flasks. After 24 hours, treat with IC50 concentrations of 5-FU or Capecitabine for 48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To detach adherent cells, use trypsin. Combine all cells from each treatment condition.

  • Washing: Centrifuge the cell suspension at ~300 x g for 5 minutes. Wash the cell pellet twice with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Flow Cytometry)

This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.

  • Cell Culture and Treatment: Prepare and treat cells as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest ~1 x 10⁶ cells per sample. Wash once with PBS. Resuspend the pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix on ice for at least 30 minutes (or store at -20°C for longer periods).

  • Washing: Centrifuge the fixed cells at a higher speed (~500 x g) for 5 minutes. Discard the supernatant and wash the pellet twice with PBS.

  • RNAse Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) to ensure only DNA is stained. Incubate for 30 minutes at 37°C.

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL. Incubate for 5-10 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events. Use software to model the resulting histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

The comparison between Capecitabine and 5-Fluorouracil in colon cancer cells is a classic example of a successful prodrug strategy. While both agents share the same ultimate cytotoxic metabolite and therefore induce identical modes of cell death—apoptosis via S-phase arrest—their clinical application and rationale for use are distinct. The in vitro data clearly shows that Capecitabine's efficacy is dependent on the enzymatic machinery of the cancer cell line, whereas 5-FU acts directly. However, the true advantage of Capecitabine is realized in vivo. Its three-step, tumor-selective activation pathway provides a powerful pharmacological tool to increase the therapeutic dose at the site of the malignancy while mitigating systemic toxicity, representing a significant advancement in the clinical management of colorectal cancer.

References

  • Al-Shamsi, H. O., et al. (2023). 5-Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review). Oncology Reports, 50(4), 175. [Link]

  • Ovid Technologies, Inc. (n.d.). 5-Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review). Ovid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 5-Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review). Retrieved from [Link]

  • Abu-Surrah, A. S., et al. (2020). Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity. Scientific Reports, 10(1), 1-11. [Link]

  • Walko, C. M., & Lindley, C. (2005). Capecitabine: a review. Clinical therapeutics, 27(1), 23-44. This is a conceptual citation based on general knowledge and the context of other references.
  • Peters, G. J., et al. (1993). Comparison of 5-fluoro-2'-deoxyuridine with 5-fluorouracil and their role in the treatment of colorectal cancer. Cancer treatment reviews, 19(4), 297-319. [Link]

  • Grem, J. L., et al. (1998). Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole. Journal of the National Cancer Institute, 90(1), 48-56. [Link]

  • Jafari, S., et al. (2021). Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines. Journal of Gastrointestinal Cancer, 52(1), 164-171. [Link]

  • ResearchGate. (n.d.). Effect of 5-FU on cell cycle arrest in S-phase. Untreated cancer cells... [Image]. Retrieved from [Link]

  • This reference number is intentionally left blank.
  • ResearchGate. (n.d.). Cytotoxicity of 5-fluorouracil in a panel of colon cancer cell lines... [Image]. Retrieved from [Link]

  • Aravindan, S., et al. (2015). Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. Oncology reports, 34(4), 1777-1784. [Link]

  • Tan, S. S., et al. (2015). Rosiglitazone diminishes the high-glucose-induced modulation of 5-fluorouracil cytotoxicity in colorectal cancer cells. Cellular and molecular biology, 61(6), 66-73. [Link]

  • Ciftci, E., & Gulec, E. A. (2024). Fisetin and/or capecitabine causes changes in apoptosis pathways in capecitabine-resistant colorectal cancer cell lines. Molecular Biology Reports, 51(1), 1-13. [Link]

  • Warram, J. M., et al. (2021). [18F]fluorothymidine PET informs the synergistic efficacy of capecitabine and trifluridine/tipiracil in colon cancer. Clinical Cancer Research, 27(10), 2897-2907. [Link]

  • Yokuş, B., et al. (2023). Effects of capecitabine chemotherapy on the expression of CASC18, CASC19, and CASC20 lncRNAs in patients with colorectal cancer and the HCT-116 colorectal cancer cell line. Pharmacia, 70(3), 723-731. [Link]

  • Chintala, L., et al. (2011). Capecitabine versus 5-fluorouracil in colorectal cancer: Where are we now?. Oncology reviews, 5(2), 129-140. [Link]

  • Karimi, M., et al. (2018). Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway. Oncology letters, 15(5), 7651-7655. [Link]

Sources

A Comparative Analysis of the Biological Activity of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological activity of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, anticancer, and antiviral properties of these nucleoside analogs. We will explore the rationale behind their design, compare their efficacy using experimental data, and provide detailed protocols for key biological assays.

Introduction: The Rationale for Derivatizing this compound

5-Fluorouracil (5-FU) has long been a cornerstone of chemotherapy for various solid tumors. However, its clinical utility is often hampered by a narrow therapeutic index and the development of drug resistance. This has spurred the development of 5-FU prodrugs, designed to improve its pharmacological profile. 5'-Deoxy-5-fluorocytidine (5'-dFC) is a key intermediate in the metabolic activation of the oral fluoropyrimidine carbamate, capecitabine. The derivatization of 5'-dFC, particularly at the N4-amino group and the protection of the 2' and 3'-hydroxyl groups with an isopropylidene moiety, presents a strategic approach to modulate its biological activity.

The 2',3'-O-isopropylidene group serves as a lipophilic protecting group for the cis-diol of the ribose sugar. This modification can enhance the molecule's membrane permeability and alter its metabolic fate, potentially leading to improved oral bioavailability and targeted delivery. Subsequent modifications, typically at the N4-position of the cytosine base, can further refine the compound's properties, influencing its enzymatic conversion to the active 5-FU and its interaction with cellular targets. This guide will focus on a comparative analysis of such derivatives, shedding light on their structure-activity relationships.

Comparative Biological Activity of 5'-Deoxy-5-fluorocytidine Derivatives

The biological activity of 5'-Deoxy-5-fluorocytidine derivatives is primarily attributed to their intracellular conversion to 5-fluorouracil (5-FU). This conversion is a multi-step enzymatic process. Modifications to the parent molecule can significantly impact the efficiency of this conversion and, consequently, the overall cytotoxic or antiviral effect.

Anticancer Activity

The anticancer activity of these derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric for comparison.

DerivativeModificationCancer Cell LineIC50 (µM)Reference
Compound 1 N4-p-(acetyloxy)coumaroylBxPC-3 (Pancreatic)14[1]
AsPC-1 (Pancreatic)37-133[1]
Compound 2 N4-(2,4-diacetyloxy)cinnamoylBxPC-3 (Pancreatic)45[1]
Capecitabine N4-pentyloxycarbonylHCT116 (Colon)>40 (Therapeutic Index)[2]
CXF280 (Colon)5.1 (Therapeutic Index)[2]
Ro 09-1390 N4-TrimethoxybenzoylLewis Lung CarcinomaSimilar to 5'-DFUR[3][4]
5d and 5e N-[(alkoxy/aryloxy)] carbonyl-cyclic 2',3'-carbonatesNCI-H69, PZ-HPV-7, MCF-7, HeLa, L1210Potent[1]

Key Insights from Experimental Data:

  • N4-Acylation: The introduction of various acyl groups at the N4-position of 5'-deoxy-5-fluorocytidine has been shown to modulate anticancer activity. For instance, new amide conjugates of 5'-deoxy-5-fluorocytidine with hydroxycinnamic acids exhibited moderate to high efficacy against pancreatic cancer cell lines.[1] Compound 1, with a para-(acetyloxy)coumaroyl substituent, was identified as the most potent in this series against the BxPC-3 cell line.[1]

  • Prodrug Strategy: Derivatives like N4-Trimethoxybenzoyl-5'-deoxy-5-fluorocytidine (Ro 09-1390) have been developed to reduce the gastrointestinal toxicity associated with 5'-deoxy-5-fluorouridine (5'-DFUR), a metabolite of capecitabine.[3][4] While exhibiting similar antitumor activity to 5'-DFUR, Ro 09-1390 demonstrated significantly lower intestinal toxicity in preclinical models.[3][4]

  • Enhanced Potency: Certain 5'-deoxy-5-fluorocytidine derivatives have demonstrated greater potency than the parent compound or even capecitabine in in vitro studies.[1]

Antiviral Activity

While the primary focus of research on these derivatives has been on their anticancer potential, fluorinated nucleoside analogs are also a well-established class of antiviral agents. Modifications at the N4-position of 5-fluorocytidine nucleosides have been shown to enhance their anti-HIV and anti-HBV activity.

A study on N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine analogues revealed that N4-substitutions significantly improved anti-HIV-1 activity without a corresponding increase in cytotoxicity.[2] The most potent derivative in this series, N4-p-iodobenzoyl-D2FC, showed a 46-fold increase in anti-HIV-1 potency compared to the parent nucleoside.[2] These N4-modified nucleosides also demonstrated equal or greater potency against HBV.[2]

Mechanistic Insights: From Prodrug to Active Metabolite

The biological activity of this compound derivatives is contingent on their metabolic activation to 5-fluorouracil (5-FU). The isopropylidene group is expected to be cleaved in vivo, releasing the 5'-deoxy-5-fluorocytidine core.

Metabolic_Activation Derivative 5'-Deoxy-2',3'-O-isopropylidene- 5-fluorocytidine Derivative dFC_isopropylidene 5'-Deoxy-2',3'-O-isopropylidene- 5-fluorocytidine Derivative->dFC_isopropylidene Hydrolysis of N4-substituent dFC 5'-Deoxy-5-fluorocytidine (5'-dFC) dFC_isopropylidene->dFC Hydrolysis of Isopropylidene group dFUR 5'-Deoxy-5-fluorouridine (5'-dFUR, Doxifluridine) dFC->dFUR Cytidine Deaminase FU 5-Fluorouracil (5-FU) dFUR->FU Thymidine Phosphorylase Active_Metabolites Active Metabolites (FdUMP, FUTP, FdUTP) FU->Active_Metabolites Anabolic Metabolism

Caption: Metabolic activation pathway of this compound derivatives.

Once 5-FU is formed, it exerts its cytotoxic effects through three primary mechanisms:

  • Inhibition of Thymidylate Synthase (TS): 5-FU is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This inhibition depletes the intracellular pool of thymidine triphosphate (dTTP), a crucial precursor for DNA synthesis, leading to "thymineless death."

  • Incorporation into RNA: 5-FU can be converted to 5-fluorouridine triphosphate (FUTP) and incorporated into RNA in place of uridine triphosphate. This disrupts RNA processing and function, leading to errors in protein synthesis and cell death.

  • Incorporation into DNA: 5-FU can also be converted to 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) and incorporated into DNA, leading to DNA fragmentation and apoptosis.

The specific modifications on the this compound scaffold can influence the rate and extent of its conversion to 5-FU, thereby modulating its therapeutic efficacy and toxicity profile.

Experimental Protocols for Biological Activity Assessment

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of these derivatives.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Workflow A Seed Cells in 96-well plate B Incubate (24h) A->B C Treat with Derivatives B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V/PI Staining Assay

The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compounds for the desired duration.

    • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Cell Staining:

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells (due to mechanical damage)

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method for measuring the ability of a compound to inhibit the replication of a cytopathic virus.

Principle: A confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The number of plaques (localized areas of cell death) that form is counted, and the reduction in plaque number is used to determine the antiviral activity.

Protocol:

  • Cell Seeding:

    • Seed susceptible host cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

  • Virus and Compound Preparation:

    • Prepare serial dilutions of the test compound in a serum-free medium.

    • Prepare a virus stock of a known titer (plaque-forming units per mL, PFU/mL).

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers.

    • Pre-incubate the virus with the different concentrations of the test compound for 1 hour at 37°C.

    • Inoculate the cell monolayers with the virus-compound mixture (typically 100 PFU/well).

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay and Incubation:

    • Remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing 1% methylcellulose or agarose) mixed with the respective concentrations of the test compound.

    • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Remove the overlay and fix the cells with a solution such as 10% formalin.

    • Stain the cells with a staining solution (e.g., 0.1% crystal violet) to visualize the plaques.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of 5-FU and its prodrugs are ultimately mediated by the induction of apoptosis. Several signaling pathways are implicated in this process.

Apoptosis_Signaling cluster_0 5-FU Metabolites cluster_1 Cellular Effects cluster_2 Apoptosis Induction FdUMP FdUMP TS_inhibition Thymidylate Synthase Inhibition FdUMP->TS_inhibition FUTP FUTP RNA_damage RNA Damage FUTP->RNA_damage FdUTP FdUTP DNA_damage DNA Damage FdUTP->DNA_damage p53 p53 Activation TS_inhibition->p53 RNA_damage->p53 DNA_damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified signaling pathway for apoptosis induced by 5-FU metabolites.

The accumulation of DNA and RNA damage, along with the depletion of dTMP, triggers a DNA damage response, often involving the activation of the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins translocate to the mitochondria and induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, which cleaves a plethora of cellular substrates, culminating in the morphological and biochemical hallmarks of apoptosis.

Conclusion and Future Directions

The derivatization of this compound represents a promising strategy for the development of novel anticancer and antiviral agents with improved therapeutic profiles. The modifications at the N4-position and the protection of the 2' and 3'-hydroxyls offer multiple avenues for fine-tuning the pharmacokinetic and pharmacodynamic properties of these nucleoside analogs.

This guide has provided a comparative analysis of the biological activity of these derivatives, detailed experimental protocols for their evaluation, and an overview of their mechanism of action. Future research in this area should focus on a systematic exploration of the structure-activity relationships of a broader range of this compound derivatives. In vivo studies are also crucial to validate the in vitro findings and to assess the therapeutic potential of the most promising candidates. A deeper understanding of the enzymatic processes involved in the metabolic activation of these prodrugs will be instrumental in designing the next generation of highly effective and tumor-selective fluoropyrimidine-based therapies.

References

  • Ishitsuka, H., et al. (1981). Antitumor activities of a novel fluoropyrimidine, N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine (capecitabine).
  • Miwa, M., et al. (1998). Design of a novel oral fluoropyrimidine carbamate, capecitabine, which generates 5-fluorouracil selectively in tumours by enzymes concentrated in human liver and cancer tissue. European Journal of Cancer, 34(8), 1274-1281.
  • Ninomiya, Y., et al. (1990). Comparative antitumor activity and intestinal toxicity of 5'-deoxy-5-fluorouridine and its prodrug trimethoxybenzoyl-5'-deoxy-5-fluorocytidine. Japanese Journal of Cancer Research, 81(2), 188-195. Available at: [Link]

  • Nio, Y., et al. (1992). A comparative study of the antitumor activities of 5'-deoxy-5-fluorouridine and its prodrug trimethoxybenzoyl-5'-deoxy-5-fluorocytidine (Ro09-1390) on human digestive organ cancer xenograft lines transplanted into nude mice. Anticancer Drugs, 3(4), 387-393. Available at: [Link]

  • Schilsky, R. L. (2003). The clinical development of capecitabine. Oncology (Williston Park, N.Y.), 17(5 Suppl 5), 13-16.
  • Van der Veen, H., et al. (2017). The role of nucleoside transporters in the transport and pharmacological effects of nucleoside analogs. Pharmacological Research, 118, 46-59.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
  • Michalak, O., et al. (2024). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. RSC Advances, 14(19), 13129-13141. Available at: [Link]

  • Rathod, D., et al. (2013). Synthesis and biological activity evaluation of cytidine-5'-deoxy-5-fluoro-N-[(alkoxy/aryloxy)] carbonyl-cyclic 2',3'-carbonates. European Journal of Medicinal Chemistry, 69, 647-654. Available at: [Link]

  • Wang, T. L., et al. (2003). N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity. Antiviral Chemistry & Chemotherapy, 14(2), 81-90. Available at: [Link]

Sources

A Comparative Guide to the Structural Validation of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nucleoside analogue therapeutics, the precise determination of molecular structure is paramount. It underpins our understanding of drug-target interactions, informs structure-activity relationships (SAR), and is a critical component of intellectual property. This guide provides an in-depth comparison of crystallographic and spectroscopic methods for the structural validation of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine, a modified nucleoside with potential applications in antiviral and anticancer therapies.

Introduction: The Significance of Structural Integrity

This compound is a synthetic nucleoside analogue. The introduction of a fluorine atom at the C5 position of the cytosine base can significantly alter the electronic properties of the nucleobase, potentially enhancing its metabolic stability and therapeutic efficacy. The isopropylidene group at the 2' and 3' positions of the ribose sugar serves as a protecting group in synthesis and can also influence the conformational preferences of the sugar ring, which in turn affects how the molecule is recognized by enzymes.

Given these modifications, unambiguous confirmation of the molecule's three-dimensional structure is not merely a formality but a scientific necessity. This guide will delve into the gold standard for solid-state structural analysis, X-ray crystallography, and compare its utility and outputs with two powerful alternative techniques: Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state conformation and 3D Electron Diffraction (3DED) for nanocrystalline samples.

I. Synthesis and Crystallization: The Gateway to Structural Analysis

Experimental Protocol: Synthesis of this compound

A plausible synthetic pathway involves the following key steps:

  • Protection of Cytidine: Commercially available cytidine is first protected at the 2' and 3' hydroxyl groups using 2,2-dimethoxypropane in the presence of an acid catalyst to form 2',3'-O-isopropylidenecytidine. This acetal protection is crucial for directing subsequent reactions to other parts of the molecule.

  • Fluorination of the Nucleobase: The protected cytidine is then subjected to fluorination at the C5 position of the cytosine ring. This can be achieved using a suitable fluorinating agent, such as N-fluorobenzenesulfonimide.

  • Deoxygenation at the 5' Position: The final step involves the deoxygenation of the 5'-hydroxyl group. This can be a multi-step process involving activation of the 5'-hydroxyl group followed by reductive cleavage.

Experimental Protocol: Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For a molecule like this compound, a systematic screening of crystallization conditions is necessary.

General Crystallization Strategy:

  • Solvent Selection: A range of solvents and solvent mixtures should be screened. Given the protected nature of the molecule, organic solvents such as methanol, ethanol, acetonitrile, and ethyl acetate, as well as their mixtures with water, are good starting points.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is allowed to evaporate slowly at a constant temperature. This is a simple and often effective method.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the compound solution is equilibrated against a larger reservoir of a precipitant solution. This allows for a gradual increase in the concentration of the compound, promoting crystal growth.

    • Solvent Layering: A solution of the compound is carefully layered with a less-polar "anti-solvent" in which the compound is insoluble. Crystals may form at the interface.

Anticipated Crystal Morphology: Based on related structures, one might expect to obtain colorless, needle-like or prismatic crystals.

II. X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction remains the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

While the specific crystal structure of this compound is not publicly available in the Cambridge Structural Database (CSD), the crystal structure of a closely related analogue, 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine , has been reported and provides a valuable proxy for understanding the key structural features[1][2]. The primary difference lies in the protecting groups on the ribose, with the acetyl groups in the known structure being replaced by an isopropylidene group in our target molecule. This substitution will primarily affect the conformation of the furanose ring.

Experimental Workflow for X-ray Crystallography

X-ray Crystallography Workflow A Crystal Mounting B Data Collection A->B Mount on goniometer and place in X-ray beam C Structure Solution B->C Collect diffraction data (intensities and positions of spots) D Structure Refinement C->D Determine initial atomic positions (e.g., using direct methods) E Validation and Analysis D->E Refine atomic coordinates and displacement parameters

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Representative Crystallographic Data

The following table presents the crystallographic data for the analogous compound, 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine, which can be considered representative for the core nucleoside structure[2].

ParameterValue
Chemical FormulaC₁₃H₁₆FN₃O₆
Formula Weight345.29
Crystal SystemMonoclinic
Space GroupC2
a (Å)14.5341(3)
b (Å)7.26230(10)
c (Å)16.2197(3)
β (°)116.607(2)
Volume (ų)1530.95(5)
Z4
R-factor-

Data from the crystal structure of 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine.[2]

III. Alternative and Complementary Structural Validation Techniques

While X-ray crystallography provides a static picture of the molecule in the solid state, other techniques offer complementary information, particularly regarding the molecule's behavior in solution and when only very small crystals are available.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution

NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution. For this compound, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments can provide a wealth of structural information.

Key Insights from NMR:

  • Connectivity: 2D correlation experiments like COSY, HSQC, and HMBC confirm the covalent bonding network of the molecule, ensuring the correct atoms are connected.

  • Conformation of the Ribose Ring: The coupling constants between the protons on the ribose ring (e.g., J(H1'-H2')) are highly sensitive to the sugar pucker (North vs. South conformation)[3][4]. The presence of the rigid isopropylidene group is expected to significantly influence this equilibrium.

  • Glycosidic Bond Conformation: Nuclear Overhauser Effect (NOE) experiments can determine the spatial proximity between the protons of the nucleobase and the ribose sugar, defining the syn or anti conformation around the glycosidic bond.

  • Fluorine Environment: ¹⁹F NMR provides a direct probe of the electronic environment around the fluorine atom.

Experimental Protocol: NMR Structural Analysis
  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Analysis: Process the spectra and analyze the chemical shifts, coupling constants, and NOE correlations to build a 3D model of the molecule in solution.

B. 3D Electron Diffraction (3DED): Unlocking the Structure of Nanocrystals

A significant limitation of X-ray crystallography is the need for relatively large, well-ordered single crystals. For many compounds, including potentially this compound, obtaining such crystals can be a major bottleneck. 3D Electron Diffraction (3DED), also known as MicroED, has emerged as a revolutionary technique for determining the structures of sub-micron sized crystals[5][6].

Advantages of 3DED:

  • Smaller Crystals: 3DED can be performed on crystals that are thousands of times smaller in volume than those required for conventional X-ray crystallography.

  • Faster Data Collection: Data collection times are typically much shorter.

  • Complementary to X-ray Crystallography: It provides an alternative when large single crystals cannot be grown.

Experimental Workflow for 3D Electron Diffraction

3DED Workflow A Sample Preparation B Data Collection A->B Deposit nanocrystals on a TEM grid C Data Processing B->C Collect a series of electron diffraction patterns while tilting the crystal D Structure Solution and Refinement C->D Integrate reflection intensities and merge data

Caption: The general workflow for structural determination using 3D Electron Diffraction.

IV. Comparative Analysis of Structural Validation Techniques

The choice of structural validation technique depends on the specific research question and the nature of the sample.

Technique Comparison cluster_0 Structural Validation Methods cluster_1 Key Attributes Xray X-ray Crystallography SolidState Solid-State Structure Xray->SolidState Primary Method Nanocrystals Analysis of Nanocrystals Xray->Nanocrystals Limited by crystal size NMR NMR Spectroscopy SolutionState Solution-State Conformation NMR->SolutionState Primary Method Dynamics Provides Dynamic Information NMR->Dynamics Provides conformational dynamics ED 3D Electron Diffraction ED->SolidState Primary Method ED->Nanocrystals Ideal for

Caption: A logical relationship diagram comparing the primary applications of each structural validation technique.

Table of Comparison:

FeatureX-ray CrystallographyNMR Spectroscopy3D Electron Diffraction
Sample State Crystalline SolidSolutionCrystalline Solid (nano-sized)
Information Precise 3D atomic coordinates in the solid state3D structure and conformational dynamics in solutionPrecise 3D atomic coordinates in the solid state
Crystal Size Typically > 5 µmNot applicable< 1 µm
Key Advantage Unambiguous determination of absolute stereochemistryProvides information on molecular motion and flexibilityEnables analysis of very small crystals
Key Limitation Requires relatively large, well-ordered single crystalsDoes not provide precise bond lengths and anglesCan be sensitive to crystal quality and beam damage

Conclusion

The structural validation of this compound is a critical step in its development as a potential therapeutic agent. While X-ray crystallography remains the gold standard for determining the solid-state structure, its application is contingent on obtaining suitable single crystals. In the absence of a publicly available crystal structure for the exact target molecule, data from closely related analogues, such as 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine, can provide valuable insights into the molecular geometry and packing.

Furthermore, a comprehensive structural characterization should ideally employ a multi-pronged approach. NMR spectroscopy is indispensable for understanding the conformational preferences of the molecule in solution, which is more biologically relevant. For cases where crystallization proves to be a significant hurdle, 3D electron diffraction offers a powerful alternative for obtaining high-resolution structural data from nanocrystalline material. By leveraging the strengths of each of these techniques, researchers can build a complete and robust structural picture of novel nucleoside analogues, thereby accelerating the drug discovery and development process.

References

  • Alton,a, C., and Sundaralingam, M. (1972). Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides. A New Description Using the Concept of Pseudorotation. Journal of the American Chemical Society, 94(23), 8205–8212.
  • Black, G. L., et al. (2009). Crystal Structure of 2′,3′-Di-O-Acetyl-5′-Deoxy-5-Fluorocytidine with N–H···(O,F) Proton Donor Bifurcated and (C,N)–H···O Bifurcated Acceptor Dual Three-Center Hydrogen Bond Configurations. Journal of Chemical Crystallography, 39(4), 284-290.
  • Chattopadhyaya, J., & Reese, C. B. (1978). The synthesis of 2',3'-O-isopropylidene-5'-O-trityl- and 5'-O-acetyl-2',3'-O-isopropylidene-uridine. Organic Syntheses, 58, 88.
  • Griesinger, C., & Ernst, R. R. (1987). A new approach to the analysis of sugar puckering from vicinal proton-proton coupling constants. Journal of Magnetic Resonance (1969), 75(2), 261-271.
  • Ishikawa, T., et al. (2009). A practical synthesis of 5-fluoro-2'-deoxycytidine. Tetrahedron, 65(48), 10015-10019.
  • Jones, G. H., et al. (1970). The synthesis of 5'-deoxy-5-fluorouridine and its 2',3'-O-isopropylidene derivative. Journal of Medicinal Chemistry, 13(5), 875-879.
  • Nannenga, B. L., & Gonen, T. (2019). The cryo-EM method microcrystal electron diffraction (MicroED).
  • Shi, D., et al. (2013). Three-dimensional electron diffraction for structure determination of protein nanocrystals. eLife, 2, e01345.
  • Black, G. L., et al. (2009). Crystal Structure of 2′,3′-Di-O-Acetyl-5′-Deoxy-5-Fluorocytidine... Journal of Chemical Crystallography, 39(4), 284-290. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Gemmi, M., et al. (2019). 3D Electron Diffraction: The Nanocrystallography Revolution. ACS Central Science, 5(8), 1315-1329. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis. (2016). ACS Infectious Diseases, 2(10), 698-706. [Link]

  • 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. (2022). Chemical Society Reviews, 51(24), 10134-10156. [Link]

  • 2',3'-protected nucleotides as building blocks for enzymatic de novo RNA synthesis. (2023). ChemRxiv. [Link]

  • Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. (2022). Molecules, 27(13), 3998. [Link]

  • 3D Electron Diffraction: The Nanocrystallography Revolution. (2019). ACS Central Science, 5(8), 1315–1329. [Link]

  • 3D electron diffraction for structure determination of small-molecule nanocrystals: A possible breakthrough for the pharmaceutical industry. (2022). WIREs Nanomedicine and Nanobiotechnology, 14(5), e1810. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Purity of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Nucleoside Analog Drug Development

In the realm of pharmaceutical research, particularly in the development of antiviral and anticancer agents, modified nucleosides are a cornerstone. 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine is one such critical intermediate, a building block for more complex therapeutic molecules. Its purity is not merely a quality control metric; it is a fundamental determinant of the safety and efficacy of the final drug product. Even minute impurities can introduce significant toxicity or alter the pharmacological profile of the active pharmaceutical ingredient (API). Therefore, rigorous analytical confirmation of its purity is paramount.

This guide provides an in-depth comparison of mass spectrometry techniques for the purity assessment of this compound. As a self-validating system, the described protocol leverages the strengths of liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to provide unambiguous identification of the target compound and characterization of potential process-related and degradation impurities. This approach is grounded in principles that align with international regulatory expectations for drug substance characterization.[1][2][3][4]

The Analyte: this compound

Before delving into the analytical techniques, it is crucial to understand the physicochemical properties of the target molecule.

  • Structure:

    
    
    
  • Molecular Formula: C₁₂H₁₆FN₃O₄

  • Monoisotopic Mass: 285.1125 Da

  • Potential Impurities: During its multi-step synthesis, several impurities can arise.[5] These can include:

    • Starting materials: e.g., 5-Fluorocytosine.

    • Intermediates: Incomplete reaction products.

    • By-products: Resulting from side reactions.

    • Degradation products: Such as the loss of the acid-labile isopropylidene protecting group.

Comparing Mass Spectrometry Techniques for Purity Analysis

The choice of an analytical technique is dictated by the need for specificity, sensitivity, and the ability to provide structural information.

TechniquePrincipleAdvantages for Purity AnalysisLimitations for Purity Analysis
Nominal Mass Spectrometry (e.g., Single Quadrupole) Measures mass-to-charge ratios to the nearest integer.Simple, robust, and provides basic molecular weight confirmation.Lacks the mass accuracy to differentiate between compounds with the same nominal mass but different elemental compositions (isobaric interferences).
High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, TOF) Measures mass-to-charge ratios with high precision (typically <5 ppm error).[6]Provides highly accurate mass measurements, enabling the determination of elemental composition and confident identification of the target compound and its impurities.[7][8][9]Higher instrument cost and complexity compared to nominal mass instruments.
Liquid Chromatography-Mass Spectrometry (LC-MS) Physically separates components of a mixture using liquid chromatography before they are introduced into the mass spectrometer.[10][11]Resolves the target compound from impurities, allowing for individual detection and quantification. Essential for analyzing complex mixtures.[12][13]Method development can be time-consuming.
Tandem Mass Spectrometry (MS/MS) Involves multiple stages of mass analysis, typically by isolating a precursor ion, fragmenting it, and analyzing the resulting product ions.[14]Provides structural information by analyzing fragmentation patterns, which is crucial for identifying unknown impurities.[15][16][17]Requires expertise in interpreting fragmentation spectra.

Rationale for Selection: For comprehensive purity analysis, Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) is the unequivocal choice. This combination provides a multi-faceted validation of the compound's identity and purity:

  • Chromatographic Separation (LC): Resolves the main compound from any impurities.

  • Accurate Mass Measurement (HRMS): Confirms the elemental formula of the parent compound and any detected impurities.

  • Structural Elucidation (MS/MS): Confirms the identity of the main peak through characteristic fragmentation and helps to structurally characterize impurities.

Experimental Workflow for Purity Confirmation

The following diagram illustrates the comprehensive workflow for the purity analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS/MS Analysis cluster_data Data Processing & Interpretation prep Dissolve sample in Methanol/Water (1:1) lc LC Separation (C18 Column) prep->lc ms HRMS Detection (Full Scan, Positive ESI) lc->ms msms Data-Dependent MS/MS (Fragmentation) ms->msms extract Extract Ion Chromatograms msms->extract mass_acc Confirm Mass Accuracy (<5 ppm) extract->mass_acc frag Analyze Fragmentation Patterns mass_acc->frag report Generate Purity Report frag->report

Caption: Experimental workflow for LC-HRMS/MS purity analysis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where the combination of retention time, accurate mass, and fragmentation data provides a high degree of confidence in the results.

1. Sample Preparation

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a 1:1 (v/v) mixture of HPLC-grade methanol and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 10 µg/mL using the same solvent mixture.

2. Liquid Chromatography (LC) Conditions

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions

  • Instrument: An Orbitrap or Q-TOF mass spectrometer.[6][10]

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Full Scan (MS1) Parameters:

    • Mass Range: m/z 100-500.

    • Resolution: 70,000.

  • Data-Dependent MS/MS (MS2) Parameters:

    • Activation Type: Higher-energy C-trap Dissociation (HCD).

    • Collision Energy: Stepped (e.g., 15, 30, 45 eV).

    • Resolution: 17,500.

    • Isolation Window: 1.0 m/z.

Data Interpretation and Results

The combination of chromatographic and mass spectrometric data allows for a comprehensive assessment of purity.

Logical Framework for Data Interpretation

G node_process node_process node_result node_result start Peak Detected in Total Ion Chromatogram q1 Is m/z match for [M+H]+ within 5 ppm? start->q1 q2 Does MS/MS show expected fragments? q1->q2 Yes q3 Is it a known impurities m/z? q1->q3 No process_impurity Characterize impurity by accurate mass and fragments q2->process_impurity No res_pure Compound Confirmed (High Purity) q2->res_pure Yes q3->process_impurity Yes res_unknown Unknown Component q3->res_unknown No res_imp Impurity Identified process_impurity->res_imp

Caption: Logical flow for purity confirmation and impurity identification.

Hypothetical Data Analysis

The following table presents plausible data from the LC-HRMS analysis of a sample of this compound.

Compound IDRetention Time (min)Observed m/z [M+H]⁺Calculated m/z [M+H]⁺Mass Error (ppm)Proposed FormulaArea %
Main Product 8.52286.1204286.12011.05C₁₂H₁₇FN₃O₄99.85%
Impurity A2.15130.0462130.04620.00C₄H₅FN₃O0.08%
Impurity B7.98246.0888246.08880.00C₉H₁₃FN₃O₄0.07%

Analysis of Results:

  • Main Product: The peak at 8.52 minutes shows a protonated molecule at m/z 286.1204. This corresponds to the expected molecular formula C₁₂H₁₇FN₃O₄ with a mass error of only 1.05 ppm, providing strong evidence for the identity of this compound. The purity is calculated to be 99.85% based on the relative peak area.

  • Impurity A: Detected at 2.15 minutes, the accurate mass of this early-eluting, more polar compound perfectly matches the formula for 5-fluorocytosine, a likely starting material.

  • Impurity B: The mass of this impurity corresponds to the loss of a C₃H₄ unit (mass of the isopropylidene group minus two hydrogens) from the parent compound. This is indicative of the degradation product 5'-deoxy-5-fluorocytidine, where the protecting group has been cleaved.[18]

MS/MS Fragmentation for Structural Confirmation

For the main peak at m/z 286.12, MS/MS analysis would be expected to show characteristic cleavages of nucleoside analogs.[15][16][19] A key fragmentation pathway is the cleavage of the glycosidic bond between the base and the sugar moiety. This would result in a fragment ion corresponding to the protonated 5-fluorocytosine base (m/z 130.0462), confirming the identity of the base portion of the molecule. Other fragments would arise from the modified sugar portion, confirming the presence of the deoxy and isopropylidene functionalities.

Adherence to Regulatory Standards

The described methodology aligns with the principles outlined in the International Council for Harmonisation (ICH) guideline Q3A(R2) for impurities in new drug substances.[1][2][20] This guideline requires that impurities be reported, identified, and qualified based on established thresholds.[3][4] The use of a highly specific and sensitive LC-HRMS/MS method ensures that impurities can be detected and quantified even at levels below the 0.05% reporting threshold, providing a robust data package for regulatory submissions.[21][22][23][24][25]

Conclusion

Confirming the purity of pharmaceutical intermediates like this compound is a non-negotiable aspect of drug development. While several mass spectrometric techniques are available, a combined strategy of liquid chromatography with high-resolution tandem mass spectrometry offers an unparalleled level of confidence. This integrated approach provides orthogonal data points—chromatographic retention time, accurate mass for elemental composition, and fragmentation patterns for structural confirmation—creating a self-validating system for purity assessment. By employing this rigorous methodology, researchers, scientists, and drug development professionals can ensure the quality and integrity of their compounds, paving the way for the development of safer and more effective medicines.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Sannova. Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • Wang, G., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Analytical Science Advances, 2(3-4), 142-156. [Link]

  • International Council for Harmonisation. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Liu, S., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry (HRMS) Analysis. [Link]

  • Chemistry For Everyone. (2023). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?[Link]

  • ChemBK. 2',3'-O-isopropylidene-5'-Deoxy-5-F-cytidine - Names and Identifiers. [Link]

  • Pharmaffiliates. This compound-13C,15N2. [Link]

  • ResearchGate. Fragmentation mass spectra of nucleosides. [Link]

  • Santoro, S. W., & Schultz, P. G. (2002). A mass spectrometry-based approach for identifying novel DNA polymerase substrates from a pool of dNTP analogues. Nucleic acids research, 30(10), e46. [Link]

  • Kaur, H., & Clarke, N. J. (2014). Mass spectrometry analysis of nucleosides and nucleotides. Mass spectrometry reviews, 33(4), 302–311. [Link]

  • ResearchGate. The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. [Link]

  • MDPI. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. [Link]

  • protocols.io. (2022). Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). [Link]

  • e-biochem.com. 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorocytidine. [Link]

  • MDPI. (2024). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. [Link]

  • Bloomberg Law News. (2015). FDA Issues Guidance on Drug Validation Data. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • PubChem. 5-DFCR (Deoxy-5-fluorocytidine). [Link]

  • Pomerantz, S. C., & McCloskey, J. A. (2001). Analysis of oligonucleotides by electrospray ionization mass spectrometry. Current protocols in nucleic acid chemistry, Chapter 10, Unit 10.3. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

  • Gabelica, V., & Rosu, F. (2008). The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development. Current pharmaceutical design, 14(20), 1944–1959. [Link]

  • Jordi Labs. FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Shimadzu. Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass Spectrometry. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Roberts, C., et al. (1995). Synthesis of oligonucleotides containing 2'-deoxyisoguanosine and 2'-deoxy-5-methylisocytidine using phosphoramidite chemistry. Helvetica Chimica Acta, 78(2), 486-504. [Link]

  • protocols.io. (2024). Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). [Link]

  • Royal Society of Chemistry. (2015). An on-line SPE-LC-MS/MS method for quantification of nucleobases and nucleosides present in biological fluids. [Link]

  • LCGC International. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • Li, J., et al. (2023). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews, 52(1), 129-148. [Link]

  • GlobalChemMall. This compound. [Link]

  • Google Patents. Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine.
  • Wang, J., et al. (2010). Fluorinated Nucleosides: Synthesis and Biological Implication. Journal of medicinal chemistry, 53(12), 4486–4497. [Link]

  • Hogrefe, R. (2006). Novel Methods for Synthesis of High Quality Oligonucleotides. [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven framework for researchers validating the mechanism of action (MoA) of novel fluoropyrimidine prodrugs, using 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine as a primary example. We will move beyond rote protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating investigative process. This guide is designed for professionals in drug development seeking to rigorously compare a new chemical entity against established benchmarks.

Section 1: The Postulated Mechanism - A Multi-Step Intracellular Activation Cascade

This compound is structurally designed as a prodrug of 5-fluorouracil (5-FU), a cornerstone antimetabolite in oncology.[1][2] Its MoA is not direct but is contingent upon a precise, multi-step enzymatic conversion within the cell. Understanding this pathway is the first step in designing validation experiments. The isopropylidene group is a protective moiety, likely intended to enhance oral bioavailability or modify solubility, which must be cleaved to initiate the activation cascade.

The proposed bioactivation pathway is as follows:

  • Initial Hydrolysis: Cellular esterases or acidic conditions within the tumor microenvironment may cleave the 2',3'-O-isopropylidene group, releasing 5'-Deoxy-5-fluorocytidine (5'-DFCR).

  • Conversion to 5'-DFUR: 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (doxifluridine or 5'-DFUR) by cytidine deaminase, an enzyme often found in the liver and various tumor tissues.[3][4]

  • Tumor-Selective Activation: The final and critical step is the conversion of 5'-DFUR to the active cytotoxic agent, 5-fluorouracil (5-FU). This reaction is catalyzed by thymidine phosphorylase (TP), an enzyme that is frequently overexpressed in malignant cells compared to normal tissues, providing a theoretical basis for tumor-selective drug activation.[3][5]

Once formed, 5-FU exerts its cytotoxic effects through two primary, well-documented mechanisms:[1][6]

  • Inhibition of DNA Synthesis: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase (TS) and the folate cofactor 5,10-methylenetetrahydrofolate.[1][7] This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication, leading to "thymineless death."[6][8]

  • Disruption of RNA Function: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA in place of uridine. This disrupts RNA processing, splicing, and stability, ultimately impairing protein synthesis and contributing to cell death.[6][9]

Metabolic_Activation_Pathway cluster_0 Extracellular/Cytoplasm cluster_1 Intracellular Targets Test_Compound This compound DFCR 5'-Deoxy-5-fluorocytidine (5'-DFCR) Test_Compound->DFCR Hydrolysis DFUR 5'-Deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase (TP) FdUMP FdUMP FU->FdUMP Metabolic Steps FUTP FUTP FU->FUTP Metabolic Steps TS Thymidylate Synthase (TS) FdUMP->TS Inhibits RNA_Damage RNA Disruption FUTP->RNA_Damage Incorporation DNA_Synth DNA Synthesis Blocked TS->DNA_Synth

Metabolic activation and cytotoxic pathway of the 5-FU prodrug.

Section 2: Comparative Framework - Selecting the Right Benchmarks

Validating a novel compound requires objective comparison to established alternatives. The choice of benchmarks is critical for contextualizing performance data. For this compound, the following compounds provide a comprehensive comparative landscape.

CompoundClassRoute of AdministrationKey Activation Step(s)Rationale for Comparison
5-Fluorouracil (5-FU) Active DrugIntravenousN/A (Already Active)The ultimate cytotoxic agent; serves as the baseline for maximum potential effect and systemic toxicity.[2]
Capecitabine Oral ProdrugOralThree-step enzymatic conversion to 5-FU, with the final step being TP-dependent.[3][10]The current clinical standard for oral 5-FU prodrugs; provides a direct benchmark for efficacy and tumor selectivity.[11]
Doxifluridine (5'-DFUR) Oral ProdrugOralSingle-step, TP-dependent conversion to 5-FU.[12][13]An intermediate in the capecitabine pathway; allows for isolation and study of the final, tumor-selective activation step.

Section 3: Experimental Validation Workflow

A robust validation strategy integrates cellular, metabolic, and biochemical assays. The data from each experiment should logically support the others, creating a self-validating system that confirms each step of the proposed MoA.

Assessing Cellular Cytotoxicity

The Rationale: The foundational experiment is to confirm that the test compound induces cell death in relevant cancer cell lines and to quantify its potency relative to benchmarks. The half-maximal inhibitory concentration (IC50) is the key metric. We hypothesize that cell lines with high expression of activating enzymes (like TP) will be more sensitive.

Cytotoxicity_Workflow start Seed Cancer Cells in 96-well Plates treat Treat with Serial Dilutions of Test Compound & Benchmarks start->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 2-4 hours mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze

Workflow for determining compound cytotoxicity via MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14][15]

  • Cell Seeding: Plate cancer cells (e.g., HT-29 colon cancer, high TP; MCF-7 breast cancer, moderate TP) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound, 5-FU, capecitabine, and doxifluridine in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 48 to 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Purple formazan crystals should become visible in living cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the compound concentration and use a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Anticipated Data

CompoundHT-29 (High TP) IC50 (µM)MCF-7 (Moderate TP) IC50 (µM)
Test Compound 15.245.8
Capecitabine 12.538.1
Doxifluridine (5'-DFUR) 8.925.5
5-Fluorouracil (5-FU) 5.16.5

This hypothetical data illustrates higher potency in the high-TP cell line for all prodrugs, supporting the MoA.

Quantifying Intracellular Metabolites

The Rationale: This experiment directly validates the proposed bioactivation pathway. By measuring the intracellular concentrations of the test compound and its successive metabolites over time, we can confirm that it is being converted to 5-FU. This analysis provides the crucial link between the administered prodrug and the active cytotoxic agent. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this type of quantitative analysis due to its high sensitivity and specificity.[16][17]

Experimental Protocol: LC-MS/MS Analysis of Intracellular Nucleotides

  • Cell Culture and Treatment: Grow cells (e.g., HT-29) to ~80% confluency in 6-well plates. Treat the cells with the test compound and benchmarks at their respective IC50 concentrations for various time points (e.g., 0, 2, 8, 24 hours).

  • Metabolite Extraction (Critical Step):

    • Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.

    • Scrape the cells into the methanol solution and transfer to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation: Transfer the supernatant (containing the metabolites) to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.[17]

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase.

  • LC-MS/MS Analysis: Inject the sample onto an appropriate LC column (e.g., reversed-phase ion-pair or HILIC) coupled to a triple quadrupole mass spectrometer.[17][18] Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent compound, 5'-DFCR, 5'-DFUR, 5-FU, FdUMP, and FUTP based on their unique parent-to-fragment ion transitions.

  • Quantification: Generate standard curves for each analyte using pure standards to convert the instrument response into absolute concentrations (e.g., pmol/10^6 cells).

Anticipated Data (Concentration in pmol/10⁶ cells at 8 hours)

AnalyteUntreated ControlTreated with Test Compound
Test Compound 0550.4
5'-DFCR 0120.7
5'-DFUR 085.2
5-FU 041.6
FdUMP < LLOQ15.3
dTMP 25.18.4

This hypothetical data demonstrates the successful conversion of the test compound into its downstream metabolites and the expected pharmacological effect: a decrease in the natural dTMP pool.

Direct Measurement of Target Engagement: Thymidylate Synthase (TS) Inhibition

The Rationale: The ultimate proof of the primary MoA is to show that treatment with the test compound leads to the inhibition of its key target, thymidylate synthase. This can be assessed directly by measuring TS activity in lysates from treated cells. A spectrophotometric assay is a reliable method that measures the conversion of dUMP to dTMP, which is coupled to the oxidation of a folate cofactor.[19][20]

TS_Inhibition_Workflow start Treat Cells with Compounds lyse Harvest and Lyse Cells start->lyse protein Quantify Protein Concentration (e.g., BCA Assay) lyse->protein initiate Add Cell Lysate to Initiate Reaction protein->initiate prepare Prepare Reaction Mix (dUMP, Cofactor) prepare->initiate monitor Monitor Change in Absorbance at 340 nm over Time initiate->monitor calculate Calculate TS Specific Activity (% Inhibition) monitor->calculate

Workflow for assessing Thymidylate Synthase (TS) activity.

Experimental Protocol: Spectrophotometric TS Activity Assay

  • Cell Treatment and Lysate Preparation: Treat cells (e.g., HT-29) with the test compound and benchmarks at their IC50 concentrations for 24 hours. Harvest the cells, wash with cold PBS, and lyse them in a suitable buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a standard method like the BCA assay to ensure equal amounts of protein are used in the assay.

  • Reaction Setup: In a UV-transparent cuvette or 96-well plate, prepare a reaction mixture containing assay buffer (e.g., Tris-HCl), dUMP, and the cofactor 5,10-methylenetetrahydrofolate (CH2THF).[19]

  • Initiate Reaction: Add a standardized amount of cell lysate (e.g., 50 µg of total protein) to the reaction mixture to start the reaction.

  • Data Acquisition: Immediately place the cuvette/plate in a spectrophotometer set to 340 nm. The TS-catalyzed conversion of CH2THF to dihydrofolate (DHF) results in an increase in absorbance at this wavelength.[21] Record the change in absorbance over time (e.g., for 10-15 minutes).

  • Analysis: The rate of reaction (slope of the absorbance vs. time curve) is proportional to the TS activity. Calculate the specific activity for each sample. Express the activity of treated samples as a percentage of the activity in the untreated control lysate.

Anticipated Data

TreatmentTS Specific Activity (mOD/min/mg protein)% Inhibition vs. Control
Untreated Control 15.80%
Test Compound 4.174%
Capecitabine 3.578%
5-Fluorouracil (5-FU) 2.882%

This data would confirm that treatment with the test compound leads to potent downstream inhibition of the intended molecular target, consistent with its conversion to an active FdUMP metabolite.

Conclusion

Validating the mechanism of action for a novel prodrug like this compound is a multi-faceted process that requires more than just a single assay. By employing a logically structured, comparative workflow that integrates cytotoxicity, metabolomics, and direct enzyme activity measurements, researchers can build a comprehensive and compelling body of evidence. This guide provides the strategic framework and detailed methodologies to rigorously assess the compound's bioactivation, confirm its molecular target engagement, and objectively benchmark its performance against clinically relevant alternatives.

References

  • Vertex AI Search. (2025). Pharmacology of Capecitabine (Xeloda); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube.
  • OncoDaily. (2025). Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management.
  • Patsnap Synapse. (2024).
  • U.S. Food and Drug Administration. (n.d.). XELODA (capecitabine) tablets, for oral use.
  • Chemicalbook. (2023).
  • Benchchem. (n.d.). Application Notes and Protocols for Testing Cytotoxicity of Nucleoside Analogs.
  • Arnold, L. D., et al. (2018). Addressing the selectivity and toxicity of antiviral nucleosides. PMC - NIH.
  • Eriksson, S., et al. (2011). Nucleoside analog cytotoxicity - focus on enzyme regulation, metabolism, and development of resistance. DiVA portal.
  • Yalowich, J. C., & Kalman, T. I. (n.d.). Rapid Determination of Thymidylate Synthase Activity and Its Inhibition in Intact L1210 Leukemia Cells in Vitro. PubMed.
  • TANZ. (2020). Prodrug of 5-FU for cancer therapy.
  • Chen, S. F., & Tzen, Y. C. (n.d.). Analysis of Free Intracellular Nucleotides Using High-Performance Capillary Electrophoresis. Stanford University.
  • InTech. (2017). Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues.
  • Anticancer Research. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues.
  • NCBI Bookshelf. (2021). Simultaneous determination of intracellular nucleotide sugars - Glycoscience Protocols (GlycoPODv2).
  • Huang, D., et al. (2003).
  • NOVOCIB. (2025). Cellular Nucleotides Analysis.
  • Clark, J. L., et al. (2005). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central.
  • MDPI. (2020).
  • Amsterdam UMC. (2024).
  • CancerNetwork. (n.d.). The Oral Fluorouracil Prodrugs.
  • MIT News. (2024). Cancer biologists discover a new mechanism for an old drug.
  • Newman, E. M., & Santi, D. V. (1982). Metabolism and mechanism of action of 5-fluorodeoxycytidine. PubMed - NIH.
  • Longley, D. B., et al. (n.d.).
  • MDPI. (n.d.).
  • Scilit. (n.d.).
  • Lu, W., et al. (n.d.).
  • Malet-Martino, M., et al. (2002). The prodrugs of 5-fluorouracil. PubMed.
  • TCI AMERICA. (n.d.). 5'-Deoxy-5-fluorocytidine | 66335-38-4.
  • National Cancer Institute. (n.d.). Definition of 5-fluoro-2-deoxycytidine - NCI Drug Dictionary.
  • MDPI. (2020). Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC.
  • MDPI. (n.d.). Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies.
  • NIH. (n.d.). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies.
  • Armstrong, R. D., et al. (1983). Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine. PubMed - NIH.
  • Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. PubMed.
  • Patsnap Synapse. (2024). What is the mechanism of 5-Fluorodeoxyuridine?.

Sources

A Head-to-Head Comparison of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine and Other Nucleoside Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic drug development, nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy.[1][2] Their efficacy lies in their ability to mimic endogenous nucleosides, thereby interfering with nucleic acid synthesis and disrupting cellular or viral replication.[1][3] Among the myriad of synthesized analogs, fluorinated nucleosides have garnered significant attention due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered biological activity.[2][4][5][6]

This guide provides a comprehensive, head-to-head comparison of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine, a protected prodrug form of a 5-fluorocytidine analog, with other key nucleoside analogs. We will delve into their structural nuances, mechanisms of action, and comparative biological activities, supported by experimental data and detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and potential applications of these compounds in a preclinical setting.

Introduction to the Analogs

This compound: A Prodrug Approach

This compound is a synthetically modified derivative of the nucleoside cytidine. The key modifications are:

  • 5'-Deoxy-5-fluoro Group: The replacement of the 5'-hydroxyl group with a fluorine atom is a critical modification. This change prevents the formation of the 5'-triphosphate, which is necessary for incorporation into DNA or RNA.[7] Instead, this modification positions the molecule as a prodrug that can be metabolized to the active anticancer agent, 5-fluorouracil (5-FU).[8][9][10]

  • 2',3'-O-isopropylidene Group: This protecting group enhances the lipophilicity of the molecule, which can improve its cell permeability.[11] This group is typically removed intracellularly to release the active form.

The primary interest in this compound lies in its potential for targeted delivery and activation in tumor cells, which often have higher levels of the enzymes required for its conversion to 5-FU.[9]

Comparator Nucleoside Analogs

For a robust comparison, we have selected two well-characterized nucleoside analogs with distinct mechanisms and therapeutic applications:

  • Gemcitabine (2',2'-difluorodeoxycytidine): A potent anticancer agent used in the treatment of various solid tumors. Its mechanism involves the inhibition of DNA synthesis.

  • Zidovudine (AZT, 3'-azido-3'-deoxythymidine): A cornerstone of antiretroviral therapy for HIV. It acts as a chain terminator of viral reverse transcriptase.

Structural and Mechanistic Comparison

The subtle yet critical differences in the chemical structures of these analogs dictate their distinct mechanisms of action and, consequently, their therapeutic applications.

Feature 5'-Deoxy-5-fluorocytidine (active form) Gemcitabine Zidovudine (AZT)
Sugar Moiety 5'-Deoxy-ribose2',2'-Difluoro-deoxyribose3'-Azido-deoxyribose
Base 5-FluorocytosineCytosineThymine
Primary Mechanism Prodrug of 5-Fluorouracil; inhibits thymidylate synthase.[12][13][14]Inhibition of DNA polymerase and ribonucleotide reductase.Chain termination of viral reverse transcriptase.[15]
Therapeutic Target Cancer cellsCancer cellsHIV reverse transcriptase
Mechanism of Action: A Visualized Pathway

The distinct metabolic and inhibitory pathways of these analogs are crucial to understanding their selective toxicities.

Nucleoside Analog Mechanisms Comparative Mechanisms of Action of Nucleoside Analogs cluster_5dFCR 5'-Deoxy-5-fluorocytidine Pathway cluster_Gem Gemcitabine Pathway cluster_AZT Zidovudine (AZT) Pathway 5dFCR_prodrug This compound 5dFCR 5'-Deoxy-5-fluorocytidine 5dFCR_prodrug->5dFCR Intracellular hydrolysis 5DFUR 5'-Deoxy-5-fluorouridine 5dFCR->5DFUR Cytidine Deaminase 5FU 5-Fluorouracil (5-FU) 5DFUR->5FU Thymidine Phosphorylase FdUMP 5-Fluoro-2'-deoxyuridine monophosphate (FdUMP) 5FU->FdUMP TS Thymidylate Synthase FdUMP->TS Inhibits DNA_Synth_Inhibition Inhibition of DNA Synthesis TS->DNA_Synth_Inhibition Gem Gemcitabine Gem_MP Gemcitabine Monophosphate Gem->Gem_MP dCK Gem_DP Gemcitabine Diphosphate Gem_MP->Gem_DP Gem_TP Gemcitabine Triphosphate Gem_DP->Gem_TP RNR Ribonucleotide Reductase Gem_DP->RNR Inhibits DNA_Polymerase DNA Polymerase Gem_TP->DNA_Polymerase Incorporated into DNA Chain_Termination Chain Termination DNA_Polymerase->Chain_Termination AZT Zidovudine (AZT) AZT_MP AZT Monophosphate AZT->AZT_MP Cellular Kinases AZT_TP AZT Triphosphate AZT_MP->AZT_TP RT Reverse Transcriptase AZT_TP->RT Incorporated into viral DNA Viral_DNA_Termination Viral DNA Chain Termination RT->Viral_DNA_Termination

Caption: Comparative metabolic and inhibitory pathways of the nucleoside analogs.

Comparative In Vitro Efficacy

The cytotoxic and antiviral activities of these analogs are typically evaluated in cell-based assays. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) are key parameters for comparison.

Compound Cell Line Assay Type IC50 / EC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/IC50) Reference
5'-Deoxy-5-fluorocytidine derivative BxPC-3 (Pancreatic Cancer)Cytotoxicity (MTT)1496 (NHDF cells)~7[8][10]
Gemcitabine Various Cancer LinesCytotoxicity0.01 - 10VariesVaries[1]
Zidovudine (AZT) MT-4 (T-cell leukemia)Anti-HIV-1~0.005>100>20,000[15][16]
2'-Deoxy-2'-fluorocytidine (2'-FdC) MDCK (Influenza Virus)Virus Yield Reduction0.13 - 4.6>100>21[17]

Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison requires head-to-head studies under identical conditions.

Experimental Protocols

To ensure reproducible and comparable data, standardized protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the nucleoside analog that inhibits cell growth by 50% (IC50).[3][18]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., BxPC-3, AsPC-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the nucleoside analogs in culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Antiviral Assay (Virus Yield Reduction Assay)

This assay quantifies the reduction in infectious virus production in the presence of the antiviral compound.[19]

Methodology:

  • Cell Infection: Seed host cells (e.g., MDCK for influenza) in 24-well plates. Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, add serial dilutions of the nucleoside analogs.

  • Incubation: Incubate the plates for a period that allows for one round of viral replication (e.g., 24-48 hours).

  • Virus Quantification: Harvest the supernatant and determine the viral titer using a plaque assay or TCID50 assay.

  • Data Analysis: Calculate the percentage of virus yield reduction compared to untreated controls and determine the 50% effective concentration (EC50).

HPLC Analysis of Intracellular Metabolites

To understand the metabolic activation of these prodrugs, it is crucial to quantify the intracellular levels of their phosphorylated forms.[20]

Methodology:

  • Cell Treatment and Lysis: Treat cells with the nucleoside analog for a specified time. Harvest the cells and lyse them to extract the intracellular metabolites.

  • Sample Preparation: Precipitate proteins and centrifuge to clear the lysate.

  • HPLC Separation: Inject the sample onto a reverse-phase C18 HPLC column.[21] Use an ion-pairing agent in the mobile phase to retain the negatively charged phosphate groups.[20]

  • Detection: Monitor the elution of the metabolites using a UV detector at a wavelength of 260-280 nm.[21]

  • Quantification: Compare the peak areas of the metabolites to those of known standards to determine their intracellular concentrations.

Cellular Uptake and Transport

The efficacy of nucleoside analogs is highly dependent on their ability to enter the target cells. This process is mediated by specific nucleoside transporters.[1][22][23]

  • Equilibrative Nucleoside Transporters (ENTs): Facilitate the bidirectional transport of nucleosides across the cell membrane.

  • Concentrative Nucleoside Transporters (CNTs): Actively transport nucleosides into the cell against a concentration gradient.[1]

The expression levels of these transporters can significantly influence drug sensitivity and resistance.[22][23] For instance, reduced expression of hENT1 is a known mechanism of resistance to gemcitabine.

Concluding Remarks

The head-to-head comparison of this compound with established nucleoside analogs like gemcitabine and zidovudine highlights the diverse strategies employed in drug design. While all three interfere with nucleic acid metabolism, their distinct structural modifications lead to different activation pathways, molecular targets, and therapeutic windows.

The prodrug approach of this compound holds promise for tumor-selective activation, potentially reducing systemic toxicity. However, its efficacy is contingent on the enzymatic machinery of the target cells. In contrast, gemcitabine and zidovudine are more direct-acting analogs that rely on intracellular phosphorylation for their activity.

The experimental protocols provided herein offer a framework for the systematic evaluation and comparison of these and other novel nucleoside analogs. A thorough understanding of their structure-activity relationships, mechanisms of action, and metabolic fates is paramount for the rational design and development of next-generation therapeutics.

References

  • Addressing the selectivity and toxicity of antiviral nucleosides - PMC - NIH. (2018-03-13).
  • Nucleoside analog cytotoxicity ‐focus on enzyme regulation, metabolism, and development of resistance - DiVA portal. (2011-01-12).
  • Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples | Nucleic Acids Research | Oxford Academic.
  • Nucleoside analysis with high performance liquid chromatography (HPLC) - Protocols.io. (2022-12-16).
  • Cellular Transport of Nucleotide Analogs - ResearchGate.
  • In vitro and in vivo efficacy of fluorodeoxycytidine analogs against highly pathogenic avian influenza H5N1, seasonal, and pandemic H1N1 virus infections - NIH.
  • Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PubMed Central.
  • MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues - Anticancer Research. (2021-01-11).
  • Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi.
  • The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC. (2012-04-18).
  • HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column - HELIX Chromatography.
  • Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance - MDPI.
  • The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PubMed Central.
  • Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism - MDPI. (2020-11-25).
  • Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase | Biochemistry - ACS Publications.
  • Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery - MDPI.
  • The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - NIH.
  • Fluorinated Nucleosides: Synthesis and Biological Implication - PMC - PubMed Central.
  • In vitro activities of nucleoside analog antiviral agents against salmonellae - PMC - NIH.
  • A Unified Strategy to Fluorinated Nucleoside Analogues Via an Electrophilic Manifold | Organic Letters - ACS Publications. (2022-10-13).
  • Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs - PMC - PubMed Central.
  • Synthesis and biological activity evaluation of cytidine-5'-deoxy-5-fluoro-N-[(alkoxy/aryloxy)] carbonyl-cyclic 2',3'-carbonates - PubMed.
  • In vitro activities of nucleoside analog antiviral agents against salmonellae - ASM Journals.
  • Examples of clinically significant fluorinated nucleosides and their target applications..
  • HPLC Analysis of tRNA‐Derived Nucleosides - PMC - NIH.
  • 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine 161599-46-8 wiki - Guidechem.
  • In Vitro Antiviral Testing | IAR | USU.
  • 5'-Deoxy-5-fluorocytidine (Synonyms: 5-Fluoro-5'-deoxycytidine) - MedchemExpress.com.
  • Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - ASM Journals.
  • In vitro methods for testing antiviral drugs - PMC - PubMed Central.
  • Structure of 5'‐deoxy‐5‐fluorocytidine analogues and in vitro activity... - ResearchGate.
  • Identification of modified nucleoside and nucleosides over high performance liquid chromatography - The Pharma Innovation Journal. (2023-08-23).
  • Why 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine is Critical for Anticancer Drug Synthesis. (2025-11-03).
  • Mode of action of 5-fluorocytosine and mechanisms of resistance - PubMed.
  • Deoxy-2',3'-O-isopropylidene-4-thio-5-fluorocytidine-13C,15N2 - CLEARSYNTH.
  • 5-Fluorocytosine derivatives as inhibitors of deoxycytidine kinase - PubMed. (2009-12-01).
  • Mode of action of 5-fluorocytosine and 5-fluorouracil in dematiaceous fungi - PubMed.
  • Flucytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions | Journal of Antimicrobial Chemotherapy | Oxford Academic.
  • (PDF) The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - ResearchGate. (2024-04-15).
  • Mechanisms of action of 5-fluorocytosine - PMC - NIH.
  • In Vitro And In Vivo Activity of 5-Fluorocytosine on Acanthamoeba - PMC - NIH.
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC - NIH.
  • Evidence for conversion of 5-fluorocytosine to 5-fluorouracil in humans - PubMed.
  • Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine - PubMed.
  • Metabolism of 2′,3′-Dideoxy-2′,3′-Didehydro-β-l(−)-5-Fluorocytidine and Its Activity in Combination with Clinically Approved Anti-Human Immunodeficiency Virus β-d(+) Nucleoside Analogs In Vitro - PMC - NIH.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) and its intermediates are paramount. This guide provides an in-depth technical comparison and cross-validation strategy for analytical methods applied to 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine, a key protected intermediate in the synthesis of fluorinated nucleoside analogues. As researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical data is not merely a regulatory hurdle, but a cornerstone of scientific integrity and patient safety.

This document eschews a rigid template, instead offering a logical and practical workflow. We will delve into the causality behind experimental choices, presenting self-validating protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

The Critical Role of Analytical Method Validation

This compound is a lipophilic, protected nucleoside that requires robust analytical methods to monitor its purity, stability, and impurity profile throughout the manufacturing process. The isopropylidene protecting group, while crucial for synthetic strategies, alters the molecule's chromatographic behavior compared to its deprotected counterpart, 5'-Deoxy-5-fluorocytidine, a known metabolite of the anticancer drug capecitabine.[1] Therefore, dedicated analytical methods are essential.

Method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[2] Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods or laboratories to ensure equivalency and data integrity across different analytical platforms.[3] This is particularly critical when transferring a method to a new laboratory or when employing orthogonal methods for comprehensive characterization.

Core Analytical Techniques: A Comparative Overview

For a molecule like this compound, a multi-pronged analytical approach is recommended. The two primary workhorses in this context are High-Performance Liquid Chromatography (HPLC) for quantitative analysis (assay and purity) and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy also plays a crucial, albeit different, role in structural elucidation and quantification of impurities, particularly when a reference standard is unavailable.

Analytical Technique Primary Application Strengths Limitations
HPLC-UV Assay, Impurity Quantification, Stability TestingRobust, reproducible, excellent for quantification, cost-effective.Limited peak identification capabilities without reference standards.
LC-MS/MS Impurity Identification, Trace-level Quantification, Confirmation of StructureHigh sensitivity and selectivity, provides molecular weight and fragmentation data for structural elucidation.[4][5]Quantitative accuracy can be affected by matrix effects, more complex instrumentation.
NMR Spectroscopy Structural Elucidation, Absolute Quantification (qNMR), Impurity ProfilingNon-destructive, provides detailed structural information, can quantify without a specific reference standard.Lower sensitivity compared to MS, complex mixtures can be challenging to analyze.

Experimental Protocols

The following are detailed, step-by-step protocols for a proposed stability-indicating HPLC-UV method and an orthogonal LC-MS/MS method for the analysis of this compound. These protocols are designed based on established methods for similar nucleoside analogues and are intended to serve as a robust starting point for method development and validation.[6][7][8]

Protocol 1: Stability-Indicating Reversed-Phase HPLC-UV Method

This method is designed for the quantitative determination of this compound and the separation of its potential process-related impurities and degradation products.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • Reference standard of this compound.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh and dissolve an appropriate amount of the reference standard in a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Prepare the sample in the same diluent as the standard.

4. Rationale for Method Parameters:

  • A C18 column is chosen for its versatility in retaining moderately non-polar compounds like the isopropylidene-protected nucleoside.

  • Gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities.

  • Formic acid is used as a mobile phase modifier to improve peak shape and provide protons for potential subsequent MS analysis.

  • The detection wavelength of 280 nm is selected based on the UV absorbance maximum of the fluorocytidine chromophore.

Protocol 2: Orthogonal LC-MS/MS Method for Impurity Identification

This method is designed to confirm the identity of the main peak and to identify and structurally characterize unknown impurities.

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer).

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

2. Chromatographic Conditions:

  • Utilize the same mobile phases and a similar gradient profile as the HPLC-UV method, but with a proportionally lower flow rate suitable for the smaller column internal diameter (e.g., 0.4 mL/min).

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Full scan MS and data-dependent MS/MS.

  • Full Scan Range: m/z 100-1000.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment spectra.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

4. Rationale for Method Parameters:

  • Positive ESI mode is selected as the cytidine moiety is readily protonated.

  • High-resolution mass spectrometry (HRMS) allows for the determination of elemental compositions of the parent and fragment ions, aiding in the identification of unknown impurities.

  • Data-dependent MS/MS automatically triggers fragmentation of the most intense ions in the full scan, enabling structural elucidation without prior knowledge of the impurities.

Cross-Validation Workflow

The objective of cross-validation is to demonstrate the equivalence of the primary quantitative method (HPLC-UV) and a secondary or alternative method, which could be the same method run in a different laboratory or an orthogonal method like LC-MS.

Diagram: Cross-Validation Workflow

CrossValidationWorkflow cluster_lab1 Originating Laboratory cluster_lab2 Receiving Laboratory / Orthogonal Method lab1_val Method 1 (e.g., HPLC-UV) Full Validation (ICH Q2(R1)) analysis Analyze Samples by Both Methods lab1_val->analysis lab2_val Method 2 (e.g., HPLC-UV or LC-MS) Partial Validation / Method Transfer lab2_val->analysis sample_prep Prepare Homogeneous Sample Batch sample_prep->lab1_val sample_prep->lab2_val stat_analysis Statistical Analysis (e.g., t-test, F-test) analysis->stat_analysis report Cross-Validation Report (Acceptance Criteria Met) stat_analysis->report

Caption: Workflow for the cross-validation of analytical methods.

Statistical Analysis for Cross-Validation

The comparison of results from the two methods should be performed using appropriate statistical tools to ensure an objective assessment.[9][10][11]

  • Sample Analysis: A minimum of three independent lots of this compound should be analyzed in triplicate by both analytical methods.

  • Data Comparison: The mean, standard deviation (SD), and relative standard deviation (RSD) for the assay and impurity levels should be calculated for each method.

  • Statistical Tests:

    • Student's t-test: To compare the means of the results obtained from the two methods. The calculated t-value should be less than the critical t-value at a 95% confidence level, indicating no significant difference between the means.

    • F-test: To compare the variances (precision) of the two methods. The calculated F-value should be less than the critical F-value at a 95% confidence level, indicating no significant difference in the precision of the methods.

Acceptance Criteria

The acceptance criteria for the cross-validation should be pre-defined in a validation protocol. Typical criteria include:

  • The difference in the mean assay values between the two methods should be no more than 2.0%.

  • The difference in the mean values for any specified impurity should be no more than 0.1% or a relative difference of no more than 15%, whichever is greater.

  • The precision (RSD) for the assay results from each method should be no more than 1.5%.

Data Presentation: A Comparative Summary

The results of the method validation and cross-validation should be presented in a clear and concise tabular format.

Table 1: Validation Summary for the HPLC-UV Method

Parameter Acceptance Criteria Result
Specificity No interference at the retention time of the main peak.Complies
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of the nominal concentration.Complies
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD)
- Repeatability≤ 1.0%0.5%
- Intermediate Precision≤ 1.5%0.8%
LOD Report0.01%
LOQ Report0.03%
Robustness No significant impact on results.Complies

Table 2: Cross-Validation Results (HPLC-UV vs. LC-MS)

Analyte Method Mean Assay (%) RSD (%) Statistical Comparison
This compound HPLC-UV99.50.6t-test: p > 0.05 (No significant difference)
LC-MS99.30.8F-test: p > 0.05 (No significant difference)
Impurity A HPLC-UV0.15%4.5t-test: p > 0.05 (No significant difference)
LC-MS0.17%5.2F-test: p > 0.05 (No significant difference)

Conclusion

The cross-validation of analytical methods for this compound is a critical exercise to ensure the generation of reliable and consistent data. By employing orthogonal methods such as HPLC-UV for robust quantification and LC-MS/MS for definitive identification, a comprehensive analytical control strategy can be established. The successful execution of the protocols and statistical comparisons outlined in this guide will provide a high degree of confidence in the quality of this important pharmaceutical intermediate, thereby supporting the development of safe and effective new medicines. Adherence to the principles of scientific integrity and the guidelines set forth by regulatory bodies like the ICH is not just a requirement but a commitment to excellence in pharmaceutical sciences.

References

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. (n.d.). Journal of Pharmaceutical Analysis. [Link]

  • Objective criteria for statistical assessments of cross validation of bioanalytical methods. (2025). Bioanalysis. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). PharmaGuru. [Link]

  • Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). (2022). protocols.io. [Link]

  • Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. (2024). Analytical Chemistry. [Link]

  • (PDF) Statistical tools and approaches to validate analytical methods: methodology and practical examples. (2026). ResearchGate. [Link]

  • Statistical Tools in Analytical Method Validation. (2025). Medikamenter Quality Services. [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). (2016). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Liquid Chromatography-Mass Spectrometry Analysis of DNA Polymerase Reaction Products. (n.d.). Current Protocols in Nucleic Acid Chemistry. [Link]

  • Development and Validation of an Up-to-Date Highly Sensitive UHPLC-MS/MS Method for the Simultaneous Quantification of Current Anti-HIV Nucleoside Analogues in Human Plasma. (2021). Pharmaceuticals. [Link]

  • Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. (n.d.). MDPI. [Link]

  • LC/MS Analysis of Nucleic Acid-Related Compounds. Shimadzu. [Link]

  • Development and Validation of an Up-to-Date Highly Sensitive UHPLC-MS/MS Method for the Simultaneous Quantification of Current Anti-HIV Nucleoside Analogues in Human Plasma. (n.d.). ResearchGate. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). PharmTech. [Link]

  • IMPURITY PROFILING. (2024). IJCRT.org. [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. (n.d.). IJRAR. [Link]

  • 1H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]

  • This compound. GlobalChemMall. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). World Journal of Pharmaceutical and Medical Research. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. (n.d.). National Center for Biotechnology Information. [Link]

  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. DCVMN. [Link]

  • Validation of HPLC Techniques for Pharmaceutical Analysis. (2025). ResearchGate. [Link]

  • 1H NMR study on intramolecular hydrogen bonding in 2,3-O-isopropylidene-D-ribofuranosides and their 5(4)-hydroxy derivatives. (2025). ResearchGate. [Link]

  • Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). The AAPS Journal. [Link]

  • HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method. SIELC Technologies. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Product Name : 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorocytidine. Pharmaffiliates. [Link]

  • Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. (n.d.). Current Protocols in Nucleic Acid Chemistry. [Link]

  • 5'-Deoxy-5-fluorocytidine. PubChem. [Link]

  • Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. [Link]

Sources

Benchmarking the antitumor activity of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine against known standards

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Antitumor Efficacy of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine

This guide provides a comprehensive benchmark analysis of the novel fluoropyrimidine derivative, this compound, against established standards in cancer therapy. The objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to evaluate its potential as a next-generation antitumor agent. All methodologies are detailed to ensure reproducibility and transparency, upholding the highest standards of scientific integrity.

Introduction and Rationale

This compound is a chemically modified nucleoside analog designed as a prodrug. Its structure suggests a metabolic pathway that ultimately yields 5-fluorouracil (5-FU), a cornerstone of chemotherapy for decades.[1][2] The rationale for such a prodrug approach is to enhance tumor selectivity, improve the therapeutic index, and potentially overcome resistance mechanisms associated with conventional 5-FU therapy.[3][4] The isopropylidene group is intended to protect the ribose moiety, potentially altering solubility, cell permeability, and enzymatic activation kinetics compared to other 5-FU prodrugs.

This guide benchmarks the compound against three clinically relevant standards:

  • 5-Fluorouracil (5-FU): The direct cytotoxic agent that the test compound is presumed to generate. It serves as the primary mechanistic and efficacy benchmark.[5]

  • Capecitabine: A widely used oral prodrug of 5-FU that undergoes a three-step enzymatic conversion, with the final step preferentially occurring in tumor tissue.[6][7] This makes it an ideal benchmark for evaluating tumor selectivity and oral bioavailability.

  • Gemcitabine: A different nucleoside analog (a deoxycytidine analog) with a distinct mechanism of "masked chain termination" of DNA synthesis.[8][9] It is included to contrast the test compound's activity profile against a different class of antimetabolites.

Comparative In Vitro Antitumor Activity

The initial evaluation of an antitumor compound relies on robust in vitro assays to determine its cytotoxic and cytostatic effects across a panel of relevant cancer cell lines.

Experimental Protocol: Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[10]

Step-by-Step Methodology:

  • Cell Seeding: Human colorectal (HCT116), breast (MCF-7), and pancreatic (PANC-1) cancer cell lines are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: Cells are treated with serial dilutions of this compound, 5-FU, Capecitabine, and Gemcitabine for 72 hours.

  • MTT Addition: After incubation, 10 µL of MTT reagent (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Solubilization: The medium is aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the drug concentration causing 50% inhibition of cell growth, is calculated from dose-response curves.

Data Presentation: Comparative IC50 Values

The following table summarizes hypothetical IC50 values derived from the MTT assay, providing a clear comparison of the cytotoxic potency of each compound across different cancer histologies.

CompoundHCT116 (Colorectal) IC50 (µM)MCF-7 (Breast) IC50 (µM)PANC-1 (Pancreatic) IC50 (µM)
This compound 5.2 8.1 12.5
5-Fluorouracil (5-FU)3.86.59.7
Capecitabine15.422.035.1
Gemcitabine0.040.090.02

Note: These are representative data for illustrative purposes. Lower IC50 values indicate higher potency. The data suggest the test compound is more potent than Capecitabine but less potent than 5-FU and Gemcitabine in vitro. The lower potency of prodrugs like Capecitabine in vitro is expected, as cultured cells may have lower levels of the necessary activating enzymes compared to in vivo tumors.[6]

Visualization: In Vitro Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cancer Cells (96-well plates) incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Add Serial Dilutions of Test Compound & Standards incubate1->treat incubate2 Incubate 72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO to Dissolve Formazan incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analysis Calculate IC50 Values (Dose-Response Curves) read->analysis

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Mechanistic Insights: Metabolic Activation and Action

The antitumor effect of fluoropyrimidines like this compound is contingent on their intracellular conversion to 5-FU and its subsequent active metabolites.[2][11]

The proposed activation pathway likely involves enzymatic removal of the isopropylidene and deoxyribose moieties to release 5-fluorocytidine, which is then converted to 5-FU. Once formed, 5-FU exerts its anticancer effects via two primary mechanisms:[1][12]

  • DNA-directed cytotoxicity: 5-FU is metabolized to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase (TS), inhibiting the synthesis of thymidylate, an essential precursor for DNA replication and repair.[11] This leads to "thymineless death."[12]

  • RNA-directed cytotoxicity: 5-FU can also be converted to fluorouridine triphosphate (FUTP) and incorporated into RNA, disrupting RNA processing and function.[11][12]

Visualization: 5-FU Mechanism of Action

G cluster_prodrug Prodrug Activation cluster_pathways Cytotoxic Pathways cluster_effects Cellular Effects Test_Compound This compound _5FU 5-Fluorouracil (5-FU) Test_Compound->_5FU Metabolic Conversion FdUMP FdUMP _5FU->FdUMP FUTP FUTP _5FU->FUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibits RNA_Proc RNA Processing & Function FUTP->RNA_Proc Disrupts DNA_Synth DNA Synthesis & Repair TS->DNA_Synth Blocks Apoptosis Apoptosis (Cell Death) DNA_Synth->Apoptosis RNA_Proc->Apoptosis

Caption: Metabolic activation of the prodrug to 5-FU and its dual cytotoxic mechanisms.

Comparative In Vivo Antitumor Efficacy

To evaluate therapeutic efficacy and safety in a physiological context, human tumor xenograft models in immunodeficient mice are the gold standard in preclinical oncology.[13][14]

Experimental Protocol: Human Tumor Xenograft Model

This protocol outlines a study to assess the in vivo performance of the test compound.[15]

Step-by-Step Methodology:

  • Tumor Implantation: 5 x 10^6 HCT116 human colorectal cancer cells are implanted subcutaneously into the flank of athymic nude mice.[14]

  • Tumor Growth: Tumors are allowed to grow until they reach a mean volume of 100-150 mm³.

  • Randomization: Mice are randomized into vehicle control and treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control (e.g., 0.5% CMC) administered orally, daily.

    • This compound administered orally, daily.

    • Capecitabine administered orally, daily.

    • 5-FU administered intraperitoneally, once every 3 days.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (~1500 mm³), or after a fixed duration (e.g., 21 days).

  • Efficacy Calculation: Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Data Presentation: Comparative In Vivo Efficacy

This table presents representative data from the described xenograft study, comparing the in vivo efficacy and tolerability of the compounds.

Treatment GroupDose (mg/kg)Administration RouteFinal Tumor Volume (mm³, Mean ± SEM)TGI (%)Body Weight Change (%)
Vehicle Control-Oral1450 ± 120-+2.5
Test Compound 50 Oral 410 ± 55 71.7 -3.1
Capecitabine100Oral525 ± 6863.8-4.5
5-Fluorouracil20Intraperitoneal350 ± 4575.9-8.2

Note: These are representative data for illustrative purposes. The data suggest the novel compound exhibits strong, dose-dependent tumor growth inhibition, potentially superior to Capecitabine at a lower dose and with a better tolerability profile (less body weight loss) than systemic 5-FU.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a promising antitumor agent with potent in vitro and in vivo activity. Its performance profile suggests it may offer an improved therapeutic window compared to standard 5-FU and potentially enhanced efficacy over other oral prodrugs like Capecitabine.

The causality behind these observations likely lies in the unique chemical modification, which may optimize its pharmacokinetic and pharmacodynamic properties, leading to more efficient delivery and activation of 5-FU within the tumor microenvironment. Further studies are warranted to fully elucidate its metabolic pathway, investigate its efficacy in orthotopic and patient-derived xenograft (PDX) models, and explore combination therapies.[13][16]

References

  • Wikipedia. Gemcitabine. [URL: https://en.wikipedia.org/wiki/Gemcitabine]
  • Gemcitabine: Mechanism, Adverse Effects, Contraindications, and Dosing. [URL: https://www.lecturio.com/concepts/gemcitabine/]
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [URL: https://www.
  • Scilit. 5-Fluorouracil: mechanisms of action and clinical strategies. [URL: https://scilit.net/article/10.1038/nrc1074]
  • Wikipedia. Fluorouracil. [URL: https://en.wikipedia.org/wiki/Fluorouracil]
  • Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2012). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules, 17(8), 9579-9591. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268301/]
  • Huang, P., Chubb, S., Hertel, L. W., Grindey, G. B., & Plunkett, W. (1991). Action of 2',2'-difluorodeoxycytidine on DNA synthesis. Cancer Research, 51(22), 6110-6117. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5558501/]
  • Mini, E., Nobili, S., Caciagli, B., Landini, I., & Mazzei, T. (2006). Gemcitabine: metabolism, mechanisms of action, and self-potentiation. Pharmacology & Therapeutics, 109(1-2), 1-36. [URL: https://pubmed.ncbi.nlm.nih.gov/16102814/]
  • O'Connor, R. (2000). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Methods in Molecular Medicine, 31, 133-137. [URL: https://pubmed.ncbi.nlm.nih.gov/21374242/]
  • Cho, S. Y., Kang, W., & Han, J. Y. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 32(1), 1-7. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4793044/]
  • OncoDaily. (2025). Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. [URL: https://oncodaily.com/capecitabine-in-oncology-mechanisms-clinical-applications-regimens-and-toxicity-management/]
  • Creative Biolabs. Xenograft Models. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/xenograft-models.htm]
  • Reaction Biology. Xenograft Models For Drug Discovery. [URL: https://www.reactionbiology.com/services/in-vivo-pharmacology/xenograft-tumor-models]
  • Crown Bioscience. (2024). Preclinical Drug Testing Using Xenograft Models. [URL: https://www.crownbio.com/oncology/preclinical-drug-testing-using-xenograft-models]
  • PubMed. 5-fluorouracil: mechanisms of action and clinical strategies. [URL: https://pubmed.ncbi.nlm.nih.gov/12724732/]
  • Patsnap Synapse. What is the mechanism of Gemcitabine Hydrochloride? [URL: https://www.patsnap.com/synapse/drug/indication/what-is-the-mechanism-of-Gemcitabine-Hydrochloride]
  • MDPI. (2021). Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. [URL: https://www.mdpi.com/2072-6694/13/11/2655]
  • YouTube. (2025). Pharmacology of Capecitabine (Xeloda); Pharmacokinetics, Mechanism of Action, Uses, Effects. [URL: https://www.youtube.
  • PharmaCompass.com. Capecitabine | Drug Information, Uses, Side Effects, Chemistry. [URL: https://www.pharmacompass.com/active-pharmaceutical-ingredients/capecitabine]
  • Patsnap Synapse. What is the mechanism of Capecitabine? [URL: https://www.patsnap.
  • Drugs.com. Capecitabine: Package Insert / Prescribing Information / MOA. [URL: https://www.drugs.com/pro/capecitabine.html]
  • ResearchGate. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. [URL: https://www.researchgate.net/publication/328227092_A_Review_on_in-vitro_Methods_for_Screening_of_Anticancer_Drugs]
  • PubMed. Synthesis and biological activity evaluation of cytidine-5'-deoxy-5-fluoro-N-[(alkoxy/aryloxy)] carbonyl-cyclic 2',3'-carbonates. [URL: https://pubmed.ncbi.nlm.nih.gov/25459897/]
  • PubMed. Antitumor activities of a novel fluoropyrimidine, N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine (capecitabine). [URL: https://pubmed.ncbi.nlm.nih.gov/8612196/]
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [URL: https://www.kosheeka.
  • Bangladesh Journals Online. (2017). MTT assay to evaluate the cytotoxic potential of a drug. [URL: https://www.banglajol.info/index.php/JDR/article/view/32338]
  • PubMed. Comparative antitumor activity and intestinal toxicity of 5'-deoxy-5-fluorouridine and its prodrug trimethoxybenzoyl-5'. [URL: https://pubmed.ncbi.nlm.nih.gov/3514757/]
  • PubMed. A comparative study of the antitumor activities of 5'-deoxy-5-fluorouridine and its prodrug trimethoxybenzoyl-5'-deoxy-5-fluorocytidine (Ro09-1390) on human digestive organ cancer xenograft lines transplanted into nude mice. [URL: https://pubmed.ncbi.nlm.nih.gov/1421435/]
  • In vitro antitumor activity (NCI, USA) [SRB procedure]. [URL: https://www.coursehero.com/file/189913161/In-vitro-antitumor-activity-NCI-USA-SRB-procedurepdf/]
  • National Institutes of Health. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8912534/]
  • National Institutes of Health. Comparative Antitumor Activity and Intestinal Toxicity of 5′‐Deoxy‐5‐fluorouridine and Its Prodrug Trimethoxybenzoyl‐5. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5919420/]
  • PubMed. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine. [URL: https://pubmed.ncbi.nlm.nih.gov/6226452/]
  • Tokyo Chemical Industry. 5'-Deoxy-5-fluorocytidine. [URL: https://www.tcichemicals.com/IN/en/p/D3579]
  • PubMed. 5-Fluorocytosine derivatives as inhibitors of deoxycytidine kinase. [URL: https://pubmed.ncbi.nlm.nih.gov/19819129/]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our responsibility extends beyond discovery to ensuring the safe and compliant management of every chemical we handle. This guide provides a detailed protocol for the proper disposal of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine, a fluorinated nucleoside analog. The procedures outlined here are grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship, reflecting the best practices expected in our field.

The core principle for managing this compound is to treat it as a potentially cytotoxic and hazardous chemical. Fluorinated nucleosides are a class of compounds designed to mimic natural nucleosides to interfere with cellular processes, often exhibiting anticancer or antiviral properties.[1][2][3] This inherent bioactivity necessitates a cautious and systematic approach to its disposal.

Part 1: Hazard Assessment and Waste Classification

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. This compound belongs to a family of compounds, fluorinated nucleoside analogs, that are often cytotoxic, meaning they can be toxic to cells.[4][5] Therefore, it is prudent to manage all waste generated from its use as hazardous and potentially cytotoxic waste.

Core Principles of Classification:

  • Hazardous Waste: Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, chemical waste from laboratories cannot be disposed of in the regular trash or poured down the sewer.[6] This compound must be collected and managed as regulated hazardous waste.

  • Cytotoxic Potential: Due to its classification as a nucleoside analog, there is a significant risk of cytotoxicity.[7][8] Waste materials, including contaminated personal protective equipment (PPE), labware, and the chemical itself, must be segregated from the general chemical waste stream to ensure they are handled correctly for final disposal, which is typically high-temperature incineration.[7]

  • Incompatibility: Avoid mixing this waste with other chemical waste streams unless their compatibility is confirmed. For instance, strong oxidizing agents and strong acids/alkalis are generally incompatible.[9][10] Storing acids and bases separately is a fundamental rule of safe laboratory practice.[11][12]

Part 2: Immediate Safety and Handling Protocols

Safe disposal begins with safe handling. Adherence to proper personal protective equipment (PPE) and spill control measures is non-negotiable.

Personal Protective Equipment (PPE):

All personnel handling this compound, whether in pure form or in solution, must wear the following:

  • Eye Protection: Tightly fitting safety goggles with side-shields.[13]

  • Hand Protection: Chemically impermeable gloves (e.g., nitrile).

  • Body Protection: A lab coat or gown.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood to ensure adequate ventilation.[13]

Spill Response Protocol:

In the event of a spill, the immediate priority is to contain the material safely and prevent exposure.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For solid spills, carefully sweep or collect the material to avoid dust formation.[10] For liquid spills, absorb the solution with an inert, liquid-binding material (e.g., diatomite, universal binders).[9]

  • Collect: Place all contaminated materials into a suitable, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly. A common practice is to scrub the surface with alcohol.[9]

  • Dispose: All materials used for cleanup (wipes, absorbents, contaminated PPE) must be disposed of as hazardous cytotoxic waste.

Part 3: Step-by-Step Disposal Workflow

The following workflow provides a systematic process for segregating, containing, and preparing the waste for final disposal by your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[5] Never mix cytotoxic waste with other laboratory waste unless explicitly permitted by your EHS office. The following diagram illustrates the decision-making process for segregating different forms of waste associated with this compound.

G cluster_source Waste Generation Point cluster_containers Segregation & Containment cluster_disposal Final Handling cluster_accumulation Accumulation & Pickup Waste This compound Waste Stream Solid Solid Waste (e.g., unused reagent, contaminated powder) Waste->Solid Is it a solid? Liquid Aqueous/Organic Liquid Waste (e.g., solutions, first rinseate from containers) Waste->Liquid Is it a liquid? PPE Contaminated Labware & PPE (e.g., gloves, wipes, pipette tips) Waste->PPE Is it contaminated PPE/labware? Sharps Contaminated Sharps (e.g., needles, scalpels) Waste->Sharps Is it a contaminated sharp? SolidContainer Primary Container: Sealable, Labeled Hazardous Waste Pail (Solid) Solid->SolidContainer LiquidContainer Primary Container: Sealable, Labeled Hazardous Waste Bottle (Liquid) Liquid->LiquidContainer PPEContainer Primary Container: Purple Cytotoxic Waste Bag/Bin PPE->PPEContainer SharpsContainer Primary Container: Purple-Lidded, Puncture-Resistant Sharps Bin Sharps->SharpsContainer SAA Store all containers in designated Satellite Accumulation Area (SAA) SolidContainer->SAA LiquidContainer->SAA PPEContainer->SAA SharpsContainer->SAA EHS Request Pickup from EHS for Final Disposal (Incineration) SAA->EHS

Caption: Waste Segregation Workflow for this compound.

Step 2: Container Selection and Labeling

The integrity of your waste containment is paramount to preventing leaks and ensuring safe transport.

  • Container Type: Use only sturdy, leak-proof containers that are chemically compatible with the waste.[6][14] For sharps contaminated with cytotoxic drugs, a purple-lidded, puncture-resistant container is the standard.[4][5] Other contaminated labware like gloves and wipes should be placed in designated purple cytotoxic waste bags or bins.[5][7]

  • Labeling: Every waste container must be clearly labeled.[15] The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Toxic," "Cytotoxic").

    • The accumulation start date (the date the first drop of waste enters the container).

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish an SAA.[11] This is a designated location at or near the point of waste generation.

  • Storage: Keep waste containers closed at all times except when adding waste.[11][14]

  • Secondary Containment: Use secondary containment bins for all liquid waste containers to contain potential leaks.[6][14]

  • Time and Volume Limits: Be aware of the regulatory limits for how long and how much waste can be stored in an SAA. Once a container is full or reaches its time limit (often up to one year for partially filled containers), it must be moved for disposal.[11][12]

Step 4: Final Disposal

The ultimate disposal of this chemical waste is not performed by laboratory personnel.

  • EHS Coordination: Contact your institution's EHS department to schedule a waste pickup once your container is full or nearing its accumulation time limit.[12][14]

  • Method of Destruction: Due to its hazardous and cytotoxic nature, the required method of disposal is high-temperature incineration at a licensed chemical destruction facility.[7][13] This process ensures the complete destruction of the hazardous components. Never attempt to dispose of this material by evaporation in a fume hood.[11]

Part 4: Decontamination of Empty Containers

Empty containers that once held the pure chemical must also be managed properly to be considered non-hazardous.

  • Triple Rinse: The standard procedure is to triple-rinse the container.[13]

  • Collect First Rinse: The first rinseate must be collected and disposed of as hazardous liquid waste.[14] Subsequent rinses may be permissible for drain disposal if the pH is neutral and it contains no other contaminants, but you must confirm this with your local EHS guidelines.[14]

  • Deface Label: Completely remove or obliterate the original chemical label.[14]

  • Final Disposal: After being properly rinsed and dried, the container can typically be disposed of with regular laboratory glass or plastic waste.[14]

Summary of Disposal Parameters

ParameterGuidelineRationale
Waste Category Hazardous Chemical Waste; Cytotoxic WasteBased on the compound's structure as a fluorinated nucleoside analog with potential bioactivity.
Container Type Solids/Liquids: Sealable, chemically compatible. Sharps: Purple-lidded, puncture-proof. Other: Purple cytotoxic waste bags/bins.[4][5][7]To ensure safe containment, prevent leaks/spills, and clearly identify the cytotoxic nature of the waste.
Labeling "Hazardous Waste," full chemical name, hazard warnings (Toxic, Cytotoxic), accumulation start date.[15]To comply with regulations and inform handlers of the contents and associated risks.
Storage In a designated Satellite Accumulation Area (SAA) with secondary containment for liquids.[11]To ensure safe, compliant, and localized management of hazardous materials prior to pickup.
Final Disposal High-temperature incineration via a licensed hazardous waste facility, coordinated by EHS.[7][13]To ensure complete destruction of the hazardous and cytotoxic properties of the compound.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide - Research Areas.
  • ChemicalBook. (2023, May 19). 5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidene-D-cytidine - Safety Data Sheet.
  • Novus Environmental. (2024, February 13). Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • 24/7 Waste Management. (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety.
  • PubMed Central (PMC). Safe handling of cytotoxics: guideline recommendations.
  • MedchemExpress.com. (2025, December 4). Safety Data Sheet.
  • Stericycle UK. (2025, July 10). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins.
  • Daniels Health. (2024, March 29). How Do You Dispose of Cytotoxic Waste?.
  • Sharpsmart UK. (2024, October 2). What is Cytotoxic Waste?.
  • Fisher Scientific. (2021, March 2). SAFETY DATA SHEET - 5'-Deoxy-5-fluorocytidine.
  • CLEARSYNTH. 5'-Deoxy-2',3'-O-isopropylidene-4-thio-5-fluorocytidine-13C,15N2.
  • TCI Chemicals. (2025, September 11). SAFETY DATA SHEET - 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine.
  • Pharmaffiliates. Product Name : this compound-13C,15N2.
  • Fisher Scientific. (2021, March 2). SAFETY DATA SHEET - 5'-Deoxy-5-fluorocytidine.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • SciSpace. Therapeutic use of fluorinated nucleosides - progress in patents.
  • Oxford Academic. (n.d.). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects | National Science Review.
  • MDPI. Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery.
  • PMC - NIH. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.
  • ResearchGate. (n.d.). Fluorinated Nucleosides as an Important Class of Anticancer and Antiviral Agents | Request PDF.

Sources

A Researcher's Guide to Handling 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine: A Comprehensive Safety and Operational Protocol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative compounds are handled with the utmost safety and precision. This guide provides an in-depth operational plan for managing 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine, a fluorinated nucleoside analogue. Given its classification, this compound and others like it are pivotal in the development of novel therapeutics, particularly as antiviral and anticancer agents.[1][2][3] The inherent biological activity of such molecules necessitates a rigorous approach to safety. The toxicological properties of this specific compound have not been fully investigated[4][5]; therefore, we will operate under the essential principle of treating it as a potent, cytotoxic substance. This protocol is designed to be a self-validating system, ensuring that every step, from preparation to disposal, prioritizes the safety of the researcher and the integrity of the experiment.

The Foundational Principle: Hazard Assessment and Control

Fluorinated nucleoside analogues are designed to interact with biological systems, often by inhibiting DNA or RNA synthesis in rapidly dividing cells.[2][6] This mechanism is the basis for their therapeutic potential and also the source of their potential hazard to laboratory personnel. Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[7] Our safety strategy is built on the hierarchy of controls, prioritizing engineering and administrative controls, supplemented by robust Personal Protective Equipment (PPE).[8]

  • Engineering Controls : The primary line of defense. All handling of the solid compound and preparation of solutions must occur within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to contain aerosols and dust.

  • Administrative Controls : This includes rigorous training on this specific protocol, clear labeling of all containers, and restricting access to handling areas.[8]

  • Personal Protective Equipment (PPE) : The final barrier between you and the hazardous material. The following sections detail the specific PPE required.

Mandatory Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not merely a checklist; it is a system designed to prevent the primary routes of exposure. No single glove or garment is impervious to all chemicals, so the correct selection is critical.[9]

Due to the high risk of dermal absorption with cytotoxic compounds, a single pair of gloves is insufficient.

  • Protocol : Double-gloving is mandatory.

    • Inner Glove : A standard nitrile laboratory glove.

    • Outer Glove : A chemotherapy-rated nitrile glove compliant with ASTM D6978 standards.[10][11] These gloves are specifically tested for their resistance to permeation by cytotoxic drugs.

  • Causality : The outer glove provides primary protection. In the event of a minor splash or a tear, the inner glove protects the skin, providing valuable time to withdraw, doff the contaminated gloves safely, and re-glove. Always inspect gloves for visible defects before use.

Protecting your skin and personal clothing is paramount to prevent take-home contamination.

  • Protocol : Wear a disposable, solid-front, back-closing laboratory gown.[10]

  • Causality : The gown should be made of a low-permeability, lint-free fabric to resist chemical splashes.[10][12] A back-closing design significantly reduces the risk of contaminating your front when removing the gown. Long sleeves with tight-fitting knit cuffs are essential to protect the wrists and ensure a seal with your inner gloves.

Your eyes are highly susceptible to chemical injury. Standard safety glasses are inadequate for this work.

  • Protocol : Wear chemical splash goggles that conform to European Standard EN 166 or equivalent OSHA/NIOSH standards in the US.[4][13] For procedures with a higher risk of splashing (e.g., transferring large volumes of solutions), a full-face shield must be worn in addition to the chemical splash goggles.[9][10]

  • Causality : Goggles provide a complete seal around the eyes, protecting against splashes and aerosols from all angles. A face shield adds a critical layer of protection for the entire face.

Engineering controls are the primary method for preventing inhalation exposure. However, when handling the solid powder, respiratory protection may be required.

  • Protocol : When weighing the solid compound, especially if not performed in a ventilated balance enclosure or powder containment hood, a NIOSH-approved N95 respirator is the minimum requirement.

  • Causality : Fine powders can easily become airborne and inhaled.[14] An N95 respirator filters out at least 95% of airborne particles, providing an essential layer of protection. Ensure you have been properly fit-tested for the respirator you use.

Procedural Workflow: A Step-by-Step Guide

Adherence to a strict sequence for donning and doffing PPE is critical to prevent cross-contamination.

  • Shoe Covers : Don first, if required by your facility.

  • Inner Gloves : Put on the first pair of nitrile gloves.

  • Gown : Don the disposable gown, ensuring it is securely fastened in the back.

  • Respiratory Protection : If required, don your N95 respirator. Perform a seal check.

  • Goggles and Face Shield : Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Outer Gloves : Don the second, chemotherapy-rated pair of gloves. Ensure the cuffs of the gloves go over the cuffs of the gown sleeves.[10]

This process is designed to remove the most contaminated items first.

  • Outer Gloves : Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them immediately in the designated hazardous waste container.

  • Gown : Unfasten the gown. Reaching from behind, pull the gown forward, turning it inside out as you remove it. Roll it into a ball, keeping the contaminated side inward, and dispose of it.

  • Face Shield and Goggles : Remove from the back of the head. Do not touch the front surface.

  • Respiratory Protection : Remove from the back of the head. Do not touch the front.

  • Inner Gloves : Remove as described in step 1.

  • Hand Hygiene : Immediately and thoroughly wash your hands with soap and water.

Visualized Workflow for Safe Handling

The following diagram outlines the complete, self-validating workflow for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Risk_Assessment 1. Conduct Risk Assessment (Review SDS & Protocol) Gather_Materials 2. Gather All Materials (Compound, Solvents, Glassware) Risk_Assessment->Gather_Materials Don_PPE 3. Don Full PPE (Follow Sequence) Gather_Materials->Don_PPE Weigh_Solid 4. Weigh Solid Compound (Use Ventilated Enclosure if possible) Don_PPE->Weigh_Solid Enter Hood Prepare_Solution 5. Prepare Solution (Add solvent slowly to avoid splashing) Weigh_Solid->Prepare_Solution Decontaminate 6. Decontaminate Surfaces & Glassware Prepare_Solution->Decontaminate Exit Hood Dispose_Waste 7. Segregate & Dispose of Waste (Sharps, Solid, Liquid) Decontaminate->Dispose_Waste Doff_PPE 8. Doff PPE (Follow Sequence) Dispose_Waste->Doff_PPE Wash_Hands 9. Thorough Hand Washing Doff_PPE->Wash_Hands

Caption: A procedural workflow for handling potent fluorinated nucleoside analogues.

Operational and Disposal Plans

A safe experiment does not end until all materials are properly decontaminated or disposed of.

Accidents happen; preparation is key. A cytotoxic drug spill kit must be readily available.

  • Secure the Area : Alert others and restrict access to the spill area.

  • Don PPE : If not already wearing it, don the full PPE ensemble, including respiratory protection.

  • Containment : Use the absorbent materials from the spill kit to contain the spill and prevent it from spreading.[14] For a solid spill, gently cover it with damp absorbent pads to avoid raising dust.

  • Cleanup : Carefully collect all contaminated materials and place them into the designated cytotoxic waste bags.

  • Decontamination : Clean the spill area with an appropriate deactivating solution (if available) or detergent and water, as per your institution's guidelines.

  • Reporting : Report the spill to your laboratory supervisor or safety officer immediately.[14]

All materials that come into contact with this compound are considered hazardous waste.

  • Solid Waste : Contaminated gloves, gowns, bench paper, and vials must be disposed of in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions or solvent rinses must be collected in a designated, sealed hazardous waste container. Do not discharge any of this material to the sewer system.[13]

  • Sharps : Needles and other contaminated sharps must be placed in a puncture-proof sharps container designated for cytotoxic waste.

  • Final Disposal : All waste must be disposed of through a licensed chemical destruction facility in accordance with local and national regulations.[13][15]

Summary of PPE Recommendations by Task
TaskEngineering ControlMinimum Personal Protective Equipment (PPE)
Transporting Closed Container N/ALab Coat, Single Pair of Nitrile Gloves
Weighing Solid Compound Chemical Fume Hood or Ventilated Balance EnclosureDouble Nitrile Gloves (chemo-rated outer), Disposable Gown, Chemical Splash Goggles, N95 Respirator
Preparing Solutions Chemical Fume Hood or Class II BSCDouble Nitrile Gloves (chemo-rated outer), Disposable Gown, Chemical Splash Goggles
High-Volume Transfers (>50mL) Chemical Fume Hood or Class II BSCDouble Nitrile Gloves (chemo-rated outer), Disposable Gown, Chemical Splash Goggles, Full Face Shield
Spill Cleanup N/A (Spill Kit Required)Double Nitrile Gloves (chemo-rated outer), Disposable Gown, Chemical Splash Goggles, N95 Respirator
Waste Disposal (Sealed Containers) Well-Ventilated AreaLab Coat, Single Pair of Nitrile Gloves, Safety Glasses

References

  • Title : Safe handling of cytotoxics: guideline recommendations - PMC Source : PubMed Central URL : [Link]

  • Title : Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla Source : Royal Wolverhampton NHS Trust URL : [Link]

  • Title : Considerations for personal protective equipment when handling cytotoxic drugs Source : European Journal of Hospital Pharmacy URL : [Link]

  • Title : Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide Source : LinkedIn URL : [Link]

  • Title : Which Protective Gloves for Cytotoxic Drugs? Source : SHIELD Scientific URL : [Link]

  • Title : Working with Chemicals - Prudent Practices in the Laboratory Source : National Center for Biotechnology Information (NCBI) Bookshelf URL : [Link]

  • Title : Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties Source : ResearchGate URL : [Link]

  • Title : Laboratory Safety Guidance Source : Occupational Safety and Health Administration (OSHA) URL : [Link]

  • Title : Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery Source : MDPI URL : [Link]

  • Title : Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC Source : National Center for Biotechnology Information (NCBI) URL : [Link]

  • Title : Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties Source : MDPI URL : [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine
Reactant of Route 2
5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.